4-[(Methylamino)carbonyl]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(methylcarbamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-10-8(11)6-2-4-7(5-3-6)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTCRZMJZJPYEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23754-45-2 | |
| Record name | 4-[(Methylamino)carbonyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-[(Methylamino)carbonyl]benzoic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-[(Methylamino)carbonyl]benzoic Acid
Executive Summary
This compound, also known as 4-(Methylcarbamoyl)benzoic acid or N-methylterephthalamic acid, is a bifunctional organic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a para-substituted benzoic acid and an N-methylamide, makes it a valuable synthon for constructing more complex molecules, including pharmaceuticals and polymers.[2][3] This guide provides a comprehensive overview of the primary synthetic pathways to this target molecule, grounded in established chemical principles. As a senior application scientist, this document moves beyond simple procedural lists to elucidate the underlying mechanistic rationale, address critical process variables, and offer field-proven insights into optimizing reaction outcomes. We will dissect two primary, reliable synthetic strategies: the activation of a carboxylic acid moiety via an acyl chloride intermediate and the direct amide coupling facilitated by modern reagents. An alternative industrial method is also discussed. Each protocol is presented as a self-validating system, complete with detailed experimental steps, characterization data, and a discussion of the causality behind key experimental choices.
Foundational Chemistry and Retrosynthetic Analysis
Before delving into specific protocols, it is crucial to understand the molecule's structure and the strategic challenges its synthesis presents. The target molecule (CAS No: 23754-45-2, Molecular Formula: C₉H₉NO₃, Molecular Weight: 179.17 g/mol ) contains two key functional groups: a carboxylic acid and a secondary amide.[4]
The primary challenge in its synthesis is the selective mono-functionalization of a symmetric difunctional precursor like terephthalic acid. A direct reaction between terephthalic acid and methylamine is generally inefficient due to the competing acid-base reaction which forms a stable ammonium carboxylate salt, and the difficulty in preventing the formation of the undesired N,N'-dimethylterephthalamide.[5][6] Therefore, effective synthesis hinges on a strategy that differentiates the two carboxylic acid groups.
A logical retrosynthetic analysis points to two main approaches starting from a terephthalic acid scaffold:
-
Mono-Protection Strategy: Start with a mono-ester of terephthalic acid (e.g., monomethyl terephthalate). The ester group effectively "protects" one of the carboxylic acids, allowing the free carboxylic acid to be selectively converted to the N-methylamide. A final hydrolysis step removes the ester protecting group.
-
Di-Activation Strategy: Start with a di-activated form of terephthalic acid (e.g., terephthaloyl chloride). A carefully controlled reaction with one equivalent of methylamine could, in principle, yield the mono-amide, followed by hydrolysis of the remaining acyl chloride. This route poses significant challenges in controlling selectivity.
This guide will focus on the more robust and controllable mono-protection strategy.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Pathway I: The Acyl Chloride Route
This classic and highly reliable method involves converting the free carboxylic acid of a mono-protected precursor into a highly reactive acyl chloride, which then readily undergoes nucleophilic acyl substitution with methylamine.
Principle and Mechanism
The carboxylic acid of monomethyl terephthalate is first activated using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying workup. The resulting acyl chloride is a potent electrophile. Subsequent introduction of methylamine, a nucleophile, leads to the rapid and irreversible formation of the stable amide bond. The final step is the saponification (base-catalyzed hydrolysis) of the methyl ester to yield the desired carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Methyl 4-(chlorocarbonyl)benzoate
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add monomethyl terephthalate (1.80 g, 10 mmol).
-
Add thionyl chloride (2.2 mL, 30 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, remove the excess thionyl chloride under reduced pressure. The crude methyl 4-(chlorocarbonyl)benzoate is typically a solid and can be used directly in the next step.
Causality Insight: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent acylating agent. Refluxing ensures the reaction goes to completion. Removing excess SOCl₂ is critical to prevent unwanted side reactions in the next step.
Step 2: Synthesis of Methyl 4-[(methylamino)carbonyl]benzoate
-
Dissolve the crude acyl chloride from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (30 mL) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of methylamine (e.g., 2.0 M solution in THF, 12.5 mL, 25 mmol) and a non-nucleophilic base like triethylamine (TEA, 2.1 mL, 15 mmol) in the same solvent.
-
Add the methylamine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
Causality Insight: The reaction is performed at 0 °C to control its exothermicity. Triethylamine is added to neutralize the HCl generated during the reaction, preventing the protonation of methylamine which would render it non-nucleophilic.[6] The aqueous workup removes the triethylammonium salt and any remaining water-soluble species.
Step 3: Hydrolysis to this compound
-
Dissolve the crude methyl 4-[(methylamino)carbonyl]benzoate in a mixture of methanol (20 mL) and water (10 mL).
-
Add sodium hydroxide (0.8 g, 20 mmol) and heat the mixture to reflux for 1-2 hours until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with 2N HCl while cooling in an ice bath.
-
The desired product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry to afford pure this compound.
Causality Insight: Saponification is a robust method for ester hydrolysis. Acidification of the resulting sodium carboxylate salt protonates it, causing the free carboxylic acid to precipitate due to its lower water solubility.[7]
Caption: Workflow for the Acyl Chloride Synthesis Route.
Synthetic Pathway II: Direct Amide Coupling
Modern synthetic chemistry often favors direct coupling methods that avoid the need to isolate harsh intermediates like acyl chlorides. These methods rely on "coupling reagents" that activate the carboxylic acid in situ.
Principle and Mechanism
Carbodiimide-based reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[6] EDC reacts with the carboxylic acid of monomethyl terephthalate to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by methylamine to form the amide bond. The byproduct, an isourea, is typically water-soluble, simplifying purification. The reaction is often performed with an additive like 1-Hydroxybenzotriazole (HOBt). HOBt can react with the O-acylisourea to form an HOBt-ester, which is less prone to side reactions (like racemization, though not a concern here) and is highly reactive towards the amine.[8]
Experimental Protocol
Step 1: EDC/HOBt Mediated Amide Coupling
-
In a round-bottom flask, dissolve monomethyl terephthalate (1.80 g, 10 mmol), HOBt (1.5 g, 11 mmol), and methylamine hydrochloride (0.74 g, 11 mmol) in an anhydrous solvent like DMF (40 mL).
-
Add a tertiary base such as N,N-Diisopropylethylamine (DIPEA, 3.8 mL, 22 mmol) to the mixture and stir for 10 minutes.
-
Cool the solution to 0 °C and add EDC hydrochloride (2.1 g, 11 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude methyl 4-[(methylamino)carbonyl]benzoate.
Causality Insight: Methylamine hydrochloride is used as a stable, solid source of the amine; the added base (DIPEA) is required to liberate the free methylamine in situ. EDC and HOBt work synergistically to create a highly efficient coupling system.[8] The aqueous workup is designed to remove the water-soluble byproducts (EDC-urea, HOBt, DIPEA salts).
Step 2: Saponification
-
The hydrolysis of the resulting ester is performed identically to Step 3 of the Acyl Chloride Route described previously.
Quantitative Data Summary
| Parameter | Pathway I: Acyl Chloride | Pathway II: Direct Coupling | Reference |
| Starting Material | Monomethyl Terephthalate | Monomethyl Terephthalate | |
| Key Reagents | SOCl₂, Methylamine, NaOH | EDC, HOBt, Methylamine HCl, NaOH | [6][8] |
| Number of Steps | 3 (2 isolations) | 2 (1 isolation) | |
| Typical Overall Yield | 75-85% | 80-90% | |
| Process Conditions | Involves reflux and handling of corrosive SOCl₂ | Generally milder, room temperature coupling | [6][8] |
| Workup Complexity | Requires removal of excess SOCl₂ | Requires removal of water-soluble coupling byproducts |
Alternative Industrial Methodology
A patented process describes the preparation of N-methyl derivatives of terephthalamide by reacting terephthalic acid directly with N-methylacetamide in an oleum (fuming sulfuric acid) solution at elevated temperatures (80-110 °C).[9] This method leverages inexpensive starting materials (terephthalic acid) but involves extremely harsh and corrosive conditions, making it suitable for specialized industrial settings but less practical for a standard research laboratory. The high concentration of SO₃ in oleum likely acts as a powerful dehydrating and activating agent, facilitating the direct amidation.
Purification and Characterization
The final product, this compound, is a white solid.[10]
-
Purification: The most effective purification is achieved through the acid-base workup described in the protocols, followed by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Characterization: The structure should be confirmed using standard analytical techniques.
| Technique | Expected Result | Reference |
| ¹H NMR (DMSO-d₆) | δ ~12.9 (s, 1H, COOH), ~8.5 (q, 1H, NH), ~7.9 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~2.8 (d, 3H, N-CH₃) | [11] |
| ¹³C NMR | Signals for aromatic carbons, carboxyl carbon (~167 ppm), amide carbonyl (~166 ppm), and methyl carbon (~26 ppm) are expected. | [12] |
| IR Spectroscopy | Broad O-H stretch (~3000 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretch (acid, ~1690 cm⁻¹), C=O stretch (amide, ~1640 cm⁻¹) | [13] |
| Mass Spectrometry | [M+H]⁺ = 180.06 | [4] |
Conclusion
The synthesis of this compound is most reliably achieved in a laboratory setting using a mono-protected terephthalate precursor. The Direct Amide Coupling pathway (Pathway II) represents the more modern, efficient, and often higher-yielding approach, avoiding the use of harsh chlorinating agents and offering milder reaction conditions. The Acyl Chloride route (Pathway I) remains a robust and viable alternative, relying on classic, well-understood transformations. The choice between these methods may depend on the availability and cost of reagents, desired scale, and the specific equipment and safety protocols available to the researcher. Both pathways, when executed with care, provide reliable access to this important chemical building block.
References
- 1. CAS 23754-45-2: Benzoic acid, 4-[(methylamino)carbonyl]- [cymitquimica.com]
- 2. This compound|CAS 23754-45-2 [benchchem.com]
- 3. a2bchem.com [a2bchem.com]
- 4. Productdetails-4-(Methylcarbamoyl)benzoic acid [acrotein.com]
- 5. youtube.com [youtube.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. 4-(Methylamino)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3607918A - Preparation of n,n-dimethylterephthalamic acid and terephthalamides from terephthalic acid and aliphatic amides or nitriles - Google Patents [patents.google.com]
- 10. This compound, CasNo.23754-45-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 11. rsc.org [rsc.org]
- 12. 4-(Methylamino)benzoic acid(10541-83-0) 13C NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
physicochemical properties of 4-[(Methylamino)carbonyl]benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-[(Methylamino)carbonyl]benzoic Acid
Abstract: This technical guide provides a comprehensive overview of the known and predicted (CAS No. 23754-45-2). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data and outlines authoritative, step-by-step protocols for the experimental determination of its core physicochemical parameters. By explaining the causality behind experimental choices, this guide serves as both a reference and a practical manual for the characterization of this versatile chemical intermediate.
Introduction
This compound is a bifunctional organic compound featuring a benzoic acid core substituted with an N-methylamide group at the para position.[1] This unique structure, possessing both a hydrogen bond donor/acceptor amide and an acidic carboxylic acid, makes it a valuable and versatile building block in medicinal chemistry and materials science.[1][2] As an analog of para-aminobenzoic acid (PABA), it belongs to a class of structures recognized for their broad biological potential.[1] A thorough understanding of its physicochemical properties—such as solubility, acidity (pKa), and lipophilicity (LogP)—is paramount for its effective application in synthesis, formulation, and rational drug design. This guide details these critical parameters and provides robust methodologies for their experimental validation.
Chemical Identity and Molecular Structure
Correctly identifying a compound is the foundational step for any scientific investigation. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 23754-45-2 | [2][3] |
| IUPAC Name | 4-(methylcarbamoyl)benzoic acid | [3] |
| Molecular Formula | C₉H₉NO₃ | [2][3][4] |
| Molecular Weight | 179.17 g/mol | [1][4] |
| Synonyms | 4-(Methylcarbamoyl)benzoic acid, Benzoic acid, 4-[(methylamino)carbonyl]- | [2] |
| InChIKey | ZYTCRZMJZJPYEG-UHFFFAOYSA-N | [3] |
| SMILES | CNC(=O)c1ccc(cc1)C(=O)O | [5] |
The molecule's structure, featuring a rigid aromatic ring, a carboxylic acid group, and an N-methylamide group, allows for significant intermolecular interactions, including hydrogen bonding, which dictates many of its physical properties.[2]
References
- 1. This compound|CAS 23754-45-2 [benchchem.com]
- 2. CAS 23754-45-2: Benzoic acid, 4-[(methylamino)carbonyl]- [cymitquimica.com]
- 3. 4-((Methylamino)carbonyl)benzoic acid | C9H9NO3 | CID 506058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(methylamino)carbonylbenzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. aablocks.com [aablocks.com]
An In-depth Technical Guide to 4-[(Methylamino)carbonyl]benzoic acid (CAS 23754-45-2)
This guide provides a comprehensive technical overview of 4-[(Methylamino)carbonyl]benzoic acid, also known as 4-(Methylcarbamoyl)benzoic acid or N-Methylterephthalamic acid. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of this versatile molecule.
Introduction and Chemical Identity
This compound is an organic compound featuring a benzoic acid core substituted with a methylamino carbonyl group at the para position[1]. This bifunctional molecule, possessing both a carboxylic acid and an amide group, serves as a valuable building block in medicinal chemistry and materials science[1]. Its structure is conducive to hydrogen bonding, which influences its solubility and reactivity[1].
Table 1: Chemical Identity and Properties
| Property | Value | Source(s) |
| CAS Number | 23754-45-2 | [2] |
| Molecular Formula | C₉H₉NO₃ | [2] |
| Molecular Weight | 179.17 g/mol | [2] |
| IUPAC Name | 4-(methylcarbamoyl)benzoic acid | [2] |
| Synonyms | This compound, N-Methylterephthalamic acid | [2] |
| Appearance | White to off-white solid | |
| Topological Polar Surface Area | 66.4 Ų | [2] |
digraph "4_Methylaminocarbonyl_benzoic_acid_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0.5!"]; O1 [label="O", pos="2.8,-0.5!"]; O2 [label="OH", pos="3.5,1.0!"]; C8 [label="C", pos="-2.5,0.5!"]; O3 [label="O", pos="-2.8,-0.5!"]; N1 [label="N", pos="-3.5,1.0!"]; H1[label="H", pos="-3.8,0.5!"]; C9 [label="CH3", pos="-4.5,1.5!"];
// Benzene ring bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];
// Substituent bonds C1 -- C7 [len=1.5]; C7 -- O1 [style=double, len=1.2]; C7 -- O2 [len=1.5];
C4 -- C8 [len=1.5]; C8 -- O3 [style=double, len=1.2]; C8 -- N1 [len=1.5]; N1 -- H1[len=1.0]; N1 -- C9 [len=1.5];
// Position nodes for layout C1 [pos="0,0!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-1.3,-2.25!"]; C4 [pos="0,-3!"]; C5 [pos="1.3,-2.25!"]; C6 [pos="1.3,-0.75!"];
}
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound can be approached through several routes, primarily involving the derivatization of terephthalic acid or its esters. A common and efficient method is the mono-amidation of a terephthalic acid derivative.
Representative Synthesis from Dimethyl Terephthalate
A robust method for preparing terephthalic acid monoamides involves the reaction of dimethyl terephthalate with the corresponding amine in the presence of a catalyst like sodium methylate[3]. This process offers a simplified and improved route compared to more complex multi-step syntheses[3].
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl terephthalate (1.0 eq) in methanol.
-
Amine Addition: Add a solution of methylamine (1.0-1.2 eq) in methanol to the flask.
-
Catalyst Addition: Introduce a catalytic amount of sodium methylate (e.g., 0.1-0.5 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction time will be influenced by the amount of catalyst used[3].
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the sodium salt of the product.
-
Filter the precipitate and wash with cold methanol and then water until the filtrate is neutral.
-
Dissolve the collected solid in water and acidify with a dilute solution of hydrochloric acid (e.g., 2N HCl) to a pH of 4-5 to precipitate the free acid.
-
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Physicochemical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected spectral data based on the structure and data from closely related analogs.
Table 2: Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (AA'BB' system, ~7.8-8.2 ppm), N-H proton (broad singlet, ~8.5 ppm), methyl protons (singlet, ~2.9 ppm), and a carboxylic acid proton (broad singlet, >12 ppm). The exact shifts will be solvent-dependent. |
| ¹³C NMR | Carbonyl carbons (amide and carboxylic acid, ~165-175 ppm), aromatic carbons (~125-140 ppm), and a methyl carbon (~26 ppm). |
| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300), N-H stretch (~3300), C=O stretches from the amide and carboxylic acid (~1640-1720), and aromatic C=C stretches (~1400-1600). |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z = 179, along with characteristic fragmentation patterns. |
Note: The provided ¹H NMR data for the closely related 4-(Methylamino)benzoic acid can serve as a useful reference point[4][5]. Similarly, IR and Mass Spectral data for this analog are also available[6][7][8][9][10].
Applications in Drug Discovery
The benzamide moiety is a recognized pharmacophore in numerous biologically active compounds. This compound, as a derivative, holds significant potential in drug discovery, particularly in the development of enzyme inhibitors.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
A primary area of interest for this scaffold is in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for cancer therapy, especially in tumors with deficiencies in other DNA repair pathways like BRCA mutations[11][12].
Mechanism of Action:
The benzamide group of many PARP inhibitors mimics the nicotinamide portion of the natural substrate NAD+, binding to the catalytic domain of the enzyme and preventing the synthesis of poly(ADP-ribose) chains. This disruption of DNA single-strand break repair leads to the accumulation of double-strand breaks during DNA replication, ultimately causing cell death in cancer cells with compromised homologous recombination repair.
Caption: Proposed mechanism of action as a PARP inhibitor leading to synthetic lethality.
The 4-carboxy-N-methylbenzamide scaffold present in the title compound is a key feature in many potent PARP inhibitors. Structure-activity relationship (SAR) studies have shown that modifications to this core can significantly impact potency and selectivity[1]. The carboxylic acid group can be used as a handle for further chemical modifications to explore these relationships and optimize properties such as solubility, cell permeability, and target engagement.
Other Potential Applications
Derivatives of benzoic acid have been investigated for a wide range of biological activities, including:
-
Anticancer agents: Various substituted benzoic acids have demonstrated antiproliferative effects against different cancer cell lines[4][8][13].
-
Antimicrobial agents: The benzamide scaffold is also present in compounds with antibacterial and antifungal properties[13].
-
Enzyme inhibition: Beyond PARP, benzoic acid derivatives have been explored as inhibitors for other enzymes, such as steroid 5α-reductase[11].
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is classified as harmful if swallowed and may cause skin and eye irritation, as well as allergic skin reactions and respiratory irritation[14].
Table 3: Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H317 | May cause an allergic skin reaction |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source:[14]
Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile building block with significant potential in drug discovery and development. Its straightforward synthesis, combined with the proven importance of the benzamide scaffold in targeting enzymes like PARP, makes it an attractive starting point for the design and synthesis of novel therapeutic agents. Further research into its biological activities and optimization of its structure could lead to the development of potent and selective inhibitors for a range of disease targets.
References
- 1. Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-((Methylamino)carbonyl)benzoic acid | C9H9NO3 | CID 506058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 4. Terephthalic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 4-(Methylamino)benzoic acid(10541-83-0) 1H NMR spectrum [chemicalbook.com]
- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 7. hmdb.ca [hmdb.ca]
- 8. 4-Carbamoylbenzoic acid | C8H7NO3 | CID 506057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzoic acid, 4-(methylamino)- [webbook.nist.gov]
- 10. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status [mdpi.com]
- 11. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP inhibitor-based combination therapies: Enriching synergistic forces against BRCA-mutated metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. d.lib.msu.edu [d.lib.msu.edu]
An In-depth Technical Guide to the Biological Activity of 4-[(Methylamino)carbonyl]benzoic Acid Derivatives
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can bind to multiple, diverse biological targets – is a cornerstone of efficient and successful therapeutic development. The 4-[(Methylamino)carbonyl]benzoic acid core represents one such scaffold. Its inherent structural features, including a benzamide moiety crucial for interactions with key enzymes and a carboxylic acid group that can be readily functionalized, provide a versatile platform for the design of a wide array of biologically active molecules.
This technical guide offers a comprehensive exploration of the biological activities associated with derivatives of this compound. Moving beyond a simple cataloging of compounds, we will delve into the causality behind experimental designs, the validation of protocols, and the structure-activity relationships that govern the therapeutic potential of this fascinating class of molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their own research endeavors.
I. The Central Role of the Benzamide Moiety: A Gateway to Potent Biological Activity
The this compound structure is deceptively simple, yet it harbors the key pharmacophoric elements that underpin its diverse biological activities. The central benzamide core is a well-established motif in medicinal chemistry, known for its ability to form critical hydrogen bonds with the backbones of protein targets. This interaction is a recurring theme in the activity of many derivatives, particularly in the realm of enzyme inhibition.
The terminal carboxylic acid provides a crucial handle for synthetic elaboration. Through standard amide coupling reactions, a virtually limitless array of substituents can be introduced, allowing for the fine-tuning of steric and electronic properties to optimize target engagement, selectivity, and pharmacokinetic profiles. The N-methyl group can also be varied, although it is often retained for its contribution to metabolic stability and specific interactions within binding pockets.
II. Anticancer Activity: Targeting the Pillars of Malignancy
The most extensively explored therapeutic area for this compound derivatives is oncology. These compounds have shown remarkable versatility, with derivatives demonstrating potent activity as both PARP inhibitors and kinase inhibitors.
A. PARP Inhibition and the Principle of Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the base excision repair (BER) pathway, which addresses single-strand DNA breaks.[1] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP creates a state of "synthetic lethality."[1] The accumulation of unrepaired single-strand breaks leads to the formation of double-strand breaks during replication, which cannot be repaired in the absence of a functional HR pathway, ultimately leading to cell death.[1]
The benzamide core of this compound is a key pharmacophore shared by all clinical PARP inhibitors.[2] This moiety mimics the nicotinamide portion of the NAD+ substrate, occupying the catalytic site of the PARP enzyme and preventing the synthesis of poly(ADP-ribose) chains.[1]
Caption: Mechanism of PARP inhibition and synthetic lethality.
Extensive SAR studies have been conducted on benzamide-based PARP inhibitors. Key findings include:
-
The Benzamide Core is Essential: The fundamental benzamide structure is required for binding to the nicotinamide pocket of PARP.
-
Cyclic Structures Enhance Potency: The addition of cyclic structures, often fused to the benzamide core, can significantly increase potency. For example, the phthalazinone ring system in olaparib provides a rigid scaffold that orients the molecule favorably within the active site.
-
Linker and Terminal Group Modifications: The carboxylic acid of the this compound scaffold can be derivatized with various linkers and terminal functional groups to interact with the adenosine pocket of PARP, thereby increasing potency and modulating selectivity. Piperazine and piperidine rings are common motifs in this position, often further substituted to optimize properties.
The following protocol is a general representation of the key amide bond forming reaction to derivatize the this compound core. This method is adapted from established procedures for the synthesis of benzamide-based PARP inhibitors.[3]
-
Activation of the Carboxylic Acid:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes to generate the activated HOBt ester in situ. The progress of the activation can be monitored by TLC or LC-MS.
-
-
Amine Coupling:
-
To the activated carboxylic acid solution, add the desired amine (e.g., a substituted piperazine or other cyclic amine) (1.1 eq).
-
Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.
-
| Compound Class | Target | IC50 (nM) | Cell Line | Citation |
| Urea-based benzamide derivative (23f) | PARP-1 | 5.17 | - | [4] |
| Urea-based benzamide derivative (27f) | PARP-1 | 6.06 | - | [4] |
| Olaparib (reference) | PARP-1 | 1.9 | - | [1] |
| Rucaparib (reference) | PARP-1 | 1.4 | - | [1] |
B. Kinase Inhibition: Modulating Cellular Signaling
Kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Derivatives of this compound have been investigated as inhibitors of various kinases, including receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs).
Most kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The benzamide moiety can form key hydrogen bonds with the hinge region of the kinase domain, a common feature of many kinase inhibitors.
Caption: General mechanism of ATP-competitive kinase inhibition.
-
Hinge-Binding Moiety: The benzamide core often serves as the hinge-binding element.
-
Hydrophobic Pockets: The substituents introduced via amide coupling can be designed to occupy hydrophobic pockets within the kinase active site, enhancing potency and selectivity.
-
Gatekeeper Residue: The nature of the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, is a key determinant of inhibitor selectivity. The design of substituents that can either accommodate or be sterically hindered by the gatekeeper residue is a common strategy for achieving selectivity.
| Compound | Target(s) | IC50 (µM) | Cell Line | Citation |
| FN-1501 | FLT3, CDK2/4/6 | 0.008 (antiproliferative) | MV4-11 (AML) | [5] |
| Benzoxazole-pyrrolidinone (19) | MAGL | 0.0084 | - | [6] |
| Benzoxazole-pyrrolidinone (20) | MAGL | 0.0076 | - | [6] |
| 4-Methylbenzamide-purine (7) | - | 2.27 (antiproliferative) | K562 (CML) | [7] |
| 4-Methylbenzamide-purine (10) | - | 2.53 (antiproliferative) | K562 (CML) | [7] |
III. Anti-inflammatory Activity: Quenching the Fires of Inflammation
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a mainstay of treatment, and many of them are carboxylic acid derivatives. The this compound scaffold has been explored for the development of novel anti-inflammatory agents.
Mechanism of Anti-inflammatory Action
The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8] By blocking the production of prostaglandins, NSAIDs can effectively reduce these symptoms. The carboxylic acid moiety of many NSAIDs is crucial for their interaction with the active site of COX enzymes.
Structure-Activity Relationship (SAR) for Anti-inflammatory Derivatives
-
Carboxylic Acid is Key: The carboxylic acid group is generally required for COX inhibition.
-
Lipophilic Substituents: The introduction of lipophilic groups can enhance potency and influence the selectivity for COX-2 over COX-1.
-
Prodrug Strategies: Esterification of the carboxylic acid can create prodrugs with improved gastrointestinal tolerability. These esters are then hydrolyzed in vivo to release the active carboxylic acid.
| Compound Class | Assay | % Inhibition of Edema | Citation |
| Naproxen-amino acid ester derivatives | Carrageenan-induced paw edema in rats | 66.99 - 87.82 | [9] |
| Ibuprofen-amino acid ester derivatives | Carrageenan-induced paw edema in rats | 22.03 - 52.91 | [9] |
IV. Antimicrobial Activity: A Scaffold for Combating Pathogens
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. The this compound scaffold has served as a template for the synthesis of compounds with activity against both bacterial and fungal pathogens.
Mechanism of Antimicrobial Action
The mechanisms by which these derivatives exert their antimicrobial effects are likely diverse and depend on the specific substituents. Some potential mechanisms include:
-
Enzyme Inhibition: Inhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.
-
Membrane Disruption: Interference with the integrity of the bacterial cell membrane.
-
Inhibition of Biofilm Formation: Prevention of the formation of microbial biofilms, which are a key factor in chronic infections.
Structure-Activity Relationship (SAR) for Antimicrobial Derivatives
-
Heterocyclic Substituents: The incorporation of heterocyclic rings, such as thiazole or pyrazole, has been shown to be a successful strategy for developing potent antimicrobial agents.
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the bacterial cell wall.
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic rings can significantly influence antimicrobial activity.
| Compound Class | Organism(s) | MIC (µg/mL) | Citation |
| 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives | Staphylococcus aureus | 0.25 - 0.5 | [10] |
| 1,3-diphenyl pyrazole derivatives | Acinetobacter baumannii | 4 - 8 | [11] |
| 2-(2-ethylpyridin-4-yl)-4-methyl-N-phenylthiazole-5-carboxamide derivatives | Various bacteria and fungi | Promising activity reported | [12] |
V. Pharmacokinetics: From the Bench to the Bedside
The therapeutic success of any drug candidate is critically dependent on its pharmacokinetic properties: absorption, distribution, metabolism, and excretion (ADME). While specific pharmacokinetic data for a wide range of this compound derivatives are not extensively published, we can draw valuable insights from the clinically approved PARP inhibitors, which share the core benzamide structure.
Key Pharmacokinetic Parameters of Approved Benzamide-Based PARP Inhibitors
| Parameter | Olaparib | Rucaparib | Niraparib | Talazoparib | Citation |
| Oral Bioavailability | ~90% (tablets) | ~36% | ~73% | ~100% | [3][11] |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | 1.9 hours | 3 hours | 1-2 hours | [3][11] |
| Plasma Protein Binding | ~82% | ~70% | ~83% | ~74% | [3][11] |
| Primary Metabolism | CYP3A4/5 | CYP2D6, CYP3A4 | Carboxylesterases | Minimal | [3][11] |
| Elimination Half-life | 15 hours | 17-19 hours | 36 hours | 57 hours | [3][11] |
Insights for Drug Design:
-
Oral Bioavailability: The scaffold is amenable to the design of orally bioavailable drugs.
-
Metabolism: The potential for metabolism by cytochrome P450 enzymes should be considered in the design of new derivatives, as this can lead to drug-drug interactions.
-
Half-life: The half-life can be modulated by altering the substituents, allowing for the development of compounds suitable for once- or twice-daily dosing.
VI. Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective modulators of various biological targets. Its synthetic tractability, coupled with the well-established importance of the benzamide pharmacophore, makes it an attractive platform for continued research and development.
Future efforts in this area will likely focus on:
-
Expanding the Target Space: Exploring the activity of these derivatives against other target classes, such as epigenetic enzymes or viral proteases.
-
Improving Selectivity: Designing derivatives with improved selectivity for specific enzyme isoforms to minimize off-target effects.
-
Developing Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibitors to develop novel modes of action.
-
Application of Computational Methods: Utilizing in silico screening and molecular modeling to guide the rational design of new derivatives with optimized properties.
The journey from a simple chemical scaffold to a life-saving therapeutic is long and challenging. However, the wealth of data and the clear structure-activity relationships associated with this compound derivatives provide a solid foundation and a bright outlook for the future development of novel drugs based on this privileged core.
VII. References
-
Synthesis, antimicrobial screening, and docking study of new 2‐(2‐ethylpyridin‐4‐yl)‐4‐methyl‐N‐phenylthiazole‐5‐carboxamide derivatives. (2021). ResearchGate. --INVALID-LINK--
-
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (2020). National Center for Biotechnology Information. --INVALID-LINK--
-
Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). MDPI. --INVALID-LINK--
-
Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. (2022). National Center for Biotechnology Information. --INVALID-LINK--
-
Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (2025). BenchChem. --INVALID-LINK--
-
Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2018). MDPI. --INVALID-LINK--
-
Synthesis, computational studies and in-silico antimicrobial evaluation of novel N-(substituted) sulfonyl carboxamide bearing pyrrolidine-2,5-dione. (2023). Taylor & Francis Online. --INVALID-LINK--
-
Amide Synthesis. (n.d.). Fisher Scientific. --INVALID-LINK--
-
Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. (2022). PubMed. --INVALID-LINK--
-
Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. (2022). MDPI. --INVALID-LINK--
-
Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. (2018). PubMed. --INVALID-LINK--
-
A Comparative Guide to the Pharmacokinetics of PARP Inhibitors for Researchers. (2025). BenchChem. --INVALID-LINK--
-
Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. (2022). PubMed. --INVALID-LINK--
-
Anti-inflammatory agents of the carbamoylmethyl ester class: synthesis, characterization, and pharmacological evaluation. (2013). National Center for Biotechnology Information. --INVALID-LINK--
-
Chemical structures and known PARP activities of clinical PARP... (n.d.). ResearchGate. --INVALID-LINK--
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). National Center for Biotechnology Information. --INVALID-LINK--
-
Experiment 8 - Amide Preparation. (n.d.). WebAssign. --INVALID-LINK--
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). PubMed. --INVALID-LINK--
-
Synthesis and Biological Evaluation of 4-(4-(Alkyl- and Phenylaminocarbonyl)benzoyl)benzoic Acid Derivatives as Non-steroidal Inhibitors of Steroid 5 -Reductase Isozymes 1 and 2. (2004). ResearchGate. --INVALID-LINK--
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. --INVALID-LINK--
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2024). MDPI. --INVALID-LINK--
-
Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (2018). National Center for Biotechnology Information. --INVALID-LINK--
-
Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. (2014). ResearchGate. --INVALID-LINK--
-
Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2022). Longdom Publishing SL. --INVALID-LINK--
-
Anti-inflammatory drugs and their mechanism of action. (1998). PubMed. --INVALID-LINK--
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. 4-(Methylcarbamoyl)benzoic acid | 23754-45-2 [sigmaaldrich.com]
- 3. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. preprints.org [preprints.org]
- 7. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Anti-inflammatory agents of the carbamoylmethyl ester class: synthesis, characterization, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Analogs of 4-[(Methylamino)carbonyl]benzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-[(Methylamino)carbonyl]benzoic acid, also known as 4-(Methylcarbamoyl)benzoic acid, is a substituted benzoic acid derivative that serves as a versatile scaffold in medicinal chemistry.[1][2] Its structure, featuring a central phenyl ring with para-substituted carboxylic acid and N-methylamide groups, provides a unique combination of hydrogen bonding capabilities, aromatic interactions, and opportunities for synthetic modification.[3][4] This guide delves into the core attributes of this scaffold, explores the synthesis and biological evaluation of its structural analogs, and elucidates the structure-activity relationships (SAR) that govern their therapeutic potential across various disease targets.
Core Scaffold Analysis: this compound
The parent molecule, this compound (C9H9NO3), possesses distinct functional regions that are critical for molecular recognition and can be systematically modified to generate diverse analog libraries.[4]
-
Benzoic Acid Moiety: The carboxylic acid group is ionizable at physiological pH, enabling it to act as a hydrogen bond donor and acceptor. This feature is often crucial for anchoring the molecule within the binding site of a biological target, such as an enzyme or receptor.
-
Aromatic Ring: The central phenyl ring provides a rigid scaffold and can engage in π-π stacking, hydrophobic, and van der Waals interactions with target proteins. The para-substitution pattern dictates a linear geometry, which can be altered through the synthesis of ortho- or meta-analogs.
-
N-Methylamide Linker: The amide bond is a key structural feature in many pharmaceuticals due to its planarity and ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O). The methyl group on the nitrogen can be varied to explore steric and electronic effects on binding affinity and metabolic stability.
The inherent modularity of this scaffold makes it an excellent starting point for fragment-based and structure-based drug design.
Synthesis of Structural Analogs
The generation of a diverse library of analogs hinges on robust and flexible synthetic strategies. The most common approach involves the coupling of a substituted benzoic acid core with a variety of amines.
General Synthetic Workflow
A generalized synthetic pathway allows for the systematic modification of each component of the core scaffold. This workflow emphasizes modularity, enabling the creation of a matrix of analogs for comprehensive SAR studies.
Caption: General workflow for the synthesis of benzamide analogs.
Detailed Experimental Protocol: Synthesis of a Representative Analog
This protocol describes the synthesis of a generic analog from a substituted benzoic acid and an amine, a common method for creating benzamide derivatives.[5]
Objective: To synthesize a novel benzamide analog via amide coupling.
Materials:
-
Substituted benzoic acid (1.0 eq)
-
Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2) (1.2 eq)[6]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (2.5 eq)[7]
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation:
-
Suspend the substituted benzoic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride or oxalyl chloride (1.2 eq) to the suspension at 0 °C.[6]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C.[7]
-
Stir the reaction at room temperature for 3-12 hours. Monitor progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient).
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]
-
Self-Validation: The success of this protocol is validated at each stage. The formation of the acyl chloride can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). The final product's identity and purity are unequivocally confirmed by NMR and HRMS, ensuring the integrity of the compound for biological testing.[8]
Biological Evaluation and Screening Funnel
The evaluation of newly synthesized analogs requires a systematic approach to identify promising candidates and elucidate their mechanism of action. A tiered screening funnel is an efficient strategy.
Screening Funnel Logic
Caption: A typical screening funnel for small molecule drug discovery.
Example Protocol: Primary Biochemical Assay (HDAC1 Inhibition)
Many benzamide derivatives are known to be inhibitors of Histone Deacetylases (HDACs).[9] This protocol outlines a representative primary assay.
Objective: To determine the in vitro inhibitory activity (IC50) of test compounds against human HDAC1.
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC1 substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
Trichostatin A (TSA) (positive control inhibitor)
-
Developer solution
-
Test compounds dissolved in DMSO
-
384-well black plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of a 384-well plate. Include wells for positive control (TSA) and negative control (DMSO only).
-
Enzyme Addition: Dilute the HDAC1 enzyme in assay buffer and add to all wells except for the no-enzyme control.
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Add the fluorogenic HDAC1 substrate to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Development: Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate to produce a fluorescent signal. Incubate at room temperature for 15 minutes.
-
Data Acquisition: Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold has led to the discovery of potent inhibitors for various targets. The SAR provides crucial insights into the structural requirements for biological activity.[7][10]
Case Study: Benzamide Analogs as HDAC Inhibitors
Analysis of benzamide derivatives as HDAC1 inhibitors reveals key SAR trends.[9]
| Compound ID | R1 (Cap Group) | R2 (Linker) | R3 (Zinc-Binding Group) | HDAC1 IC50 (nM) |
| Parent Scaffold | Methyl | Amide | Carboxylic Acid | >10,000 |
| Analog A | Phenyl | Amide | Hydroxamic Acid | 50 |
| Analog B | Naphthyl | Amide | Hydroxamic Acid | 25 |
| Analog C | Phenyl | Reverse Amide | Hydroxamic Acid | 250 |
| Analog D | Phenyl | Amide | Carboxylic Acid | >5,000 |
Data is representative and compiled for illustrative purposes based on general findings in the field.
Key SAR Insights:
-
Zinc-Binding Group is Critical: Replacing the carboxylic acid with a stronger zinc-chelating group, such as hydroxamic acid, dramatically increases potency (Parent vs. Analog D vs. Analog A).[9]
-
Cap Group Size and Aromaticity: Expanding the methyl group to larger aromatic systems like phenyl or naphthyl groups can enhance potency, likely through increased hydrophobic or π-π interactions in the cap-binding region of the enzyme (Analog A vs. Analog B).
-
Linker Orientation Matters: The orientation of the amide bond can significantly impact activity, suggesting a specific hydrogen bonding network is required for optimal binding (Analog A vs. Analog C).
Future Directions and Conclusion
The this compound scaffold remains a privileged structure in drug discovery. Its synthetic tractability and favorable physicochemical properties make it an ideal starting point for developing novel therapeutics. Future research will likely focus on:
-
Novel Target Identification: Applying libraries of these analogs to new biological screens to identify inhibitors for emerging therapeutic targets.[11][12]
-
PROTAC Development: Using the scaffold as a ligand to recruit E3 ligases for targeted protein degradation, a cutting-edge therapeutic modality.[13]
-
Improving Drug-like Properties: Fine-tuning substituents to optimize pharmacokinetic and safety profiles, such as metabolic stability and off-target selectivity.[14]
References
- 1. This compound|CAS 23754-45-2 [benchchem.com]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]
- 3. CAS 23754-45-2: Benzoic acid, 4-[(methylamino)carbonyl]- [cymitquimica.com]
- 4. 4-((Methylamino)carbonyl)benzoic acid | C9H9NO3 | CID 506058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Unraveling the Enigmatic Mechanism of 4-[(Methylamino)carbonyl]benzoic Acid: A Technical Guide for Researchers
Abstract
4-[(Methylamino)carbonyl]benzoic acid, a structurally intriguing molecule, stands as a compound of significant interest within the realms of medicinal chemistry and drug development. While its precise mechanism of action remains an active area of investigation, its structural similarity to a class of biologically active benzoic acid derivatives provides a fertile ground for hypothesizing its potential biological targets and cellular effects. This in-depth technical guide synthesizes the current understanding of related compounds to propose and explore potential mechanisms of action for this compound. We delve into the prospective roles of this compound as an inhibitor of steroid 5α-reductase, an agonist of the retinoid X receptor (RXR), and an inhibitor of bacterial fatty acid biosynthesis. This guide provides a comprehensive overview of the theoretical frameworks, supporting evidence from analogous compounds, and detailed experimental protocols to empower researchers in their quest to elucidate the definitive biological function of this promising molecule.
Introduction: The Chemical Identity and Therapeutic Potential of this compound
This compound (CAS 23754-45-2) is an organic compound characterized by a benzoic acid core substituted with a methylaminocarbonyl group at the para position.[1][2] This unique structural arrangement, featuring both a carboxylic acid and an amide functional group, imparts a specific set of physicochemical properties that are conducive to interactions with biological macromolecules.[2] The presence of the N-methylamide moiety, in particular, suggests the potential for hydrogen bonding and specific recognition by enzyme active sites or receptor binding pockets.
While direct and extensive studies on the mechanism of action of this compound are limited, the broader family of benzoic acid derivatives has been the subject of considerable research, revealing a diverse range of biological activities. These activities include the inhibition of key enzymes implicated in disease and the modulation of nuclear receptor signaling pathways.[3][4][5] This guide will, therefore, explore the most plausible mechanisms of action for this compound by drawing parallels with its structurally related and biologically characterized congeners.
Potential Mechanism of Action I: Inhibition of Steroid 5α-Reductase
A compelling hypothesis for the mechanism of action of this compound is the inhibition of steroid 5α-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[6] Elevated levels of DHT are a key factor in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).[6][7] Consequently, inhibitors of 5α-reductase are a clinically important class of drugs.
The structural similarity of this compound to known non-steroidal 5α-reductase inhibitors, particularly those based on a benzoic acid scaffold, provides a strong rationale for this hypothesis.[3] Research into 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives has demonstrated that modifications to the amide and benzoyl moieties can significantly influence inhibitory activity against 5α-reductase isozymes.[3]
Signaling Pathway
The inhibition of 5α-reductase by a competitive inhibitor like this compound would block the binding of testosterone to the enzyme's active site, thereby preventing its conversion to DHT. This reduction in DHT levels would, in turn, mitigate its downstream effects on gene expression and cellular proliferation in androgen-sensitive tissues.
Experimental Protocol: In Vitro 5α-Reductase Inhibition Assay
To empirically test this hypothesis, a robust and reproducible in vitro 5α-reductase inhibition assay is essential. The following protocol is a comprehensive guide for such an experiment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against steroid 5α-reductase.
Materials:
-
Rat liver microsomes (as a source of 5α-reductase)
-
Testosterone (substrate)
-
NADPH (cofactor)
-
This compound (test compound)
-
Finasteride or Dutasteride (positive control)
-
Phosphate buffer (pH 6.5)
-
1 N HCl (to terminate the reaction)
-
Enzyme Immunoassay (EIA) kit for testosterone or a validated LC-MS/MS method for DHT quantification.
Procedure:
-
Enzyme Preparation: Prepare a suspension of rat liver microsomes in cold phosphate buffer. The protein concentration should be determined using a standard method like the Bradford assay.
-
Compound Preparation: Prepare a stock solution of this compound and the positive control in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
Pre-incubation: In a 96-well plate, add the enzyme preparation, phosphate buffer, and either the test compound dilutions or the vehicle control. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding testosterone and NADPH to each well.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 1 N HCl to each well.
-
Quantification: Determine the amount of testosterone remaining or the amount of DHT produced using a suitable method. An EIA kit for testosterone can measure the depletion of the substrate, or a more sensitive LC-MS/MS method can directly quantify the DHT product.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Summary Table:
| Compound | Target Enzyme | IC50 Value |
| This compound | 5α-Reductase | To be determined |
| Finasteride (Positive Control) | 5α-Reductase Type 2 & 3 | ~10-40 nM[8] |
| Dutasteride (Positive Control) | 5α-Reductase Type 1, 2 & 3 | ~5 nM[8] |
Potential Mechanism of Action II: Agonism of Retinoid X Receptor (RXR)
Another plausible mechanism of action for this compound is the modulation of the Retinoid X Receptor (RXR). RXRs are nuclear receptors that form heterodimers with a variety of other nuclear receptors, including the Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR).[1][9] These heterodimers act as ligand-activated transcription factors that regulate the expression of genes involved in a wide array of physiological processes, such as cell differentiation, proliferation, and metabolism.
The structural features of this compound, particularly the benzoic acid moiety, are present in some known RXR agonists.[4][10] Ligand binding to RXR induces a conformational change that facilitates the recruitment of coactivator proteins and the initiation of gene transcription.[11]
Signaling Pathway
As an RXR agonist, this compound would bind to the ligand-binding domain of RXR, promoting its heterodimerization with a partner receptor. This complex would then bind to specific DNA sequences called response elements in the promoter regions of target genes, leading to the recruitment of coactivators and the activation of transcription.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-(Methylamino)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. eubopen.org [eubopen.org]
Navigating the Solubility Landscape of 4-[(Methylamino)carbonyl]benzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to in vivo bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of 4-[(Methylamino)carbonyl]benzoic acid, a versatile benzoic acid derivative with significant potential in medicinal chemistry and materials science.[1] In the absence of extensive published experimental data for this specific molecule, this guide furnishes researchers with the foundational knowledge and practical methodologies required to expertly assess its solubility profile. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, provide detailed, field-proven protocols for experimental solubility determination, and discuss the anticipated effects of key variables such as solvent polarity and pH.
Introduction: The Significance of this compound and its Solubility
This compound, also known as N-methylterephthalamic acid, is a bifunctional organic compound featuring a carboxylic acid and an N-methylamide group attached to a benzene ring.[2] This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules with tailored properties for pharmaceutical and materials science applications.[1]
The ultimate utility of this compound in any application, particularly in drug development, is intrinsically linked to its solubility. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate. Conversely, understanding its solubility in various organic solvents is crucial for designing efficient synthesis, purification, and formulation processes. This guide serves as a practical resource for scientists and researchers to navigate the solubility landscape of this promising molecule.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is the first step in predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | [2] |
| Molecular Weight | 179.17 g/mol | [2] |
| IUPAC Name | 4-(methylcarbamoyl)benzoic acid | [2] |
| CAS Number | 23754-45-2 | [2] |
| Physical Form | White to off-white solid/powder | [1] |
Predicting Solubility: A Molecular Structure Perspective
The solubility of an organic compound is governed by the interplay of its functional groups with the solvent. The principle of "like dissolves like" is a fundamental concept: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[3][4]
The structure of this compound contains several key features that influence its solubility:
-
Carboxylic Acid Group (-COOH): This is a polar functional group capable of both donating and accepting hydrogen bonds, which generally enhances solubility in polar protic solvents like water and alcohols.[5][6][7]
-
N-Methylamide Group (-CONHCH₃): The amide group is also polar and can participate in hydrogen bonding, contributing to solubility in polar solvents.[5]
-
Aromatic Ring (Benzene): The benzene ring is non-polar and hydrophobic. This part of the molecule will favor interactions with non-polar solvents.[3]
The overall solubility of this compound in a given solvent will be a balance between the hydrophilic character of the carboxylic acid and amide groups and the hydrophobic nature of the aromatic ring.
Expected Solubility Profile
Based on its structure and by analogy with similar compounds like monomethyl terephthalate (slightly soluble in water; soluble in alcohol, ether, and benzene), the following solubility behavior can be anticipated:
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid and amide groups can form strong hydrogen bonds with these solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High | These solvents can act as hydrogen bond acceptors and have high polarity, effectively solvating the polar functional groups. |
| Non-Polar | Hexane, Toluene | Low | The non-polar nature of these solvents will not effectively solvate the polar carboxylic acid and amide groups. |
Experimental Determination of Solubility: Protocols and Best Practices
While theoretical predictions are valuable, experimental determination of solubility is essential for accurate characterization. The shake-flask method is the gold standard for determining equilibrium solubility.[8][9] For earlier stages of drug discovery, high-throughput kinetic solubility assays are often employed.[10]
Equilibrium Solubility Determination: The Shake-Flask Method
This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.[9]
Caption: Shake-Flask Method for Equilibrium Solubility.
-
Preparation: Add an excess amount of solid this compound to a series of vials or flasks. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached.[11][12]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.
-
Filtration: Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Analysis: Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility from the measured concentration.
High-Throughput Screening: Kinetic Solubility Assay
Kinetic solubility is a measure of how quickly a compound precipitates from a solution when it is rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[10] This method is well-suited for screening large numbers of compounds in early drug discovery.[13]
Caption: Kinetic Solubility Assay Workflow.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[14]
-
Assay Plate Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[14]
-
Buffer Addition: Rapidly add the aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentration.[14]
-
Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours).[14]
-
Detection: Measure the amount of precipitate formed. This can be done directly in the plate by measuring light scattering (nephelometry) or turbidity. Alternatively, the samples can be filtered, and the concentration of the soluble compound in the filtrate can be determined by HPLC-UV.[8][14]
The Critical Role of pH in Aqueous Solubility
For ionizable compounds like this compound, aqueous solubility is highly dependent on the pH of the solution. The carboxylic acid group can be deprotonated to form a carboxylate anion, which is significantly more water-soluble than the neutral form.
The Henderson-Hasselbalch equation is a fundamental tool for predicting the pH-dependent solubility of ionizable compounds.[15][16][17]
pH = pKa + log ( [A⁻] / [HA] )
Where:
-
pH is the pH of the solution.
-
pKa is the acid dissociation constant of the compound.
-
[A⁻] is the concentration of the ionized form (carboxylate).
-
[HA] is the concentration of the non-ionized form (carboxylic acid).
The pKa of benzoic acid is approximately 4.2.[18] The substituents on the benzene ring will influence the pKa of this compound, but it is expected to be in a similar range.
-
At pH values below the pKa: The compound will exist predominantly in its less soluble, neutral (protonated) form.
-
At pH values above the pKa: The compound will be increasingly deprotonated to its more soluble, anionic (carboxylate) form.
Therefore, the aqueous solubility of this compound is expected to be low in acidic conditions (e.g., the stomach) and significantly higher in neutral to basic conditions (e.g., the small intestine).
Conclusion
References
- 1. scribd.com [scribd.com]
- 2. 4-((Methylamino)carbonyl)benzoic acid | C9H9NO3 | CID 506058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tutorchase.com [tutorchase.com]
- 4. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. enamine.net [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 17. byjus.com [byjus.com]
- 18. researchgate.net [researchgate.net]
4-[(Methylamino)carbonyl]benzoic acid spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 4-[(Methylamino)carbonyl]benzoic Acid
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies used to confirm the structure and purity of this compound (also known as N-methylterephthalamic acid), a key bifunctional building block in pharmaceutical and materials science. While experimental spectra for this specific compound are not widely available in public repositories, this document leverages fundamental principles of spectroscopy and data from analogous structures to present a detailed, predictive analysis. We will explore the expected spectral signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the synergistic application of these techniques for robust molecular characterization.
Chemical Identity and Structure
This compound is a derivative of terephthalic acid, featuring one carboxylic acid group and one N-methylamide group at opposite ends of a benzene ring. This parasubstitution pattern is critical to its function and dictates its spectroscopic features.
-
IUPAC Name: this compound
-
Synonyms: N-methylterephthalamic acid
-
CAS Number: 23754-45-2
-
Molecular Formula: C₉H₉NO₃
-
Molecular Weight: 179.17 g/mol
Below is a diagram illustrating the molecular structure with atom numbering used for the subsequent NMR analysis.
Caption: Structure of this compound with NMR numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the molecule's symmetry, a simplified spectrum is anticipated.
Expertise & Causality: Interpreting the NMR Spectrum
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show four distinct signals. The aromatic protons on the benzene ring form a classic AA'BB' system, which often appears as two distinct doublets due to the strong para-disubstitution. The carboxylic acid proton is highly deshielded and often broad, while the amide proton's signal can be broadened by quadrupolar coupling with the nitrogen and may show coupling to the adjacent methyl group.
-
¹³C NMR Spectroscopy : Due to the C₂ symmetry axis through carbons 1 and 4, only six unique carbon signals are expected: two for the carbonyls (acid and amide), two for the protonated aromatic carbons (C2/C6 and C3/C5), one for the substituted aromatic carbon C1, one for the substituted aromatic carbon C4, and one for the methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups.
Predicted NMR Spectral Data
The following data is predicted for a solution in DMSO-d₆, a common solvent for polar aromatic acids which helps in observing exchangeable protons like -COOH and -NH.
Table 1: Predicted ¹H and ¹³C NMR Data
| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality |
|---|---|---|---|---|
| ¹H NMR | ~13.1 | Singlet (broad) | 1H, -COOH | Highly deshielded due to acidic nature and hydrogen bonding. |
| ~8.5 | Quartet (broad) | 1H, -NH | Deshielded by adjacent carbonyl; coupling to methyl protons. | |
| ~8.1 | Doublet | 2H, Ar-H (H3, H5) | Ortho to the electron-withdrawing amide group. | |
| ~8.0 | Doublet | 2H, Ar-H (H2, H6) | Ortho to the electron-withdrawing carboxylic acid group. | |
| ~2.8 | Doublet | 3H, -CH₃ | Coupled to the -NH proton. | |
| ¹³C NMR | ~167.0 | Singlet | C7 (-COOH) | Carbonyl carbon of a carboxylic acid. |
| ~165.5 | Singlet | C8 (-CONH) | Carbonyl carbon of an amide. | |
| ~138.0 | Singlet | C4 (Ar-C) | Quaternary carbon attached to the amide group. | |
| ~135.0 | Singlet | C1 (Ar-C) | Quaternary carbon attached to the acid group. | |
| ~129.5 | Singlet | C2, C6 (Ar-CH) | Aromatic CH ortho to the acid group. | |
| ~128.0 | Singlet | C3, C5 (Ar-CH) | Aromatic CH ortho to the amide group. |
| | ~26.5 | Singlet | C9 (-CH₃) | Aliphatic carbon of the N-methyl group. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for dissolving the polar analyte and observing the labile acid and amide protons.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the proton frequency.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 8 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the carbon frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm, centered around 120 ppm.
-
Use a 45° pulse angle and a relaxation delay of 2 seconds.
-
Acquire 1024 or more scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO solvent peak at 39.52 ppm.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expertise & Causality: Interpreting the IR Spectrum
The IR spectrum of this compound will be dominated by features from the carboxylic acid, the secondary amide, and the aromatic ring. The carboxylic acid O-H stretch is typically one of the broadest and most recognizable peaks in an IR spectrum due to strong hydrogen bonding. The amide N-H stretch is sharper. The two carbonyl (C=O) groups will have distinct stretching frequencies, with the carboxylic acid carbonyl typically appearing at a higher wavenumber than the amide carbonyl.
Predicted IR Spectral Data
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
|---|---|---|---|
| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (-COOH) |
| ~3300 | Medium, Sharp | N-H Stretch | Secondary Amide (-CONH-) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |
| ~2950 | Weak | C-H Stretch | Methyl Group (-CH₃) |
| ~1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid (-COOH) |
| ~1650 | Strong, Sharp | C=O Stretch (Amide I) | Secondary Amide (-CONH-) |
| ~1550 | Medium | N-H Bend (Amide II) | Secondary Amide (-CONH-) |
| 1600, 1475 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid |
| ~850 | Strong | C-H Bend (out-of-plane) | 1,4-Disubstituted Benzene |
Experimental Protocol: IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Co-add 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. No further processing is typically needed.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about a molecule's structure through fragmentation analysis.
Expertise & Causality: Interpreting the Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should clearly show the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million (ppm) of the theoretical value, providing a high degree of confidence in the compound's identity. Fragmentation can occur through characteristic losses, such as the loss of water (H₂O), the carboxyl group (-COOH), or the methylaminocarbonyl group (-CONHCH₃).
Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Data (Positive Ion ESI-HRMS)
| m/z (Daltons) | Ion Formula | Assignment |
|---|---|---|
| 180.0655 | [C₉H₁₀NO₃]⁺ | Protonated Molecule [M+H]⁺ |
| 162.0550 | [C₉H₈NO₂]⁺ | Fragment: Loss of H₂O from [M+H]⁺ |
| 134.0597 | [C₈H₈NO]⁺ | Fragment: Loss of COOH from [M+H]⁺ |
Experimental Protocol: MS Data Acquisition (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.
-
Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system with a C18 column to ensure purity before introduction into the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry:
-
Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Operate in positive ion mode.
-
Set the capillary voltage to ~3-4 kV.
-
Set the source temperature to ~120 °C and the desolvation gas temperature to ~350 °C.
-
Acquire data over a mass range of m/z 50-500.
-
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the analyte. Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the elemental formula C₉H₉NO₃.
Integrated Spectroscopic Analysis Workflow
No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in integrating the data from NMR, IR, and MS. This workflow provides a self-validating system for confirming the identity and purity of this compound.
Caption: Integrated workflow for the structural confirmation of the target compound.
Conclusion
The structural elucidation of this compound is definitively achieved through a coordinated application of NMR, IR, and MS. IR spectroscopy confirms the presence of the key carboxylic acid and secondary amide functional groups. High-resolution mass spectrometry validates the elemental composition and molecular weight. Finally, ¹H and ¹³C NMR spectroscopy provides the unambiguous connectivity of the carbon-hydrogen framework, confirming the 1,4-disubstituted aromatic pattern and the N-methyl group. Together, these techniques provide a robust and cross-validated analytical package essential for quality control and regulatory submission in any research or development setting.
References
An In-depth Technical Guide to 4-[(Methylamino)carbonyl]benzoic Acid: From Discovery to Application
Foreword: The Unseen Scaffolding of Innovation
In the vast landscape of chemical synthesis and drug discovery, certain molecules, while not always in the spotlight, form the critical backbone of significant advancements. 4-[(Methylamino)carbonyl]benzoic acid is one such entity. To the uninitiated, it is a mere catalogue chemical, but to the discerning researcher, it represents a versatile and strategically vital building block. This guide aims to provide a comprehensive technical overview of this compound, from its historical context and synthesis to its modern applications, empowering researchers, scientists, and drug development professionals with the knowledge to leverage its full potential.
Historical Context and Discovery
The development of amidation reactions in the late 19th and early 20th centuries provided the chemical language necessary to conceptualize and synthesize N-substituted derivatives of terephthalic acid. The synthesis of phthalamic acids from phthalic anhydride and amines was a well-established reaction, and it is highly probable that N-methyl terephthalamic acid, our subject molecule, was first synthesized during this era of exploratory organic synthesis. However, its significance at the time was likely overshadowed by the burgeoning dye and polymer industries, which favored other derivatives.
It is in the latter half of the 20th century and into the 21st, with the advent of modern medicinal chemistry and fragment-based drug discovery, that this compound truly came into its own as a valuable and strategically important molecule.
Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 23754-45-2 | [PubChem][1] |
| Molecular Formula | C₉H₉NO₃ | [PubChem][1] |
| Molecular Weight | 179.17 g/mol | [PubChem][1] |
| IUPAC Name | 4-(methylcarbamoyl)benzoic acid | [PubChem][1] |
| Appearance | White to off-white powder | |
| Solubility | Sparingly soluble in water, more soluble in polar organic solvents | |
| Melting Point | >300 °C (decomposes) |
Synthesis of this compound: A Plausible and Detailed Protocol
The synthesis of this compound can be approached through several established routes. Below is a detailed, two-step protocol that is both efficient and scalable, based on the selective amidation of a terephthalic acid derivative.
Rationale for the Synthetic Strategy
The chosen synthetic route prioritizes selectivity and readily available starting materials. By starting with a mono-protected terephthalic acid derivative, we can selectively amidate one carboxylic acid group before deprotecting the other. This avoids the statistical formation of di-substituted byproducts that would occur if terephthaloyl chloride were reacted directly with one equivalent of methylamine.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol
Step 1: Synthesis of Methyl 4-(methylcarbamoyl)benzoate
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add monomethyl terephthalate (18.02 g, 100 mmol) and dry dichloromethane (DCM, 100 mL).
-
Acyl Chloride Formation: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (13.1 g, 8.7 mL, 110 mmol) dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Solvent Removal: After completion, cool the reaction mixture and remove the DCM and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Amidation: Re-dissolve the crude acyl chloride in 100 mL of dry DCM and cool to 0 °C. In a separate flask, prepare a solution of methylamine (2.0 M in THF, 60 mL, 120 mmol). Add the methylamine solution dropwise to the acyl chloride solution over 30 minutes, maintaining the temperature at 0 °C.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature for 1 hour. Quench the reaction by adding 50 mL of water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude methyl 4-(methylcarbamoyl)benzoate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.
Step 2: Saponification to this compound
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified methyl 4-(methylcarbamoyl)benzoate (19.32 g, 100 mmol) in methanol (100 mL).
-
Hydrolysis: Add a solution of sodium hydroxide (4.4 g, 110 mmol) in water (20 mL).
-
Reaction Monitoring: Heat the mixture to reflux (approx. 65 °C) for 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting ester.
-
Solvent Removal and Acidification: After the reaction is complete, cool the mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath. Acidify the solution to pH 2-3 by the slow addition of 2 M hydrochloric acid.
-
Product Isolation: A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water (3 x 30 mL), and dry in a vacuum oven at 60 °C to a constant weight.
Applications in Drug Discovery and Development
This compound serves as a crucial building block in medicinal chemistry, primarily due to its desirable properties as a molecular fragment. It possesses a well-defined vector for chemical modification (the carboxylic acid), a hydrogen bond donor and acceptor in the amide group, and a rigid aromatic core.
Role as a Privileged Scaffold
The anilide-acid moiety is considered a "privileged scaffold" in drug design, meaning it is a structural motif that is capable of binding to multiple, unrelated biological targets. This versatility makes this compound an attractive starting point for the development of new therapeutic agents.
Fragment-Based Drug Discovery (FBDD)
In FBDD, small, low-complexity molecules ("fragments") are screened for weak binding to a biological target.[2] Hits from these screens are then optimized into more potent lead compounds. This compound is an ideal fragment due to its:
-
Low Molecular Weight: Conforms to the "Rule of Three" often used in FBDD.[2]
-
Defined Chemical Handles: The carboxylic acid and N-H group provide clear points for synthetic elaboration.
-
Favorable Physicochemical Properties: Its properties generally lead to good ligand efficiency.
Conceptual Application in Kinase Inhibition
The following diagram illustrates a hypothetical scenario where this compound could be used as a starting fragment for developing a kinase inhibitor.
Caption: Hypothetical workflow for fragment-based drug discovery.
In this scenario, the carboxylic acid of the fragment could form a key interaction with a basic residue in the kinase's active site, while the methylamide provides a vector for growing the molecule into adjacent hydrophobic pockets to increase potency and selectivity.
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons as a set of doublets in the 7.5-8.5 ppm region. A singlet for the methyl group around 2.8-3.0 ppm. A broad singlet for the amide N-H proton. A broad singlet for the carboxylic acid proton (may not be observed in all solvents). |
| ¹³C NMR | Signals for the aromatic carbons, the amide carbonyl, and the carboxylic acid carbonyl in the 120-170 ppm region. A signal for the methyl carbon around 26-28 ppm. |
| IR | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). An N-H stretch around 3300 cm⁻¹. Two C=O stretches for the amide and carboxylic acid (~1650-1750 cm⁻¹). |
| Mass Spec | A molecular ion peak corresponding to the exact mass of the compound. |
Conclusion and Future Outlook
This compound is a testament to the enduring value of well-designed chemical building blocks. While its history may be humble, its present and future applications in medicinal chemistry are significant. As drug discovery continues to evolve, with an increasing emphasis on efficiency and precision, the role of versatile and strategically designed fragments like this compound will only become more critical. This guide has provided a comprehensive overview of this important molecule, with the aim of empowering researchers to utilize it effectively in their pursuit of novel therapeutics.
References
Methodological & Application
HPLC method for 4-[(Methylamino)carbonyl]benzoic acid analysis
An Application Note and Protocol for the Isocratic HPLC-UV Analysis of 4-[(Methylamino)carbonyl]benzoic acid
Abstract
This application note presents a robust and validated isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The compound, a benzoic acid derivative, is relevant in pharmaceutical development as a potential impurity, metabolite, or synthetic intermediate.[1][2] This guide provides a detailed protocol for analysis and a comprehensive method validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose in quality control and research environments.[3][4]
Introduction and Method Rationale
This compound is an organic compound featuring both a carboxylic acid and an amide functional group.[1] Its structure lends itself to analysis by reversed-phase HPLC, a technique that separates compounds based on their hydrophobicity. A reliable analytical method is crucial for accurately determining its purity, quantity in various matrices, and for monitoring its presence in stability studies.
Causality Behind Experimental Choices:
-
Chromatographic Mode (Reversed-Phase HPLC): The analyte possesses moderate polarity due to its functional groups, making it an ideal candidate for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This is the most common and robust mode for such pharmaceutical compounds.[5]
-
Stationary Phase (C18 Column): A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention of a wide range of organic molecules. The end-capped nature of modern C18 columns minimizes peak tailing caused by interactions with residual silanol groups on the silica support.
-
Mobile Phase Composition: The mobile phase is a critical component for achieving optimal separation.
-
Aqueous Component (Phosphate Buffer, pH 3.0): The analyte has a carboxylic acid group, which will be ionized at neutral pH. To ensure consistent retention and a sharp, symmetrical peak shape, the mobile phase pH must be kept low to suppress this ionization, keeping the analyte in its protonated, less polar form (-COOH). A phosphate buffer at pH 3.0 provides this acidic environment and offers good buffering capacity.
-
Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low viscosity, which results in lower backpressure, and its UV transparency at the detection wavelength. The ratio of acetonitrile to the aqueous buffer is optimized to achieve a suitable retention time (typically 3-10 minutes) and resolution from any potential impurities.
-
-
Detection (UV Absorbance): The benzoic acid core of the molecule contains a chromophore that strongly absorbs ultraviolet (UV) light.[6] UV-Visible detection is a simple, robust, and widely available technique that provides excellent sensitivity for this class of compounds. A detection wavelength of 254 nm is chosen as it offers a good response for aromatic carboxylic acids.[7]
Analytical Workflow Overview
The following diagram outlines the complete process from sample handling to final data reporting.
Caption: Workflow for the HPLC analysis of this compound.
Experimental Protocol
Reagents, Standards, and Equipment
-
Reference Standard: this compound (Purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)
-
Reagents: Potassium Phosphate Monobasic (KH₂PO₄), Phosphoric Acid (H₃PO₄)
-
Equipment: Standard HPLC system with UV detector, analytical balance, pH meter, volumetric flasks, pipettes, 0.45 µm syringe filters.
Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 25 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
Solution Preparation
-
Buffer Preparation (25 mM KH₂PO₄, pH 3.0):
-
Weigh 3.4 g of KH₂PO₄ and dissolve in 1 L of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
-
-
Mobile Phase Preparation:
-
Mix 700 mL of the prepared buffer with 300 mL of acetonitrile.
-
Degas the solution for 15 minutes using sonication or vacuum filtration.
-
-
Diluent: Mobile Phase (70:30 Buffer:Acetonitrile) is used as the diluent.
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample powder expected to contain approximately 10 mg of the analyte.
-
Transfer to a 100 mL volumetric flask, add approximately 70 mL of diluent, and sonicate for 10 minutes to dissolve.
-
Dilute to volume with the diluent and mix well.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
Method Validation Protocol
The method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R2) guidelines.[3]
System Suitability
Before starting any validation experiment, the suitability of the chromatographic system must be verified.
-
Protocol: Inject the Working Standard Solution (100 µg/mL) five times.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.
-
Inject a standard solution of the analyte.
-
Inject a sample solution.
-
If available, inject solutions of known impurities or stressed (degraded) samples.
-
-
Acceptance Criteria: The analyte peak should be free from co-elution with any other peaks in the blank or impurity-spiked samples. Peak purity analysis (using a photodiode array detector) should confirm homogeneity.
Linearity
Linearity demonstrates the direct proportionality between the concentration of the analyte and the detector response over a specified range.[8]
-
Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value. It is determined by applying the method to samples with known amounts of the analyte.
-
Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day Precision): Analyze six separate sample preparations on the same day, under the same conditions.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The %RSD for the results of the six preparations should be ≤ 2.0%.
Limits of Detection (LOD) and Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
-
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should not exceed 10%.
-
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Organic Composition (± 2% absolute)
-
-
Acceptance Criteria: System suitability parameters must still be met, and the peak area response should not change significantly.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Measurement | Acceptance Criteria |
| Specificity | No interference at analyte RT | Peak is pure and resolved |
| Linearity | Correlation Coefficient | r² ≥ 0.999 |
| Range | 50% - 150% of target conc. | Method is linear, accurate, and precise |
| Accuracy | % Recovery | 98.0% - 102.0% |
| Precision (Repeatability) | % RSD (n=6) | ≤ 2.0% |
| Precision (Intermediate) | % RSD (n=6) | ≤ 2.0% |
| Limit of Quantitation | S/N Ratio & Precision | S/N ≈ 10:1; %RSD ≤ 10% |
| Robustness | System Suitability | All SST criteria pass after minor changes |
Conclusion
The HPLC method described provides a simple, rapid, and reliable approach for the quantitative determination of this compound. The isocratic reversed-phase method is easy to implement and demonstrates excellent performance. The comprehensive validation protocol, designed in accordance with ICH guidelines, ensures that the method is accurate, precise, and robust, making it suitable for routine quality control analysis in the pharmaceutical industry.[9]
References
- 1. CAS 23754-45-2: Benzoic acid, 4-[(methylamino)carbonyl]- [cymitquimica.com]
- 2. 4-((Methylamino)carbonyl)benzoic acid | C9H9NO3 | CID 506058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. actascientific.com [actascientific.com]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution | American Journal of Enology and Viticulture [ajevonline.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. scribd.com [scribd.com]
Application Notes and Protocols: 4-[(Methylamino)carbonyl]benzoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Scaffold
4-[(Methylamino)carbonyl]benzoic acid, also known as N-methylterephthalamic acid, is a bifunctional organic compound that has emerged as a highly versatile building block in contemporary organic synthesis. Its structure uniquely combines a rigid aromatic core with two distinct functional groups: a carboxylic acid and a secondary N-methylamide. This arrangement offers orthogonal reactivity and predefined stereoelectronic properties, making it an invaluable precursor in the rational design of complex molecular architectures.
The carboxylic acid moiety serves as a classical handle for a wide range of chemical transformations, most notably amide bond formation, esterification, and coordination to metal centers.[1] The N-methylamide group, on the other hand, provides a stable, hydrogen-bond donating and accepting site, influencing the solubility, conformational preference, and intermolecular interactions of the resulting superstructure. The para-substitution pattern on the benzene ring ensures a linear and rigid propagation of the molecular axis, a feature particularly sought after in materials science for the construction of ordered materials.
These application notes provide a comprehensive guide to the practical use of this compound in three key areas of chemical synthesis: the construction of coordination polymers and metal-organic frameworks (MOFs), the synthesis of advanced polyamides, and its application in medicinal chemistry for the development of novel therapeutic agents. The protocols provided herein are designed to be robust and illustrative, with a focus on the causality behind experimental choices to empower researchers in their synthetic endeavors.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 23754-45-2 | [2] |
| Molecular Formula | C₉H₉NO₃ | [2] |
| Molecular Weight | 179.17 g/mol | [2] |
| Appearance | White to off-white solid/powder | [2] |
| IUPAC Name | 4-(methylcarbamoyl)benzoic acid | [2] |
| Solubility | Moderately soluble in water, with increased solubility in polar organic solvents. | [1] |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is supplied as a solid and should be stored in a tightly sealed container in a cool, dry place.[2]
Application I: Linker for Coordination Polymers and Metal-Organic Frameworks (MOFs)
The rigid, linear geometry and the presence of a carboxylate coordinating group make this compound an excellent candidate for the synthesis of coordination polymers and MOFs.[3][4] The carboxylate group can coordinate to metal ions or clusters in various modes (monodentate, bidentate chelating, or bridging), while the N-methylamide group can participate in hydrogen bonding, directing the supramolecular assembly and influencing the porosity of the resulting framework.
Protocol: Solvothermal Synthesis of a Hypothetical Zinc-based MOF
This protocol is adapted from established procedures for MOF synthesis with similar benzoic acid-based linkers.[5][6][7]
Materials:
-
This compound (Linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL Scintillation vials or Teflon-lined autoclave
Procedure:
-
Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve this compound (0.090 g, 0.5 mmol) and zinc nitrate hexahydrate (0.149 g, 0.5 mmol) in a solvent mixture of DMF (6 mL) and ethanol (2 mL).
-
Rationale: The DMF acts as a high-boiling point solvent suitable for solvothermal synthesis, while ethanol can help to modulate the solubility of the reactants and influence crystal growth. The 1:1 molar ratio of linker to metal is a common starting point for MOF synthesis.
-
-
Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at 120°C for 48 hours.
-
Rationale: The elevated temperature provides the necessary energy for the deprotonation of the carboxylic acid and the coordination reaction to form the crystalline MOF structure. The sealed vessel maintains the pressure, which is crucial for the solvothermal process.
-
-
Isolation and Washing: After 48 hours, remove the vial from the oven and allow it to cool slowly to room temperature. Colorless crystals should be visible. Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Rationale: Slow cooling promotes the formation of well-defined crystals. The washing steps are critical to remove any unreacted starting materials and residual solvent trapped within the pores of the MOF.
-
-
Activation: To activate the MOF (i.e., remove the solvent molecules from the pores), immerse the crystals in a volatile solvent like chloroform or acetone for 24 hours, replacing the solvent every 8 hours. Afterwards, filter the crystals and heat them under vacuum at a temperature below the decomposition point (e.g., 150°C) for 12 hours.
-
Rationale: Solvent exchange with a more volatile solvent facilitates its removal during the final heating step under vacuum. This activation process is essential to create a porous material capable of gas adsorption or catalysis.
-
Characterization:
The resulting material should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystallinity and phase purity, Thermogravimetric Analysis (TGA) to determine its thermal stability and the temperature at which guest molecules are removed, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area and porosity.
Application II: Monomer for High-Performance Polyamides
This compound can be considered an A-B type monomer for the synthesis of polyamides through self-condensation. However, due to the lower reactivity of the N-methylamide compared to a primary amine, direct polycondensation requires harsh conditions. A more common and controlled approach is to first convert the carboxylic acid to a more reactive species, such as an acid chloride, or to use it in conjunction with a diamine in a co-polymerization reaction. The resulting polyamides can be expected to have a high degree of rigidity and thermal stability.
Protocol: Synthesis of a Co-polyamide via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a co-polyamide from 4-[(Methylamino)carbonyl]benzoyl chloride and a generic aliphatic diamine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Hexamethylenediamine
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
Procedure:
Step 1: Synthesis of 4-[(Methylamino)carbonyl]benzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, suspend this compound (1.79 g, 10 mmol) in an excess of thionyl chloride (10 mL).
-
Add a catalytic amount of DMF (2-3 drops).
-
Heat the mixture to reflux for 2 hours. The solid should dissolve to give a clear solution.
-
Rationale: Thionyl chloride in the presence of DMF is a standard and effective reagent for converting carboxylic acids to their corresponding acid chlorides. The byproduct, SO₂, and excess thionyl chloride are volatile and can be easily removed.
-
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-[(Methylamino)carbonyl]benzoyl chloride is a solid and can be used in the next step without further purification.
Step 2: Low-Temperature Solution Polycondensation
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve hexamethylenediamine (1.16 g, 10 mmol) in anhydrous NMP (20 mL) and anhydrous pyridine (3.2 mL, 40 mmol).
-
Rationale: NMP is a polar aprotic solvent that can dissolve both the monomers and the resulting polymer. Pyridine acts as a base to neutralize the HCl generated during the polycondensation reaction, driving the equilibrium towards polymer formation.
-
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve the crude 4-[(Methylamino)carbonyl]benzoyl chloride (1.98 g, 10 mmol) in anhydrous NMP (20 mL).
-
Add the acid chloride solution dropwise to the stirred diamine solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Rationale: Low-temperature conditions are often used for polycondensation reactions involving reactive monomers like acid chlorides to minimize side reactions and control the polymer's molecular weight.
-
-
Isolation: Pour the viscous polymer solution into a large volume of methanol (400 mL) with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer by filtration, wash it thoroughly with water and then with methanol, and dry it in a vacuum oven at 80°C for 24 hours.
Characterization:
The molecular weight and polydispersity of the resulting polyamide can be determined by Gel Permeation Chromatography (GPC). Its thermal properties (glass transition temperature and decomposition temperature) can be analyzed by Differential Scanning Calorimetry (DSC) and TGA. The chemical structure can be confirmed by ¹H NMR and FTIR spectroscopy.
Application III: Scaffold in Medicinal Chemistry and Drug Discovery
The this compound scaffold is of significant interest in medicinal chemistry. It can be considered a privileged structure, as its derivatives have been explored for various therapeutic applications. The carboxylic acid provides a convenient point for derivatization to form amides, which are prevalent in biologically active molecules. The N-methylamide can engage in specific hydrogen bonding interactions with biological targets.
Protocol: Synthesis of a Bioactive Amide Derivative via EDC/HOBt Coupling
This protocol describes a general and widely used method for forming an amide bond between this compound and a primary or secondary amine, which could be a fragment of a larger, biologically active molecule.
Materials:
-
This compound
-
A desired amine (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (179 mg, 1.0 mmol) and HOBt (153 mg, 1.0 mmol) in anhydrous DCM (10 mL).
-
Rationale: HOBt is an additive used with carbodiimides like EDC. It reacts with the activated carboxylic acid to form an active ester, which is less prone to side reactions and racemization (if chiral centers are present) than the O-acylisourea intermediate formed with EDC alone.
-
-
Activation: Add EDC (230 mg, 1.2 mmol) to the solution and stir at room temperature for 20 minutes.
-
Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
-
-
Amine Addition: In a separate flask, dissolve the amine (1.1 mmol) in anhydrous DCM (5 mL). Add DIPEA (0.35 mL, 2.0 mmol) to the amine solution.
-
Rationale: DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction and to ensure the amine is in its free base form for efficient nucleophilic attack.
-
-
Coupling Reaction: Add the amine/DIPEA solution to the activated acid solution and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM (20 mL). Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).
-
Rationale: The acidic wash removes excess base (DIPEA) and any unreacted EDC. The basic wash removes unreacted HOBt and the starting carboxylic acid. The brine wash removes residual water.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Example of a Biologically Active Derivative:
Derivatives of this compound have been investigated as non-steroidal inhibitors of steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and androgenic alopecia.[8] The synthesis of these inhibitors often involves the amide coupling of a substituted benzoic acid with an amine, showcasing the utility of this scaffold in generating molecules with therapeutic potential.
Conclusion
This compound is a valuable and versatile building block with broad applications in organic synthesis. Its bifunctional nature, combined with a rigid aromatic core, provides a predictable and robust platform for the construction of a diverse range of functional materials and molecules. The protocols detailed in these application notes offer a practical starting point for researchers to explore the potential of this compound in the development of novel coordination polymers, high-performance polyamides, and new therapeutic agents. The key to its successful application lies in the strategic manipulation of its carboxylic acid and N-methylamide functionalities, enabling the rational design of complex molecular systems with tailored properties.
References
- 1. Enzymatic Synthesis of Biobased Polyesters and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Methylcarbamoyl)benzoic acid | 23754-45-2 [sigmaaldrich.com]
- 3. Item - Green Synthesis of a New Schiff Base Linker and Its Use to Prepare Coordination Polymers - American Chemical Society - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-[(Methylamino)carbonyl]benzoic Acid in Drug Discovery
An In-Depth Guide for Medicinal Chemists
Introduction: A Versatile Building Block
4-[(Methylamino)carbonyl]benzoic acid (CAS No: 23754-45-2) is an organic compound featuring a benzoic acid core substituted with an N-methylamide group at the para-position.[1] Its structure presents two key functional groups crucial for molecular recognition in biological systems: a carboxylic acid and a secondary amide. The carboxylic acid can act as a hydrogen bond donor and acceptor and can form strong ionic interactions (salt bridges) with positively charged residues like lysine or arginine in a protein's active site.[2] The N-methylamide moiety provides additional hydrogen bonding capabilities, contributing to the molecule's ability to engage with biological targets.[1]
These features make it an analog of para-aminobenzoic acid (PABA), a well-known precursor in the biosynthesis of folate, rendering this structural class a "privileged scaffold" in drug design.[3][4] Its utility lies in its role as a versatile starting material for the synthesis of more complex molecules with a wide range of therapeutic applications.[3][5]
Chemical Properties Summary
| Property | Value | Reference |
| IUPAC Name | 4-(methylcarbamoyl)benzoic acid | [6] |
| CAS Number | 23754-45-2 | [1][6][7] |
| Molecular Formula | C₉H₉NO₃ | [1][6] |
| Molecular Weight | 179.17 g/mol | [6] |
| Physical Form | White to off-white solid | [7][8] |
| Key Features | Carboxylic acid, N-methylamide | [1][3] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="3.5,0!"]; O1 [label="O", pos="4,-0.8!"]; O2 [label="OH", pos="4.2,0.8!"]; C8 [label="C", pos="-2.5,0!"]; O3 [label="O", pos="-3,-0.8!"]; N1 [label="N", pos="-3.2,0.8!"]; H1_N1 [label="H", pos="-3.8,0.7!"]; C9 [label="C", pos="-2.8,1.6!"]; H1_C9 [label="H", pos="-2.2,1.8!"]; H2_C9 [label="H", pos="-3.1,2.1!"]; H3_C9 [label="H", pos="-3.4,1.4!"]; H_C2 [label="H"]; H_C3 [label="H"]; H_C5 [label="H"]; H_C6 [label="H"];
// Benzene Ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];
// Double bonds in ring edge [style=double]; C1 -- C2; C3 -- C4; C5 -- C6; edge [style=solid];
// Substituents C4 -- C7 [len=1.5]; C7 -- O1 [style=double, len=1.5]; C7 -- O2 [len=1.5]; C1 -- C8 [len=1.5]; C8 -- O3 [style=double, len=1.5]; C8 -- N1 [len=1.5]; N1 -- H1_N1 [len=1.0]; N1 -- C9 [len=1.5];
// Hydrogens on ring C2 -- H_C2 [len=1.0]; C3 -- H_C3 [len=1.0]; C5 -- H_C5 [len=1.0]; C6 -- H_C6 [len=1.0];
// Hydrogens on methyl group C9 -- H1_C9 [len=1.0]; C9 -- H2_C9 [len=1.0]; C9 -- H3_C9 [len=1.0];
// Positioning C1 [pos="0,0!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-1.3,-2.25!"]; C4 [pos="0,-3!"]; C5 [pos="1.3,-2.25!"]; C6 [pos="1.3,-0.75!"]; H_C2 [pos="-2.2,-0.3!"]; H_C3 [pos="-2.2,-2.7!"]; H_C5 [pos="2.2,-2.7!"]; H_C6 [pos="2.2,-0.3!"]; }
Caption: Structure of this compound.
Core Applications in Drug Discovery
The true power of this compound lies in its application as a versatile scaffold for generating libraries of compounds. Its derivatives have been investigated for a range of therapeutic targets, primarily in oncology and inflammation.
Caption: Derivatization pathways from the core scaffold.
Kinase Inhibitors
A primary application for this scaffold is in the development of kinase inhibitors for oncology.[9] Kinases are a class of enzymes that are often dysregulated in cancer, making them a prime target for therapeutic intervention. Researchers have synthesized novel series of 4-(aminomethyl)benzamide derivatives that show potent inhibitory activity against several receptor tyrosine kinases, including EGFR, HER-2, and PDGFR.[9] The core scaffold serves to correctly orient pharmacophoric elements, such as substituted aromatic rings, into the ATP-binding pocket of the kinase.[10]
PARP-1 Inhibitors
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the repair of single-strand DNA breaks. Inhibiting PARP-1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[11] While a wide variety of heterocyclic scaffolds have been explored for PARP-1 inhibition, the fundamental structural motifs often include amide functionalities that can mimic the nicotinamide portion of the NAD+ cofactor.[11] The this compound structure provides a valuable starting point for designing novel compounds that can fit into the PARP-1 active site.
EP4 Receptor Antagonists
The prostaglandin E2 receptor 4 (EP4) is implicated in inflammation and pain pathways. Antagonists of this receptor are of significant interest for treating conditions like arthritis.[12] Multiple studies have described the discovery and optimization of benzoic acid derivatives as potent and selective EP4 antagonists.[12][13] In these series, the benzoic acid moiety often serves as a critical anchor, binding to the receptor, while modifications to other parts of the molecule are used to enhance potency and improve pharmacokinetic properties.
Other Therapeutic Targets
The versatility of the benzoic acid core is further demonstrated by its use in developing inhibitors for other enzyme classes. For example, derivatives of 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid have been synthesized and evaluated as non-steroidal inhibitors of steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia.[14] Additionally, other para-substituted benzoic acid derivatives have been identified as inhibitors of the protein phosphatase Slingshot, which is involved in modulating cytoskeleton dynamics.[15]
Experimental Methodologies and Protocols
The following protocols provide standardized, field-proven methodologies for the synthesis and evaluation of derivatives based on the this compound scaffold.
Protocol 1: Synthesis of an Amide Derivative via EDC/HOBt Coupling
This protocol details a standard procedure for coupling the carboxylic acid of the title compound with a primary amine to form a new amide bond, a common step in building compound libraries.
Objective: To synthesize N-(4-aminophenyl)-4-(methylcarbamoyl)benzamide from this compound and p-phenylenediamine.
Materials and Reagents:
-
This compound
-
p-Phenylenediamine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and anhydrous DMF. Stir the mixture at room temperature until all solids dissolve.
-
Amine Addition: Add p-phenylenediamine (1.1 eq) to the solution and continue stirring.
-
Coupling Agent Addition: Add EDC (1.2 eq) portion-wise to the reaction mixture at room temperature. Causality Note: Portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated NaHCO₃ solution (2x). Rationale: This removes unreacted acid and HOBt.
-
Wash the organic layer with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Caption: Workflow for amide coupling synthesis.
Protocol 2: General In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to screen compounds synthesized from the scaffold for their ability to inhibit a target kinase.
Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.
Materials and Reagents:
-
Test compound (solubilized in DMSO)
-
Recombinant human kinase enzyme
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well microplates
Equipment:
-
Multichannel pipette or automated liquid handler
-
Plate shaker
-
Luminometer (plate reader)
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
-
Reaction Mixture Preparation:
-
In each well of a white microplate, add the assay buffer.
-
Add the test compound from the dilution series. Include "no inhibitor" (DMSO only) and "no enzyme" (background) controls.
-
Add the substrate peptide and the kinase enzyme to all wells except the "no enzyme" control.
-
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells. The final concentration of ATP should be at or near its Km value for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60 minutes). The plate should be gently agitated during incubation. Self-Validation: Incubation time should be within the linear range of the reaction, determined in preliminary experiments.
-
Detection:
-
Stop the reaction and detect the amount of remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer. The light signal is inversely proportional to the kinase activity (more active kinase = less ATP remaining = lower signal).
-
Data Analysis:
-
Subtract the "no enzyme" background signal from all other readings.
-
Normalize the data by setting the "no inhibitor" control to 100% activity and the highest inhibitor concentration to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
This compound is a cornerstone scaffold in modern drug discovery. Its inherent structural and chemical properties provide a robust starting point for developing targeted inhibitors against a range of therapeutically relevant proteins. The protocols outlined herein offer standardized, reproducible methods for leveraging this scaffold to synthesize and evaluate novel chemical entities, accelerating the journey from initial hit to clinical candidate.
References
- 1. CAS 23754-45-2: Benzoic acid, 4-[(methylamino)carbonyl]- [cymitquimica.com]
- 2. 2-[(4-Methoxyphenyl)carbamoyl]benzoic Acid [benchchem.com]
- 3. This compound|CAS 23754-45-2 [benchchem.com]
- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents | MDPI [mdpi.com]
- 5. a2bchem.com [a2bchem.com]
- 6. 4-((Methylamino)carbonyl)benzoic acid | C9H9NO3 | CID 506058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound CAS#: 23754-45-2 [chemicalbook.com]
- 9. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization Strategies for the Analysis of 4-[(Methylamino)carbonyl]benzoic Acid
Introduction: The Analytical Challenge
4-[(Methylamino)carbonyl]benzoic acid is a benzoic acid derivative characterized by two key functional groups: a carboxylic acid and an N-methylamide. Its analysis is pertinent in various stages of pharmaceutical development and chemical synthesis, requiring accurate and sensitive quantification. However, direct analysis of this compound presents several challenges. Its high polarity, owing to the carboxylic acid group, can lead to poor peak shape and retention in reversed-phase liquid chromatography (HPLC), while its low volatility makes it unsuitable for direct analysis by gas chromatography (GC).[1]
Derivatization is a chemical modification process that converts an analyte into a product with more favorable properties for a chosen analytical technique.[2] For this compound, derivatization is essential to:
-
Increase Volatility and Thermal Stability: By converting the polar carboxylic acid into a nonpolar ester or silyl ether, the molecule can be readily analyzed by GC-MS.[2][3]
-
Enhance Detector Response: For HPLC analysis, attaching a UV-active chromophore or a highly fluorescent fluorophore to the carboxylic acid group can dramatically lower the limits of detection.[4][5]
-
Improve Ionization Efficiency: In mass spectrometry (MS), derivatization can introduce a group that is more easily ionized, improving sensitivity in LC-MS analyses.[6][7]
This guide provides a detailed overview of derivatization strategies and step-by-step protocols for the robust analysis of this compound by both GC-MS and HPLC-FLD.
Analyte Properties and Derivatization Strategy
The structure of this compound contains two potential sites for derivatization: the acidic proton of the carboxylic acid group and the less reactive proton on the secondary amide. The carboxylic acid is the primary target for derivatization due to its higher reactivity.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | N/A |
| Molecular Weight | 179.17 g/mol | N/A |
| Key Functional Groups | Carboxylic Acid, Secondary Amide | N/A |
The choice of derivatization strategy is dictated by the desired analytical technique and required sensitivity.
Protocol 1: GC-MS Analysis via Silylation
Silylation is a robust and widely used derivatization technique for GC analysis.[2] It involves replacing the active hydrogen of the carboxylic acid with a nonpolar trimethylsilyl (TMS) group. This reaction dramatically reduces the polarity and increases the volatility of the analyte. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating reagent suitable for this purpose.[8][9] The addition of a catalyst like trimethylchlorosilane (TMCS) can increase the reactivity of the reagent.[9][10]
Causality of Experimental Choices:
-
Anhydrous Conditions: Silylating reagents are extremely sensitive to moisture. Water will preferentially react with the reagent, consuming it and preventing the derivatization of the analyte.[9] Therefore, all solvents, samples, and glassware must be anhydrous.
-
Excess Reagent: The reaction is driven to completion by using a significant molar excess of the derivatizing reagent, ensuring all analyte molecules are converted.[8][9]
-
Heating: While many silylation reactions proceed at room temperature, heating (e.g., 60-70°C) is often employed to accelerate the reaction and ensure complete derivatization of less reactive or sterically hindered groups.[8][11]
// Invisible nodes for reaction arrow node [shape=plaintext, fontcolor="#EA4335"]; r_arrow [label="→\nHeat (60°C)"];
BSTFA -> r_arrow [style=invis]; r_arrow -> Derivative [style=invis]; } pdot Figure 2: Silylation of the analyte with BSTFA.
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the this compound standard or sample into a 2 mL autosampler vial.
-
If the sample is in solution, transfer an aliquot and evaporate to complete dryness under a gentle stream of nitrogen. It is critical to remove all residual water.
-
-
Derivatization Reaction:
-
Sample Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS system.
-
GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard high-performance GC system. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-polarity phase ideal for general-purpose analysis of derivatized compounds. |
| Injector Temp. | 280°C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Split (20:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min | Provides good separation from solvent and byproducts, and ensures elution of the derivative.[13] |
| MS System | Agilent 5977B MSD or equivalent | Standard single quadrupole mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for library matching and quantification. |
| Scan Range | 50 - 450 m/z | Covers the expected mass range of the derivatized molecule and its fragments. |
Protocol 2: HPLC-FLD Analysis via Fluorescent Labeling
For applications requiring ultra-high sensitivity, derivatization with a fluorescent label followed by HPLC with fluorescence detection (FLD) is the method of choice. Coumarin-based reagents, such as 4-bromomethyl-7-methoxycoumarin (Br-MMC), are excellent for labeling carboxylic acids.[14] They react with the carboxylate anion to form a highly fluorescent and stable ester derivative.
Causality of Experimental Choices:
-
Base and Crown Ether: The reaction requires the deprotonation of the carboxylic acid to form a nucleophilic carboxylate anion. A weak base like potassium carbonate is used for this purpose. A crown ether (e.g., 18-crown-6) is added as a catalyst; it complexes the potassium cation, increasing the "nakedness" and reactivity of the carboxylate anion, thereby accelerating the reaction.[15][16]
-
Aprotic Solvent: An aprotic solvent like acetone or acetonitrile is used to dissolve the reagents and facilitate the nucleophilic substitution reaction without interfering.[15]
-
Wavelength Selection: The excitation and emission wavelengths are chosen to match the spectral properties of the coumarin derivative, maximizing the signal-to-noise ratio.[15]
// Invisible nodes for reaction arrow node [shape=plaintext, fontcolor="#EA4335"]; r_arrow [label="→\nK₂CO₃, 18-Crown-6\nAcetone, Heat"];
BrMMC -> r_arrow [style=invis]; r_arrow -> Derivative [style=invis]; } pdot Figure 3: Fluorescent labeling reaction with Br-MMC.
Detailed Experimental Protocol
-
Reagent Preparation:
-
Analyte Stock (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of acetone.
-
Br-MMC Solution (1 mg/mL): Dissolve 10 mg of 4-bromomethyl-7-methoxycoumarin in 10 mL of acetone.
-
Catalyst Solution (1 mg/mL): Dissolve 10 mg of 18-crown-6 in 10 mL of acetone.
-
-
Derivatization Reaction:
-
In a 2 mL autosampler vial, add 50 µL of the analyte stock solution (or a sample containing a similar amount of analyte).
-
Add 50 µL of the Br-MMC solution.
-
Add 20 µL of the 18-crown-6 catalyst solution.
-
Add approximately 2-3 mg of anhydrous potassium carbonate powder.
-
Cap the vial, vortex, and heat at 60°C for 30 minutes.
-
-
Sample Preparation for Injection:
-
Cool the vial to room temperature.
-
Add 880 µL of the initial mobile phase (e.g., Acetonitrile/Water 50:50) to the vial.
-
Vortex thoroughly.
-
Filter the solution through a 0.22 µm syringe filter into a clean autosampler vial. The sample is now ready for HPLC-FLD analysis.
-
HPLC-FLD Instrumental Parameters
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard high-performance liquid chromatography system. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for the relatively nonpolar fluorescent derivative.[15] |
| Mobile Phase A | Water | Aqueous component for reversed-phase separation. |
| Mobile Phase B | Acetonitrile | Organic component for eluting the derivative. |
| Gradient | 50% B to 90% B over 10 min, hold 2 min, return to 50% B | A gradient elution ensures separation from the excess reagent and provides a sharp peak for the derivative. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Fluorescence Detector | Agilent 1260 FLD or equivalent | For sensitive detection of the fluorescent tag. |
| Excitation (λex) | ~345 nm | Optimal excitation wavelength for coumarin derivatives.[15] |
| Emission (λem) | ~435 nm | Optimal emission wavelength for coumarin derivatives.[15] |
Summary and Conclusions
The analysis of this compound requires derivatization to overcome its inherent analytical challenges. For GC-MS, silylation with BSTFA is a highly effective method to increase volatility and thermal stability, enabling robust and reproducible quantification. For analyses demanding the highest sensitivity, pre-column fluorescent labeling with a coumarin-based reagent like Br-MMC provides a powerful solution for detection by HPLC-FLD at trace levels. The choice between these protocols should be guided by the specific analytical instrumentation available and the sensitivity requirements of the application. Both methods, when properly executed, provide reliable and accurate quantification for researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. unitedchem.com [unitedchem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of Ionization Efficiency and Application of Structural Analysis for MALDI-TOFMS by Derivatization of Polyacrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. gcms.cz [gcms.cz]
- 11. Solid Phase Extraction - Principe of SPE [interchim.com]
- 12. phoenix-sci.com [phoenix-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Notes & Protocols: A-Guide to the Synthesis of 4-[(Methylamino)carbonyl]benzoic Acid Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 4-[(Methylamino)carbonyl]benzoic acid and its analogs, compounds of significant interest in medicinal chemistry.[1] These molecules serve as versatile scaffolds in drug design, with applications ranging from antimicrobial to anti-neoplastic agents.[1] This guide will explore the fundamental principles of amide bond formation, provide detailed, step-by-step protocols for key synthetic strategies, and discuss methods for the purification and characterization of the final products. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.
Introduction: The Significance of this compound Scaffolds
This compound, with the chemical formula C9H9NO3, is a derivative of para-aminobenzoic acid (PABA).[1][2] PABA-based structures are considered "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets.[1] The presence of both a carboxylic acid and an N-methylamide group allows for diverse chemical modifications, making these analogs valuable building blocks for developing novel therapeutic agents.[1][3] The core structure's versatility is a key asset in the synthesis of more complex molecules, including hydrazide derivatives and peptidomimetics.[1] The demand for advanced carbonyl chemistry in medical applications, particularly in oncology and regenerative medicine, underscores the importance of efficient and reliable synthetic protocols for these compounds.[4]
Foundational Chemistry: Amide Bond Formation
The central chemical transformation in the synthesis of this compound analogs is the formation of an amide bond. This reaction typically involves the coupling of a carboxylic acid with an amine.[5] While direct condensation is possible, it often requires harsh conditions. Therefore, the carboxylic acid is usually "activated" to facilitate the reaction with the amine.
Several strategies exist for amide bond formation, each with its own advantages and limitations:
-
Activation to Acyl Chlorides: A common and effective method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The resulting acyl chloride readily reacts with an amine to form the amide.
-
Coupling Reagents: A wide array of coupling reagents, such as carbodiimides (e.g., DCC, EDC) and phosphonium or uronium salts (e.g., BOP, HBTU), can be used to facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions.
-
Metal-Based Catalysis: Recent advancements have focused on the use of metal catalysts, such as those based on titanium or boron, to promote direct amidation, offering a more environmentally friendly approach.[5]
The choice of method depends on factors like the specific substrates, desired reaction conditions, and the presence of other functional groups in the molecule.
Synthetic Pathways and Protocols
Two primary retrosynthetic approaches can be envisioned for the synthesis of this compound analogs, starting from either a pre-functionalized benzoic acid or by modifying a simpler benzoic acid derivative.
Pathway A: Amidation of a Precursor Carboxylic Acid
This is a straightforward and widely applicable method.
Caption: General workflow for the amidation of an activated benzoic acid.
Protocol 1: Synthesis of this compound via Acyl Chloride
This protocol details the synthesis starting from 4-carboxybenzoic acid.
Step 1: Formation of 4-(Chlorocarbonyl)benzoic acid
-
Materials:
-
Terephthalic acid (1 equivalent)
-
Thionyl chloride (SOCl₂) (2-3 equivalents)
-
Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), suspend terephthalic acid in the chosen solvent.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the suspension at room temperature.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-(chlorocarbonyl)benzoic acid, which can often be used in the next step without further purification.
-
Step 2: Amidation with Methylamine
-
Materials:
-
4-(Chlorocarbonyl)benzoic acid (1 equivalent)
-
Methylamine (solution in THF, water, or as a gas) (2.2 equivalents)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the crude 4-(chlorocarbonyl)benzoic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylamine solution dropwise with vigorous stirring. An excess of methylamine is used to react with the acyl chloride and neutralize the HCl byproduct.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up.
-
Table 1: Reaction Parameters for Protocol 1
| Parameter | Value | Notes |
| Solvent | Anhydrous THF or DCM | Must be dry to prevent hydrolysis of the acyl chloride. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction. |
| Reaction Time | 1-3 hours | Monitor by TLC for completion. |
| Stoichiometry | 1 eq. Acyl Chloride: 2.2 eq. Methylamine | Excess amine acts as a base. |
Pathway B: Modification of a Pre-formed Amide
This approach involves synthesizing an N-methylbenzamide derivative that can be subsequently modified to introduce the carboxylic acid functionality.
Caption: General workflow for modifying a pre-formed amide.
Protocol 2: Synthesis via Grignard Reagent Carboxylation
This protocol is an example of Pathway B, starting from a halogenated N-methylbenzamide.
Step 1: Synthesis of 4-Bromo-N-methylbenzamide
This intermediate can be synthesized from 4-bromobenzoic acid and methylamine following a procedure similar to Protocol 1.
Step 2: Grignard Reaction and Carboxylation
-
Materials:
-
4-Bromo-N-methylbenzamide (1 equivalent)
-
Magnesium turnings (1.2 equivalents)
-
Anhydrous diethyl ether or THF
-
A crystal of iodine (as an initiator)
-
Dry ice (solid CO₂)
-
-
Procedure:
-
Ensure all glassware is oven-dried to exclude moisture.
-
In a round-bottom flask, place the magnesium turnings and the iodine crystal.
-
Add a solution of 4-bromo-N-methylbenzamide in the anhydrous solvent dropwise to the magnesium. The reaction may need gentle warming to initiate.
-
Once the Grignard reagent formation is complete (the magnesium is consumed), cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Carefully add crushed dry ice to the reaction mixture in small portions.
-
Allow the mixture to slowly warm to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer with dilute HCl to protonate the carboxylate.
-
Purification and Characterization
Purification:
-
Extraction: The product is typically extracted from the aqueous phase using an organic solvent like ethyl acetate.
-
Washing: The combined organic extracts are washed with brine to remove water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Recrystallization or Chromatography: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[7]
Characterization:
The identity and purity of the synthesized this compound analogs should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O stretch of the carboxylic acid and the amide.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the final product.
Safety Considerations
-
Thionyl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Methylamine is a flammable and corrosive gas or solution. It should also be handled in a fume hood.
-
Grignard reagents are highly reactive and moisture-sensitive. All reactions involving Grignard reagents must be conducted under anhydrous conditions.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The synthetic protocols outlined in this guide provide robust and adaptable methods for the preparation of this compound and its analogs. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently synthesize these valuable compounds for further investigation in drug discovery and development. The choice of synthetic pathway will depend on the availability of starting materials and the desired complexity of the final analog.
References
- 1. This compound|CAS 23754-45-2 [benchchem.com]
- 2. 4-((Methylamino)carbonyl)benzoic acid | C9H9NO3 | CID 506058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. a2bchem.com [a2bchem.com]
- 4. Advances in Carbonyl Chemistry for Medical Application [eureka.patsnap.com]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 7. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Use of 4-[(Methylamino)carbonyl]benzoic Acid in the Development of Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Polymer Architectures with 4-[(Methylamino)carbonyl]benzoic Acid
This compound, also known as 4-(methylcarbamoyl)benzoic acid, is a unique bifunctional monomer poised to advance the field of polymer chemistry. Its structure, featuring both a carboxylic acid and an N-methylated amide group, offers a compelling platform for the synthesis of novel polyamides with tailored properties. The presence of the N-methyl group is particularly significant as it disrupts the traditional hydrogen bonding seen in conventional aramids, potentially leading to enhanced solubility and processability without compromising thermal stability.[1] This opens the door for the development of high-performance polymers for a variety of specialized applications, including biomedical devices, advanced composites, and specialty films.
These application notes provide a comprehensive guide for researchers on the utilization of this compound in the synthesis of innovative polymers. We will delve into detailed protocols for polymerization, offer insights into the rationale behind experimental choices, and outline methods for the characterization of the resulting polymers.
Monomer Characteristics
A thorough understanding of the monomer's properties is crucial before proceeding with polymerization.
| Property | Value | Source |
| CAS Number | 23754-45-2 | --INVALID-LINK-- |
| Molecular Formula | C₉H₉NO₃ | --INVALID-LINK-- |
| Molecular Weight | 179.17 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO) | [Various Supplier Data] |
Polymerization Methodologies: Crafting Novel Polyamides
The synthesis of high-molecular-weight polyamides from this compound can be achieved through several polycondensation techniques. The choice of method will depend on the desired polymer properties and available laboratory resources.
Method 1: Low-Temperature Solution Polycondensation
This widely used technique is advantageous for producing high-molecular-weight aramids under mild conditions, minimizing side reactions.[2] The key to this method is the in-situ activation of the carboxylic acid group.
Workflow for Low-Temperature Solution Polycondensation:
References
Application Notes & Protocols: 4-[(Methylamino)carbonyl]benzoic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Ligand for Tailored Supramolecular Architectures
4-[(Methylamino)carbonyl]benzoic acid, also known as 4-(methylcarbamoyl)benzoic acid, is an organic compound featuring both a carboxylic acid and an N-methylamide functional group.[1] This bifunctionality makes it a compelling ligand in the field of coordination chemistry. The carboxylic acid group provides a primary site for coordination with metal ions, while the amide group offers a secondary site for hydrogen bonding, influencing the resulting supramolecular structure and properties of the coordination complex.[2] The interplay between these two groups allows for the rational design of metal-organic frameworks (MOFs) and coordination polymers with tunable properties for applications in gas storage, catalysis, and as potential therapeutic agents.[1][2][3]
This document provides a comprehensive guide to the use of this compound as a ligand. It covers the fundamental properties of the ligand, detailed protocols for the synthesis of coordination polymers, characterization techniques, and an overview of potential applications.
Ligand Profile: this compound
Understanding the intrinsic properties of the ligand is crucial for designing successful coordination syntheses.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | [4][5][6] |
| Molecular Weight | 179.17 g/mol | [1][4][5][6] |
| Appearance | White to off-white solid | [1][6] |
| CAS Number | 23754-45-2 | [2][5] |
| Key Functional Groups | Carboxylic Acid (-COOH), N-Methylamide (-C(O)NHCH₃) | [1][2] |
The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) in the amide group, in addition to the coordinating carboxylate, allows for the formation of robust and predictable hydrogen-bonding networks within the crystal lattice of the resulting coordination polymers.[2]
Visualizing the Ligand's Connectivity
The structure of this compound is fundamental to its role as a versatile building block in coordination chemistry.
References
- 1. This compound|CAS 23754-45-2 [benchchem.com]
- 2. CAS 23754-45-2: Benzoic acid, 4-[(methylamino)carbonyl]- [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-((Methylamino)carbonyl)benzoic acid | C9H9NO3 | CID 506058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 23754-45-2 [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(Methylamino)carbonyl]benzoic Acid
Welcome to the dedicated technical support guide for the synthesis of 4-[(Methylamino)carbonyl]benzoic acid (also known as N-methylterephthalamic acid). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during its synthesis. Here, we combine established chemical principles with practical, field-proven insights to help you troubleshoot and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two predominant pathways for synthesizing this molecule. The choice often depends on the available starting materials, scale, and desired purity profile.
-
Route A: Acylation of Methylamine. This classic approach involves reacting a suitable derivative of terephthalic acid, such as 4-(chlorocarbonyl)benzoic acid or its corresponding methyl ester, with methylamine. This is a direct and often high-yielding method.
-
Route B: Amide Coupling followed by Hydrolysis. This route starts with terephthalic acid monomethyl ester. An amide bond is first formed with methylamine using a coupling agent to yield methyl 4-[(methylamino)carbonyl]benzoate. The final step is the selective hydrolysis of the methyl ester to the desired carboxylic acid.[1]
Q2: Which amide coupling agent is best for this synthesis?
A2: The "best" agent depends on factors like cost, scale, and purification strategy. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to the water-soluble nature of their urea byproduct, which simplifies purification via aqueous workup.[2] For challenging or small-scale couplings, more potent (and expensive) reagents like HATU may be employed. However, for this specific synthesis, a standard EDC/HOBt protocol is typically sufficient.[3]
Q3: My final product is difficult to purify. What are the most common impurities?
A3: Impurities often stem from unreacted starting materials or side reactions. Key culprits include:
-
Unreacted 4-(methoxycarbonyl)benzoic acid (if using Route B).
-
Terephthalic acid, resulting from the hydrolysis of both the ester and amide functionalities under harsh conditions.
-
N-acylurea byproduct, if a carbodiimide coupling agent was used without an additive like HOBt and the workup was incomplete.[4]
Q4: Can I start from terephthalic acid directly?
A4: While seemingly direct, reacting terephthalic acid with methylamine is challenging. It is difficult to achieve mono-substitution selectively, and the reaction conditions required to form the amide bond directly are often harsh, leading to a mixture of products including the diamide and unreacted starting material. It is more reliable to start with a mono-protected derivative like terephthalic acid monomethyl ester.
Troubleshooting Guide: Common Synthesis Issues
This guide is structured to address specific problems you might observe during your experiment, providing a logical path from symptom to solution.
Problem 1: Low or No Yield of the Desired Product
Q: I've completed the reaction, but my TLC/LC-MS analysis shows mostly unreacted starting materials. What went wrong?
This is a common issue often traced back to the activation of the carboxylic acid or the reactivity of the amine.[4]
Potential Causes & Solutions:
-
Ineffective Carboxylic Acid Activation (Amide Coupling Route): The direct reaction between a carboxylic acid and an amine is unfavorable. The carboxylic acid must first be converted to a more reactive electrophile.[4]
-
Degraded Coupling Reagent: Carbodiimides like EDC are moisture-sensitive. Ensure your reagent is fresh and stored under anhydrous conditions.
-
Solution: Use a freshly opened bottle of the coupling agent or test its efficacy on a simpler system. Consider switching to a more robust coupling reagent like HATU or T3P.[5]
-
-
Hydrolysis of Acyl Chloride (Acyl Chloride Route): 4-(chlorocarbonyl)benzoic acid is highly reactive and susceptible to hydrolysis back to the carboxylic acid if exposed to moisture.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.[2]
-
-
Protonation of Methylamine: The HCl byproduct generated during the acylation of methylamine with an acyl chloride will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][6]
-
Solution: The reaction must be performed with at least two equivalents of methylamine (one to react, one to act as a base) or, more commonly, with one equivalent of methylamine and an additional non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl.[6]
-
-
Poor Solubility: If reactants are not fully dissolved, the reaction rate will be severely limited.
-
Solution: Choose a solvent in which all components are soluble. Dichloromethane (DCM) or Dimethylformamide (DMF) are common choices for amide coupling reactions.[4]
-
Problem 2: Presence of Significant Byproducts
Q: My reaction worked, but I have significant impurities alongside my desired product. How can I identify and prevent them?
Byproduct formation is often a result of side reactions involving the reagents or intermediates.
Potential Causes & Solutions:
-
Formation of N-Acylurea Adduct: When using carbodiimide coupling agents (like DCC or EDC), the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove.[4]
-
Formation of Terephthalic Acid: If reaction conditions are too harsh (e.g., high temperatures or prolonged exposure to strong base during ester hydrolysis), the newly formed amide bond can also be cleaved.
-
Prevention (during hydrolysis): Monitor the hydrolysis of the methyl ester (Route B) carefully by TLC or LC-MS. Perform the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) and avoid excessively long reaction times.[7] Use a stoichiometric amount of base (e.g., LiOH or NaOH) rather than a large excess.
-
-
Formation of the Diamide (Bis-N-methylterephthalamide): This occurs if your starting material is terephthaloyl chloride instead of a mono-protected derivative.
-
Prevention: Ensure you are starting with a mono-functionalized terephthalic acid derivative, such as 4-(methoxycarbonyl)benzoic acid or 4-(chlorocarbonyl)benzoic acid.
-
Problem 3: Difficulties During Workup and Purification
Q: I'm struggling to isolate a pure sample of my product after the reaction.
Purification challenges often arise from byproducts with similar physical properties to the desired product.
Potential Causes & Solutions:
-
Insoluble Byproducts: When using Dicyclohexylcarbodiimide (DCC) as a coupling agent, the dicyclohexylurea (DCU) byproduct is often insoluble in common organic solvents and can complicate purification.
-
Solution: DCU is typically removed by filtration. However, if some remains, it can sometimes be removed by recrystallization from a solvent like acetonitrile, where DCU is poorly soluble.[2][5] Using EDC is often preferred to avoid this issue, as the corresponding urea is water-soluble and easily removed with an aqueous wash.[2]
-
-
Product Loss During Aqueous Extraction: this compound is an amphoteric molecule containing both a basic amide and an acidic carboxylic acid. Its solubility in aqueous and organic phases is highly pH-dependent.
-
Solution: During workup, ensure the pH is adjusted correctly. To extract the final product into an organic solvent like ethyl acetate, the aqueous layer should be acidified to a pH of ~3-4. This protonates the carboxylate, making the molecule neutral and less water-soluble.[8] Conversely, washing with a basic solution (e.g., saturated sodium bicarbonate) will deprotonate the carboxylic acid, potentially pulling the product into the aqueous layer if the organic phase is not sufficiently polar.
-
-
Co-elution during Column Chromatography: The starting material, 4-(methoxycarbonyl)benzoic acid, has a polarity very similar to the final product, making separation by silica gel chromatography challenging.
-
Solution:
-
Drive the reaction to completion: The best way to avoid this issue is to ensure the preceding hydrolysis step is complete. Monitor closely by TLC.
-
Recrystallization: If chromatography fails, recrystallization is an excellent alternative. Try solvent systems like ethanol/water or ethyl acetate/hexanes.[2]
-
-
Experimental Protocols & Workflows
Protocol 1: Synthesis via Amide Coupling and Hydrolysis (Route B)
This two-step procedure is reliable and uses common laboratory reagents.
Step 1: Amide Coupling
-
To a round-bottom flask, add terephthalic acid monomethyl ester (1.0 eq.), HOBt (1.2 eq.), and dissolve in anhydrous DMF.
-
Add methylamine (1.1 eq., typically from a solution in THF or as the hydrochloride salt with an additional equivalent of base).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a non-nucleophilic base such as DIPEA (2.5 eq.).
-
Slowly add EDC (1.2 eq.) to the reaction mixture.
-
Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.[2]
-
Workup: Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-[(methylamino)carbonyl]benzoate.
Step 2: Ester Hydrolysis
-
Dissolve the crude methyl ester from Step 1 in a mixture of methanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (1.1 eq. of a 1M aqueous solution) dropwise while stirring.[8]
-
Monitor the reaction at room temperature by TLC until the starting material is consumed (typically 1-3 hours).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify to pH 4-5 with 2N HCl. A white precipitate should form.[8]
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Visualization of Synthetic Pathways
Caption: Primary synthetic routes to the target compound.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing low-yield reactions.
Data Summary: Common Coupling Reagents
| Coupling Reagent | Additive | Common Byproduct | Removal Method | Key Considerations |
| EDC | HOBt / Oxyma | Water-soluble urea | Aqueous workup (acid/base washes) | Moisture sensitive; ideal for easy byproduct removal.[2] |
| DCC | HOBt / Oxyma | Dicyclohexylurea (DCU) | Filtration | Byproduct is insoluble in many solvents; potent but can be messy.[2] |
| HATU | DIPEA (Base) | Water-soluble | Aqueous workup | Very effective for difficult couplings but expensive and has thermal hazards.[5] |
| T3P® | Pyridine / TEA | Water-soluble phosphates | Aqueous workup | High-yielding and safe; workup is straightforward.[5] |
References
- 1. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 4-(Methylamino)benzoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 4-[(Methylamino)carbonyl]benzoic acid
Welcome to the technical support guide for the purification of 4-[(Methylamino)carbonyl]benzoic acid (CAS 23754-45-2). This document is designed for researchers, medicinal chemists, and process development scientists who handle this versatile bifunctional molecule. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Section 1: Core Compound Properties & Initial Purity Assessment
Before attempting any purification, a thorough understanding of the molecule's physicochemical properties is paramount. These characteristics dictate which purification techniques are viable and how to optimize them.
Table 1: Physicochemical Properties of this compound
| Property | Value / Observation | Significance for Purification |
| Molecular Formula | C₉H₉NO₃ | - |
| Molecular Weight | 179.17 g/mol [1] | Essential for calculating molar quantities and theoretical yields. |
| Appearance | White to off-white solid powder | A significant deviation (e.g., brown, oily) indicates substantial impurities. |
| Key Functional Groups | Carboxylic Acid (-COOH), Secondary Amide (-CONHCH₃) | The acidic proton of the -COOH group (pKa ≈ 4-5) is the key to acid-base extraction. Both groups can hydrogen bond, influencing solvent selection. |
| pKa (Carboxylic Acid) | Estimated at ~4.2 | The compound's acidity is the basis for its selective extraction into a basic aqueous phase. This is comparable to benzoic acid's pKa of 4.2. |
| Solubility Profile | Sparingly soluble in water; soluble in polar organic solvents (e.g., methanol, ethanol, acetone) and aqueous base (e.g., NaHCO₃, NaOH). | Critical for selecting an appropriate recrystallization solvent or extraction system. Solubility in aqueous base is due to the formation of the highly polar carboxylate salt.[2][3] |
Section 2: Frequently Asked Questions (FAQs) & Strategy Selection
This section addresses common initial queries and provides a logical framework for choosing the most effective purification strategy.
Q1: What are the most likely impurities in my crude sample?
A1: The impurity profile is dictated by the synthetic route. A common synthesis involves the mono-amidation of a terephthalic acid derivative. Potential impurities include:
-
Unreacted Starting Materials: Such as terephthalic acid monomethyl ester.
-
Over-reaction Products: N,N'-dimethylterephthalamide (the diamide).
-
Related Acidic Impurities: Unreacted terephthalic acid.
-
Residual Solvents & Reagents: Solvents from the reaction or inorganic salts from the workup.
Q2: How do I choose the best purification technique for my specific situation?
A2: The choice depends on the nature and quantity of the impurities, as well as the desired final purity. Use the following decision-making workflow to guide your selection.
Q3: What are the essential safety precautions?
A3: Always consult the Safety Data Sheet (SDS) before starting work. This compound is classified as an irritant and may be harmful if swallowed.[1]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves.
-
Ventilation: Handle the solid powder and all organic solvents in a chemical fume hood to avoid inhalation.
-
Acid/Base Handling: When preparing acidic or basic solutions, always add the acid or base to water slowly, never the other way around, to control any exothermic processes.
Section 3: Troubleshooting Guide: Purification by Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities when a suitable solvent is found in which the compound has high solubility at high temperatures and low solubility at low temperatures.[4][5] For this compound, an ethanol/water or methanol/water solvent system is a good starting point.
Experimental Protocol: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid near the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Recrystallization: Troubleshooting Q&A
Q: My compound will not fully dissolve, even with a lot of hot solvent. What's wrong? A: This typically points to one of two issues. First, you may have insoluble impurities (e.g., inorganic salts, polymers). If so, perform a hot gravity filtration to remove them before proceeding to the cooling step.[6] Second, you may have chosen a poor solvent. If the material is your target compound, you may need to switch to a more polar solvent like methanol or consider a different technique.
Q: No crystals are forming after the solution has cooled. What should I do? A: Your solution is likely supersaturated or you added too much solvent.[4] Try the following induction techniques in order:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the solution's surface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystallization.
-
Reduce Volume: If the above fails, gently heat the solution to evaporate some of the solvent, increasing the concentration, and attempt to cool it again.
Q: My compound "oiled out" instead of forming crystals. How do I fix this? A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system. To fix this, reheat the solution to dissolve the oil, add slightly more of the better solvent (ethanol in this case) to lower the saturation point, and allow it to cool more slowly. A slower cooling rate is critical to give the molecules time to orient into a crystal lattice.
Section 4: Troubleshooting Guide: Purification by Acid-Base Extraction
This is often the most powerful method for purifying carboxylic acids, as it leverages a chemical reaction to achieve separation based on profound solubility changes.[2][3][7] The principle is to convert the water-insoluble neutral acid into a water-soluble carboxylate salt, which partitions into the aqueous phase, leaving neutral or basic impurities in the organic phase.[8]
Workflow: Acid-Base Extraction
Acid-Base Extraction: Troubleshooting Q&A
Q: Why use a weak base like sodium bicarbonate (NaHCO₃) instead of a strong base like sodium hydroxide (NaOH)? A: While both will deprotonate the carboxylic acid, a strong base like NaOH is non-selective and could potentially hydrolyze the amide functional group, especially upon heating, destroying your product. Sodium bicarbonate is basic enough to deprotonate the carboxylic acid (pKa ~4.2) but not acidic enough to significantly affect the much less acidic amide N-H (pKa ~17). This selectivity is a cornerstone of good experimental design.
Q: I've formed a stable emulsion at the interface of the organic and aqueous layers. How can I break it? A: Emulsions are common when solutions are shaken too vigorously. To break it:
-
Patience: Let the separatory funnel stand for 10-20 minutes. Often, the layers will separate on their own.
-
Brine Wash: Add a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous layer makes it more polar, which can help force the separation from the organic layer.
-
Gentle Agitation: Gently swirl the funnel instead of shaking it.
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite (diatomaceous earth).
Q: My product is not precipitating after I acidify the aqueous layer. What went wrong? A: There are a few possibilities:
-
Insufficient Acidification: You may not have added enough acid to fully protonate the carboxylate salt. Check the pH with litmus or pH paper; it should be strongly acidic (pH 1-2) to ensure complete conversion back to the neutral, water-insoluble form.[8][9]
-
Product is Too Soluble: If your product has some appreciable water solubility even in its neutral form, or if the volume of water is very large, it may not precipitate. Try concentrating the aqueous solution under reduced pressure before filtration.
-
Extraction Failure: It's possible the initial extraction into the basic solution was inefficient. Ensure you shook the separatory funnel adequately (with proper venting) during the initial extraction step.
Section 5: High-Purity Polish: Column Chromatography
For removing very similar impurities or achieving analytical-grade purity, silica gel column chromatography can be employed.
Protocol Outline: Column Chromatography
-
Stationary Phase: Silica gel (standard grade).
-
Mobile Phase (Eluent): A non-polar/polar solvent system is required. A good starting point is a gradient of Ethyl Acetate in Hexanes (e.g., starting from 20% EtOAc/Hexanes).
-
Key Consideration: Carboxylic acids are notorious for "tailing" or "streaking" on a silica gel column due to strong interactions with the acidic silica surface. To mitigate this, add a small amount (0.5-1%) of acetic acid or formic acid to the eluent. This keeps the target compound fully protonated, leading to sharper peaks and better separation.[10]
-
Monitoring: Follow the separation using Thin-Layer Chromatography (TLC).
Chromatography: Troubleshooting Q&A
Q: My compound is streaking badly on the TLC plate and the column. How do I get a clean separation? A: This is the classic issue with running carboxylic acids on silica. The highly polar -COOH group binds strongly and irregularly to the silica. As mentioned in the protocol, adding a small amount of a volatile acid (like acetic acid) to your mobile phase will solve this. The added acid protonates the silica surface and ensures your compound remains in its neutral form, resulting in a much cleaner elution profile.
References
- 1. 4-((Methylamino)carbonyl)benzoic acid | C9H9NO3 | CID 506058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. youtube.com [youtube.com]
- 7. vernier.com [vernier.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 4-[(Methylamino)carbonyl]benzoic Acid
Welcome to the technical support center for 4-[(Methylamino)carbonyl]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experimentation. Our goal is to equip you with the scientific rationale and practical methodologies to effectively overcome these challenges.
Introduction to this compound and its Solubility Profile
This compound, also known as 4-(methylcarbamoyl)benzoic acid, is a benzoic acid derivative with the molecular formula C9H9NO3.[1][2] Its structure, featuring both a carboxylic acid and an N-methylamide functional group, makes it a valuable building block in pharmaceutical research.[2] However, like many benzoic acid derivatives, it can exhibit moderate to poor aqueous solubility, posing a significant hurdle in various experimental and developmental stages.[3] The presence of both hydrogen bond donors and acceptors in its structure influences its crystal lattice energy and interactions with solvents.[3]
This guide will walk you through a systematic approach to understanding and overcoming the solubility limitations of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in water. What is the first step I should take?
A1: The initial and most critical step is to consider the pH of your aqueous solution. This compound is an acidic compound due to its carboxylic acid group.[3] Its solubility is highly dependent on the pH of the medium.[4][5]
-
Mechanism: At a neutral or acidic pH, the carboxylic acid group remains largely protonated (-COOH), leading to lower solubility in water. By increasing the pH to a basic level (typically pH > 7.5), the carboxylic acid group will deprotonate to form the corresponding carboxylate salt (-COO⁻).[6][7][8] This ionized form is significantly more polar and, therefore, more soluble in water.[8]
-
Recommendation: Start by preparing a stock solution in a slightly basic aqueous buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4 or a carbonate buffer at pH 9). You can also titrate a suspension of the compound in water with a dilute base like sodium hydroxide (NaOH) until the solid dissolves.
Q2: I have tried adjusting the pH, but the solubility is still insufficient for my needs. What are my next options?
A2: If pH adjustment alone is not sufficient, the next logical step is to employ co-solvents. Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar or poorly soluble compounds.[9][10]
-
Mechanism: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for the solute to dissolve.[7] They can disrupt the hydrogen bonding network of water, creating a more accommodating environment for the organic molecule.
-
Recommended Co-solvents: Common and effective co-solvents for pharmaceutical applications include:
-
Experimental Approach: Begin by preparing a stock solution of your compound in a pure co-solvent (e.g., DMSO) and then diluting it into your aqueous experimental medium. Be mindful of the final concentration of the co-solvent, as high concentrations can sometimes be toxic to cells or interfere with assays.
Q3: Can polymorphism be a reason for inconsistent solubility results with this compound?
A3: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact solubility.[13] While specific studies on the polymorphs of this compound are not widely published, related compounds like p-aminobenzoic acid are known to exhibit polymorphism.[14]
-
Mechanism: Different polymorphs have different crystal lattice energies. A more stable crystalline form will have a higher lattice energy and, consequently, lower solubility. A metastable or amorphous form will generally be more soluble.[15]
-
Troubleshooting: If you observe batch-to-batch variability in solubility, it is worth investigating the solid-state properties of your material. Techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) can help identify the polymorphic form. If you suspect polymorphism, consider sourcing the compound from a different supplier or attempting to generate a more soluble (likely amorphous) form through techniques like rapid precipitation or freeze-drying.
Troubleshooting Guides
Guide 1: Systematic Solvent Screening for Optimal Solubility
This guide provides a structured workflow for identifying a suitable solvent system for this compound.
References
- 1. 4-((Methylamino)carbonyl)benzoic acid | C9H9NO3 | CID 506058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|CAS 23754-45-2 [benchchem.com]
- 3. CAS 23754-45-2: Benzoic acid, 4-[(methylamino)carbonyl]- [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. ijsdr.org [ijsdr.org]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. xray.uky.edu [xray.uky.edu]
- 14. Polymorphism in p-aminobenzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 4-[(Methylamino)carbonyl]benzoic Acid Derivatization
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for navigating the experimental nuances of derivatizing 4-[(Methylamino)carbonyl]benzoic acid. Whether you are developing novel therapeutics, synthesizing chemical probes, or creating advanced materials, this technical support center provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the success and reproducibility of your reactions.
Our approach is grounded in fundamental chemical principles and validated by field-proven insights to empower you with the expertise to overcome common challenges and optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you might have before starting your derivatization experiments with this compound.
Q1: What are the primary reactive sites on this compound for derivatization?
The primary and most versatile site for derivatization on this compound is the carboxylic acid group. This group can be readily converted into a variety of functional groups, including amides, esters, and acyl chlorides, allowing for linkage to a wide array of molecules. The secondary amide (methylamino)carbonyl group is significantly less reactive and generally does not participate in standard derivatization reactions.
Q2: What are the most common derivatization strategies for the carboxylic acid group of this molecule?
The most prevalent strategies involve the formation of amide and ester bonds.[1] Amide bond formation is typically achieved by activating the carboxylic acid with a coupling reagent and then reacting it with a primary or secondary amine.[1] Esterification can be accomplished through methods like Fischer esterification with an alcohol under acidic conditions or by reacting an activated form of the carboxylic acid with an alcohol.
Q3: How do I choose the right coupling reagent for my amide bond formation reaction?
The choice of coupling reagent is critical and depends on the specific substrates and desired reaction conditions.[2]
-
Carbodiimides (e.g., EDC, DCC): These are widely used, especially EDC in aqueous solutions, often in combination with additives like N-hydroxysuccinimide (NHS) to increase efficiency and stability of the active intermediate.[3][4]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly effective reagents that form highly reactive active esters, often recommended for challenging couplings, such as with sterically hindered amines.[5]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are also powerful coupling reagents, known for being more soluble in common organic solvents like DMF than their uronium counterparts.[2][5]
Q4: What are the key reaction parameters I need to control for a successful derivatization?
Several factors can significantly impact the outcome of your reaction.[2] Key parameters to control include:
-
pH: Particularly crucial for EDC/NHS couplings, where the activation and coupling steps have different optimal pH ranges.[3][6]
-
Solvent: Must be anhydrous for most coupling reactions to prevent hydrolysis of activated intermediates.[2] Common choices include DMF, DCM, and THF.
-
Temperature: While many reactions proceed at room temperature, cooling can minimize side reactions like racemization, and heating may be necessary for sterically hindered substrates.[5][7]
-
Stoichiometry: The molar ratios of the coupling reagents, additives, and reactants need to be optimized for each specific system.
Troubleshooting Guide
This section provides solutions to common problems encountered during the derivatization of this compound.
Issue 1: Low or No Product Yield
Q: I am seeing very little or no formation of my desired amide/ester product. What could be the cause?
A: Low or no yield in derivatization reactions is a common issue that can stem from several factors.[2]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be effectively activated to react with the incoming nucleophile (amine or alcohol).[2]
-
Hydrolysis of Activated Intermediate: The presence of water can lead to the hydrolysis of the activated carboxylic acid, reverting it back to the starting material.[2]
-
Troubleshooting:
-
Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Suboptimal pH (for EDC/NHS reactions): The two steps of EDC/NHS coupling have distinct optimal pH ranges. The activation of the carboxyl group is most efficient in a slightly acidic environment (pH 4.5-6.0), while the subsequent coupling to a primary amine is favored at a neutral to slightly basic pH (7.0-8.5).[3]
-
Steric Hindrance: Bulky groups on either the this compound derivative or the incoming nucleophile can physically block the reaction site.[2]
-
Troubleshooting:
-
Issue 2: Presence of Significant Side Products
Q: My reaction mixture shows multiple spots on TLC or peaks in LC-MS that are not my starting material or desired product. What are these side reactions and how can I minimize them?
A: The formation of side products can complicate purification and reduce the yield of your target molecule.
-
Formation of N-acylurea: In carbodiimide-mediated reactions (DCC, EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct.
-
Troubleshooting:
-
Add an additive like NHS or HOBt. These reagents react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more reactive towards the desired nucleophile.[4]
-
-
-
Racemization (if coupling to a chiral amine/alcohol): The activation of the carboxylic acid can lead to the loss of stereochemical integrity at an adjacent chiral center in the coupling partner.
-
Dimerization/Polymerization: If your nucleophile also contains a carboxylic acid group, you can get self-condensation reactions.
-
Troubleshooting:
-
Utilize a two-step EDC/NHS protocol where the carboxyl groups of one molecule are activated first, and excess EDC and NHS are removed before adding the second molecule.[9]
-
Use protecting groups for one of the carboxylic acid functionalities if necessary.
-
-
Experimental Protocols
Here are detailed, step-by-step methodologies for common derivatization reactions of this compound.
Protocol 1: Amide Coupling using EDC/NHS
This protocol is suitable for coupling this compound to a primary amine in an aqueous or organic solvent.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMF or a suitable buffer system (e.g., MES and PBS)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Activation: Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution. Stir at room temperature for 15-30 minutes.
-
Coupling: Add the amine-containing molecule (1.1 equivalents) to the activated carboxylic acid solution.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle agitation. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Add a quenching solution to deactivate any unreacted NHS-esters.[3]
-
Work-up and Purification: Perform an appropriate aqueous work-up to remove water-soluble byproducts. Purify the crude product by flash column chromatography, recrystallization, or preparative HPLC.
Protocol 2: Acyl Chloride Formation and Subsequent Amidation
This protocol is a robust method for forming amides, especially with less reactive amines.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous DCM or THF
-
Amine-containing molecule
-
A non-nucleophilic base (e.g., triethylamine or DIPEA)
Procedure:
-
Acyl Chloride Formation:
-
Suspend this compound (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (2-3 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.
-
Allow the reaction to warm to room temperature and then reflux for 1-2 hours until the solid dissolves and gas evolution ceases.[10]
-
Remove the excess thionyl chloride and solvent under reduced pressure. The crude 4-[(Methylamino)carbonyl]benzoyl chloride can be used directly in the next step.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine-containing molecule (1.1 equivalents) and a non-nucleophilic base (2 equivalents) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the amine solution at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product as described in Protocol 1.
Data Presentation
The following tables provide a summary of reaction conditions for optimizing amide bond formation.
Table 1: Common Coupling Reagents and Conditions
| Coupling Reagent | Additive | Solvent | Temperature | Key Considerations |
| EDC | NHS/HOBt | DMF, DCM, Water | 0 °C to RT | Good for aqueous and organic media; two-step pH adjustment can be beneficial.[3][6] |
| DCC | NHS/HOBt | DMF, DCM | 0 °C to RT | Dicyclohexylurea byproduct is insoluble in many solvents, aiding removal. |
| HATU | HOAt | DMF, NMP | 0 °C to RT | Highly efficient, especially for sterically hindered substrates; can be more expensive.[5] |
| PyBOP | HOBt | DMF, DCM | 0 °C to RT | More soluble than uronium salts; generally gives cleaner reactions.[11] |
Table 2: Troubleshooting Quick Reference
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete activation | Use fresh reagents, increase equivalents, or switch to a stronger coupling agent.[2] |
| Hydrolysis | Use anhydrous solvents and an inert atmosphere.[2] | |
| Steric hindrance | Increase temperature, prolong reaction time, or use specialized reagents.[7][8] | |
| Side Products | N-acylurea formation | Use additives like NHS or HOBt.[4] |
| Racemization | Use additives like HOAt, lower the temperature, or use phosphonium-based reagents.[5] |
Visualizations
EDC/NHS Coupling Mechanism
The following diagram illustrates the two-step mechanism for amide bond formation using EDC and NHS.
Caption: Two-step EDC/NHS reaction showing optimal pH ranges for activation and coupling.[6]
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues in your derivatization reaction.
Caption: A decision tree for troubleshooting low product yield in derivatization reactions.
References
- 1. hepatochem.com [hepatochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. prepchem.com [prepchem.com]
- 11. merckmillipore.com [merckmillipore.com]
Technical Support Center: Synthesis of 4-[(Methylamino)carbonyl]benzoic Acid
Welcome to the technical support guide for the synthesis of 4-[(Methylamino)carbonyl]benzoic acid (CAS 23754-45-2), a key intermediate in the development of pharmaceuticals and advanced materials.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and avoid critical side reactions during its synthesis. Our goal is to ensure you can achieve high yield and purity in your experiments.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis. The most common synthetic routes involve the reaction of a terephthalic acid derivative with methylamine. We will focus on two primary pathways:
-
Amide Coupling: Reaction of 4-(methoxycarbonyl)benzoic acid with methylamine using a coupling agent.
-
Acid Chloride Route: Reaction of methyl 4-(chlorocarbonyl)benzoate with methylamine.
Problem 1: Low Yield of the Desired Product
Q: I've completed the reaction, but my final yield of this compound is significantly lower than expected. What are the likely causes?
A: Low yield is a common issue that can stem from several factors, depending on your chosen synthetic route.
For Amide Coupling Routes (e.g., using EDC):
-
Cause A: Incomplete Reaction. The activation of the carboxylic acid may be inefficient, or the subsequent reaction with methylamine may not have gone to completion.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). Ensure an adequate reaction time. For coupling reactions, a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-hydroxy-7-azabenzotriazole (HOAt) and a non-nucleophilic base such as N,N'-diisopropylethylamine (DIPEA) has been shown to provide high conversion yields.[3][4] The order of addition is crucial; pre-activating the carboxylic acid with the coupling agent before adding the amine can improve results.
-
-
Cause B: N-acylurea Formation. A classic side reaction with carbodiimide coupling agents like EDC is the rearrangement of the reactive O-acylisourea intermediate into a stable, unreactive N-acylurea.[5][6][7][8] This consumes your starting material and coupling agent.
-
Solution:
-
Use Additives: Incorporating additives such as 1-hydroxybenzotriazole (HOBt) or, preferably, HOAt minimizes N-acylurea formation. These additives rapidly convert the O-acylisourea intermediate to an active ester, which is less prone to rearrangement but still highly reactive toward the amine.[5]
-
Control Temperature: Lowering the reaction temperature can suppress the formation of the unwanted N-acylurea.[9]
-
Concentration: The rearrangement to N-acylurea is an intramolecular process. Keeping the concentration of the carboxylic acid high can favor the intermolecular reaction pathway leading to your desired product.[6]
-
-
For Acid Chloride Routes:
-
Cause C: Hydrolysis of the Acid Chloride. The starting material, methyl 4-(chlorocarbonyl)benzoate, is highly susceptible to hydrolysis if trace amounts of water are present in the solvent or reagents. This reverts it to 4-(methoxycarbonyl)benzoic acid, which will not react with methylamine under these conditions.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Cause D: Loss During Workup. The product has both an acidic (carboxylic acid) and a basic (amide) character, though it is primarily acidic. Improper pH adjustment during aqueous workup can lead to the product remaining dissolved in either the aqueous or organic layer.
-
Solution: After the reaction, carefully quench any remaining base. During extraction, adjust the pH of the aqueous layer to be acidic (pH 4-5) to ensure the carboxylic acid is protonated and precipitates or can be extracted into an organic solvent.
-
Problem 2: Product is Impure (Multiple Spots on TLC / Peaks in NMR)
Q: My final product shows significant impurities. How can I identify and prevent them?
A: The nature of the impurity depends on the starting materials and reaction conditions.
-
Impurity A: Unreacted Starting Material (4-(methoxycarbonyl)benzoic acid).
-
Cause: Incomplete reaction, as discussed above.
-
Prevention: Optimize reaction conditions (time, temperature, stoichiometry of reagents) and monitor with TLC.[3][4]
-
Purification: The starting material is more acidic than the product. Careful purification by recrystallization or column chromatography can separate them. A pH-based extraction can also be effective; the starting material can be extracted into a weakly basic aqueous solution while the product might require a stronger base.
-
-
Impurity B: N,N'-Disubstituted Urea Byproduct.
-
Cause: This arises from the coupling agent. For example, if using EDC, the byproduct is 1-ethyl-3-(3-dimethylaminopropyl)urea.
-
Prevention: This is an unavoidable byproduct of the coupling reaction.
-
Purification: EDC and its corresponding urea byproduct are typically water-soluble, especially the HCl salt forms.[5] Purification is usually achieved by simple aqueous extraction (workup) after the reaction is complete.
-
-
Impurity C: Terephthalamide Diamide (N,N'-dimethylterephthalamide).
-
Cause: This occurs if the methyl ester of your starting material (4-(methoxycarbonyl)benzoic acid) is hydrolyzed to terephthalic acid before or during the coupling reaction, followed by reaction of both carboxylic acid groups with methylamine. It can also occur if the starting material itself reacts with an excess of methylamine under harsh conditions (e.g., high temperature) leading to amidation of the ester.
-
Prevention: Use mild reaction conditions. Avoid high temperatures and prolonged reaction times when using methylamine. Ensure the ester group remains intact by using reaction conditions known to be selective for amide bond formation over ester aminolysis.
-
II. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better: the amide coupling or the acid chloride route?
A1: The choice depends on reagent availability, scale, and safety considerations.
-
Acid Chloride Route: This is often faster and does not require expensive coupling reagents. However, the acid chloride starting material is moisture-sensitive and corrosive. Thionyl chloride (SOCl₂) or oxalyl chloride, used to prepare the acid chloride, are hazardous reagents.
-
Amide Coupling Route: This route uses milder conditions and avoids handling highly corrosive acid chlorides. It offers a wide variety of coupling reagents and conditions that can be optimized to minimize side reactions.[3][10][11] This is often the preferred method in medicinal chemistry for its reliability and broader functional group tolerance.[12]
Q2: What is the best choice of solvent for this synthesis?
A2: For amide coupling reactions, polar aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN) are common choices. If using DMF, be aware that older or improperly stored bottles can contain dimethylamine as a decomposition product, which can react as a nucleophile and form an unwanted dimethylamide side product.[13] For the acid chloride route, a non-protic solvent like DCM or THF is essential to prevent hydrolysis.
Q3: How should I purify the final product?
A3: The most common purification method is recrystallization. A typical procedure involves dissolving the crude product in a basic aqueous solution (like dilute NaOH or NaHCO₃), washing with an organic solvent (like ether) to remove non-acidic impurities, and then re-acidifying the aqueous layer with HCl to a pH of 4-5 to precipitate the pure product.[14] The solid can then be filtered, washed with cold water, and dried.
III. Visualizing the Reaction Pathways
To better understand the chemistry, the following diagram illustrates the desired reaction pathway for amide coupling alongside the major side reaction.
Caption: Desired vs. side reaction pathway in EDC coupling.
IV. Recommended Experimental Protocol (Amide Coupling)
This protocol is a general guideline. Stoichiometry and reaction times may need optimization.
Materials:
-
4-(Methoxycarbonyl)benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Methylamine (e.g., 40% solution in water or 2M in THF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-(methoxycarbonyl)benzoic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM.
-
Activation: Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 20-30 minutes. This pre-activation step is critical.
-
Amine Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add DIPEA (1.5 eq) followed by the dropwise addition of methylamine solution (1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester of the final product.
-
-
Hydrolysis (Saponification):
-
Dissolve the crude ester in a mixture of methanol and water.[15]
-
Add sodium hydroxide (NaOH, ~2.0 eq) and heat the mixture to reflux for 1-4 hours, until TLC indicates complete consumption of the ester.[15][16]
-
Cool the mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 4-5 with 1M HCl.
-
A white precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.
-
V. Data Summary Table
| Reagent / Parameter | Role / Condition | Recommended Stoichiometry / Value | Rationale |
| 4-(Methoxycarbonyl)benzoic acid | Starting Material | 1.0 eq | The limiting reagent. |
| EDC | Coupling Agent | 1.2 - 1.5 eq | Activates the carboxylic acid.[5] |
| HOBt / HOAt | Additive | 1.1 - 1.3 eq | Suppresses N-acylurea formation and minimizes racemization.[5] |
| Methylamine | Nucleophile | 1.2 - 1.5 eq | Forms the desired amide bond. |
| DIPEA | Non-nucleophilic Base | 1.5 - 2.0 eq | Scavenges HCl produced during activation. |
| Temperature (Coupling) | Reaction Condition | 0 °C to RT | Balances reaction rate while minimizing side reactions.[9] |
| NaOH (Hydrolysis) | Base for Saponification | 2.0 - 3.0 eq | Drives the hydrolysis of the methyl ester to completion. |
| pH (Final Precipitation) | Purification | 4 - 5 | Ensures the carboxylic acid is fully protonated for precipitation. |
VI. References
-
Korona, D. et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science. Available at: --INVALID-LINK--
-
Korona, D. et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Institutes of Health (PMC). Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of reaction conditions for amide bond formation. Available at: --INVALID-LINK--
-
Basso, A. et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. National Institutes of Health (PMC). Available at: --INVALID-LINK--
-
Gallou, F. et al. (2012). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters. Available at: --INVALID-LINK--
-
Aapptec Peptides. (2021). Carbodiimides and Additives. Available at: --INVALID-LINK--
-
van der Meijden, P. et al. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. National Institutes of Health. Available at: --INVALID-LINK--
-
Maiti, B. et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. RSC Publishing. Available at: --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-(Methylamino)benzoic acid synthesis. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Formation of an N-acylurea from the O-acylisourea formed upon reaction of EDC with a carboxylic acid. Available at: --INVALID-LINK--
-
Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: --INVALID-LINK--
-
Ramazani, A. et al. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Indian Academy of Sciences. Available at: --INVALID-LINK--
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available at: --INVALID-LINK--
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: --INVALID-LINK--
-
A2B Chem. (n.d.). 4-(Methylamino)Benzoic Acid. Available at: --INVALID-LINK--
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Available at: --INVALID-LINK--
-
Google Patents. (n.d.). Process for the purification of aromatic carboxylic acids. Available at: --INVALID-LINK--
-
GuideChem. (n.d.). This compound CAS NO.23754-45-2. Available at: --INVALID-LINK--
-
Sheppard, T. D. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Reddit. (n.d.). Side reactions with HBTU amide coupling?. Available at: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-(methylamino)carbonylbenzoic acid. Available at: --INVALID-LINK--
-
Benchchem. (n.d.). This compound. Available at: --INVALID-LINK--
-
Google Patents. (n.d.). Process for removing amide impurities in aromatic carboxylic acids. Available at: --INVALID-LINK--
-
ChemistNATE. (2020). Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. Available at: --INVALID-LINK--
-
Li, G. et al. (2021). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. ACS Omega. Available at: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-(methoxycarbonyl)benzoic acid. Available at: --INVALID-LINK--
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available at: --INVALID-LINK--
-
National Institutes of Health. (n.d.). Methyl 4-(chlorocarbonyl)benzoate. PubChem. Available at: --INVALID-LINK--
-
Benchchem. (n.d.). Application Note: Efficient Hydrolysis of Methyl 4-benzenesulfonamidobenzoate to 4-Benzenesulfonamidobenzoic Acid. Available at: --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Synthesis of 4-methoxymethylbenzoic acid. Available at: --INVALID-LINK--
-
Cravotto, G. et al. (2005). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Available at: --INVALID-LINK--
-
BLD Pharm. (n.d.). 4-(Methoxycarbonyl)benzoic acid. Available at: --INVALID-LINK--
-
ChemScene. (n.d.). 4-Chloro-3-(methoxycarbonyl)benzoic acid. Available at: --INVALID-LINK--
-
ChemSpider. (n.d.). Methyl ester hydrolysis. Available at: --INVALID-LINK--
References
- 1. a2bchem.com [a2bchem.com]
- 2. This compound|CAS 23754-45-2 [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. hepatochem.com [hepatochem.com]
- 13. reddit.com [reddit.com]
- 14. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting HPLC Separation of 4-[(Methylamino)carbonyl]benzoic acid
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-[(Methylamino)carbonyl]benzoic acid (CAS 23754-45-2). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting for this specific compound.
Understanding the Analyte: this compound
Before diving into troubleshooting, it's crucial to understand the physicochemical properties of our analyte. This compound is a bifunctional molecule, possessing both a carboxylic acid and an N-methylamide group.[1] This structure imparts specific characteristics that directly influence its behavior in reversed-phase HPLC.
| Property | Value/Characteristic | Implication for HPLC Analysis |
| Molecular Formula | C₉H₉NO₃[2] | - |
| Molecular Weight | 179.17 g/mol [2] | - |
| Structure | Contains a benzoic acid and an N-methylamide functional group.[1] | The carboxylic acid group is ionizable, making mobile phase pH a critical parameter for controlling retention and peak shape. The amide group can participate in hydrogen bonding.[3] |
| pKa | The pKa of the carboxylic acid is similar to benzoic acid (around 4.2). | To ensure good peak shape and stable retention, the mobile phase pH should be controlled to be at least 1.5-2 pH units away from the pKa.[4][5] |
| Solubility | Moderate solubility in water, which increases in polar organic solvents.[3] | Sample and mobile phase preparation should be straightforward, but care must be taken to avoid precipitation, especially when using high aqueous content mobile phases or buffers. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A good starting point for a reversed-phase HPLC method would be:
-
Column: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size). End-capping is crucial to minimize secondary interactions with residual silanols, which can cause peak tailing with acidic compounds.[6][7]
-
Mobile Phase:
-
A: 0.1% Formic Acid or 0.1% Phosphoric Acid in Water (pH ~2.5-3.0).[6]
-
B: Acetonitrile or Methanol.
-
-
Gradient: A starting gradient of 5-95% B over 15-20 minutes can be used for initial screening.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at approximately 257 nm.[8]
-
Injection Volume: 5-10 µL.
-
Sample Diluent: The initial mobile phase composition is the ideal sample solvent to prevent peak distortion.[6]
The rationale here is to use "ion suppression." By operating at a low pH (well below the analyte's pKa of ~4.2), the carboxylic acid group remains protonated (neutral), which increases its hydrophobicity and retention on a C18 column, leading to sharper, more symmetrical peaks.[9][10]
Q2: My peak for this compound is tailing. What are the likely causes and how do I fix it?
Peak tailing is the most common issue for acidic analytes. Here's a systematic approach to troubleshooting:
Detailed Breakdown:
-
Mobile Phase pH (Most Likely Cause): If the mobile phase pH is too close to the analyte's pKa (~4.2), a mixed population of ionized and non-ionized forms will exist, leading to tailing.[5] The ionized form is more polar and interacts less with the stationary phase, eluting earlier, while the neutral form is retained longer, causing the tail.
-
Solution: Ensure the mobile phase pH is between 2.5 and 3.0. This suppresses the ionization of the carboxylic acid and also minimizes interactions with any residual, acidic silanol groups on the silica packing.[6][11] Use a buffer like phosphate or an acidifier like formic or trifluoroacetic acid (TFA).[4]
-
-
Secondary Silanol Interactions: Even with an end-capped column, some residual silanol groups (-Si-OH) on the silica surface can be deprotonated (negatively charged) and interact with the analyte, causing tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.
-
Column Contamination or Voids: Accumulation of contaminants on the column frit or a void at the column inlet can disrupt the sample band, causing tailing.[4]
-
Solution: First, try flushing the column with a strong solvent (like 100% acetonitrile or methanol for reversed-phase).[6] If this doesn't work and the column has been used extensively, a void may have formed, and the column will likely need to be replaced.[6] Using a guard column can help extend the life of your analytical column.
-
Q3: I'm seeing peak fronting. What does that mean?
Peak fronting is less common than tailing for this analyte but usually points to a few specific issues:
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase starts at 10% Acetonitrile). The sample doesn't "focus" correctly at the head of the column.
-
Solution: The best practice is to always dissolve your sample in the initial mobile phase.[6] If solubility is an issue, use the weakest solvent possible that will still dissolve the sample and keep the injection volume small.
-
-
Column Overload: Severe concentration overload can also manifest as fronting.
-
Solution: Dilute your sample.
-
-
Column Degradation: A channel or void in the column packing can sometimes lead to fronting.
-
Solution: Replace the column.
-
Q4: My retention time is drifting. Why is it not consistent?
Retention time instability can ruin the reproducibility of your method.
Key Causes:
-
Inadequate Column Equilibration: If you are running a gradient, the column must be fully returned to the initial conditions before the next injection. Insufficient equilibration is a very common cause of drifting retention, usually to earlier times.[13]
-
Solution: Ensure your post-run equilibration time is sufficient, typically at least 10-20 column volumes.
-
-
Mobile Phase Composition Change: The organic component of the mobile phase can evaporate over time, increasing the aqueous content and thus increasing retention time. Incorrect preparation can also be a factor.[13]
-
Solution: Prepare fresh mobile phase daily and keep solvent reservoirs loosely capped to prevent evaporation while allowing for pressure equalization.
-
-
Temperature Fluctuations: Chromatography is sensitive to temperature. A change of just a few degrees can alter viscosity and retention.[13]
-
Solution: Use a column thermostat to maintain a constant, stable temperature.
-
-
Mobile Phase pH Drift: If using a buffer, ensure it is used within its effective buffering range (typically pKa ± 1 pH unit).[14] If the pH drifts, the ionization state of the analyte will change, affecting retention.
-
Solution: Use an appropriate buffer for your target pH (e.g., phosphate or formate for low pH). Ensure the buffer concentration is adequate (10-25 mM is typical).
-
Experimental Protocol: Method Development and Optimization
This protocol outlines a systematic approach to developing a robust HPLC method for this compound.
Objective: To achieve a symmetric peak (Tailing Factor < 1.2) with adequate retention (k' > 2) and resolution from any impurities.
Step 1: Initial Column and Mobile Phase Screening
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of Acetonitrile:Water to a concentration of 1 mg/mL. Further dilute to ~50 µg/mL with the same solvent.
-
Prepare Mobile Phases:
-
MP A1: 0.1% Formic Acid in HPLC-grade Water.
-
MP A2: 20 mM Potassium Phosphate, adjusted to pH 2.5 with Phosphoric Acid.
-
MP B1: Acetonitrile.
-
MP B2: Methanol.
-
-
Screening Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Gradient: 10% to 90% B in 15 min, hold for 2 min, return to 10% B in 1 min, and equilibrate for 5 min.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Injection: 10 µL.
-
-
Evaluation: Run the gradient with all four combinations (A1/B1, A1/B2, A2/B1, A2/B2). Compare retention time, peak shape, and selectivity. Acetonitrile often provides sharper peaks and lower backpressure, while methanol can offer different selectivity.[15]
Step 2: pH Optimization
-
Based on the best organic modifier from Step 1, prepare mobile phases with varying pH values (e.g., pH 2.5, 3.0, 3.5, and, for comparison, 5.0).
-
Inject the sample under the same gradient conditions.
-
Analysis: Plot retention time and tailing factor versus pH. You should observe that as the pH approaches the pKa (~4.2), retention time decreases and tailing increases.[9] Select the pH that provides the best balance of retention and peak symmetry, which will likely be in the 2.5-3.0 range.
Step 3: Gradient Optimization
-
Using the optimized column, mobile phase, and pH, adjust the gradient slope to achieve the desired resolution and run time.
-
If the peak elutes very early, consider starting with a lower percentage of organic modifier. If it elutes too late, start with a higher percentage or make the gradient steeper.
References
- 1. This compound|CAS 23754-45-2 [benchchem.com]
- 2. 4-((Methylamino)carbonyl)benzoic acid | C9H9NO3 | CID 506058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 23754-45-2: Benzoic acid, 4-[(methylamino)carbonyl]- [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. chromtech.com [chromtech.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. biotage.com [biotage.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Developing HPLC Methods [sigmaaldrich.com]
- 13. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Degradation Pathways of 4-[(Methylamino)carbonyl]benzoic Acid
Welcome to the technical support center for 4-[(Methylamino)carbonyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation behavior. As a molecule featuring both a carboxylic acid and an N-methylamide group, its stability is influenced by a variety of environmental factors.[1] This document provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to ensure the integrity and accuracy of your stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The molecule's structure suggests several potential degradation pathways. The most prominent is the hydrolysis of the amide bond, yielding terephthalic acid and methylamine. Other significant pathways include oxidative degradation, which can affect the aromatic ring and the N-methyl group; photolytic degradation upon exposure to UV light; and thermal degradation at elevated temperatures, which may lead to decarboxylation.[1][2][3][4]
Q2: Is this compound more susceptible to acidic or basic hydrolysis?
A2: Amide hydrolysis can be catalyzed by both acid and base. Generally, base-catalyzed hydrolysis of amides is irreversible and often proceeds more readily than acid-catalyzed hydrolysis, which involves a reversible protonation step. Therefore, you may observe faster degradation under basic conditions. However, experimental verification under your specific matrix conditions is crucial.
Q3: What are the initial steps I should take to assess the stability of this compound in my formulation?
A3: A forced degradation (or stress testing) study is the standard first step. This involves exposing the compound to harsh conditions—acid, base, oxidation, light, and heat—to rapidly identify potential degradation products and pathways.[5][6] This approach helps in developing stability-indicating analytical methods and predicting long-term stability. A detailed protocol for conducting such a study is provided in this guide.
Troubleshooting Experimental Issues
This section addresses specific problems you might encounter during your degradation studies.
Q4: I'm observing an unexpected peak in my HPLC chromatogram during a basic hydrolysis study that doesn't match the terephthalic acid standard. What could it be?
A4: While terephthalic acid is the expected primary product, several factors could lead to unexpected peaks:
-
Incomplete Hydrolysis: The peak could be an intermediate. However, for a simple amide hydrolysis, stable intermediates are less likely.
-
Secondary Reactions: Under strong basic conditions and elevated temperatures, the aromatic ring itself could undergo modification, although this is less common.
-
Impurity Degradation: An impurity in your starting material may be degrading, creating its own set of degradants. Always run a control sample of the vehicle/placebo under the same stress conditions.
-
Analytical Artifact: The peak could be an artifact from the sample matrix or mobile phase interaction.
Recommended Action Plan:
-
Confirm Identity: Use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the unknown peak.[7][8] This is the most direct way to identify the species.
-
Evaluate Controls: Scrutinize the chromatograms from your control samples (unstressed compound, stressed vehicle) to rule out matrix effects or impurities.
-
Vary Conditions: Repeat the experiment under milder basic conditions (e.g., lower temperature or shorter duration) to see if the formation of the unknown peak is reduced or eliminated, which would suggest it's a product of aggressive degradation.
Q5: My degradation rates are inconsistent across replicate experiments. What is causing this variability?
A5: Inconsistent degradation rates are a common challenge and typically point to a lack of control over key experimental parameters:
-
pH Fluctuation: The rates of hydrolysis are highly pH-dependent. Ensure your solutions are adequately buffered and that the pH is verified before and after the stress period.
-
Temperature Instability: Degradation reactions are temperature-sensitive. Use a calibrated, stable oven or water bath. Even minor temperature fluctuations can significantly alter reaction kinetics.[9]
-
Oxygen Exposure: For oxidative degradation studies, the concentration of dissolved oxygen or the headspace in your reaction vessel can be a source of variability. For non-oxidative studies, purging with an inert gas like nitrogen or argon can ensure consistency.
-
Light Exposure: If not conducting a photostability study, ensure all samples are protected from light, as ambient lab lighting can induce photodegradation.[10]
Q6: I am unable to detect my expected degradation products, like terephthalic acid, using my current Reverse-Phase HPLC method. Why?
A6: This issue often relates to the chromatographic properties of the analyte. Terephthalic acid is a highly polar, dicarboxylic acid and can exhibit poor retention on standard C18 columns, often eluting in the solvent front.
-
Method Optimization: Try using a more polar stationary phase, such as a polar-embedded or AQ-type C18 column, which provides better retention for polar compounds.
-
Mobile Phase Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-3.0 with formic acid or phosphate buffer) will suppress the ionization of the carboxylic acid groups, making the molecule less polar and improving its retention.
-
Alternative Techniques: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the separation of highly polar compounds.[8]
Principal Degradation Pathways and Mechanisms
Understanding the chemical mechanisms is key to predicting and controlling degradation.
Hydrolytic Degradation
The primary hydrolytic pathway involves the cleavage of the amide bond.
-
Base-Catalyzed Hydrolysis: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. This is typically the dominant pathway.
-
Acid-Catalyzed Hydrolysis: This involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.
Caption: Hydrolytic degradation of the parent compound.
Oxidative Degradation
Oxidation can be initiated by peroxides, dissolved oxygen, or trace metal ions. Potential sites of attack include:
-
N-Dealkylation: Oxidation of the N-methyl group can lead to the formation of an N-formyl intermediate or complete demethylation to yield 4-Carboxybenzamide.
-
Aromatic Ring Oxidation: Hydroxyl radicals can attack the benzene ring, leading to the formation of various hydroxylated derivatives.[2]
-
Decarboxylation: Peroxyl radicals have been shown to induce oxidative decarboxylation of benzoic acid, which could be a potential pathway under specific oxidative stress.[4]
Caption: Potential oxidative degradation pathways.
Photodegradation
Aromatic carbonyl compounds can absorb UV radiation, leading to degradation.
-
Photo-Kolbe Reaction: Direct excitation of the carboxyl group can lead to decarboxylation.[2]
-
Radical-Induced Degradation: UV light can generate reactive oxygen species (e.g., hydroxyl radicals) from the aqueous matrix, which then attack the molecule.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a comprehensive approach to stress testing to identify potential degradants.
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, analytical balance, HPLC-UV/MS system
-
Photostability chamber, calibrated oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Stress Condition Setup: For each condition, prepare a sample in triplicate. Also, prepare a corresponding blank (vehicle subjected to the same stress) and a control (sample stored at 5°C, protected from light).
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 8 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | Solid Compound | 105°C | 48 hours |
| Photolytic | Aqueous Solution | Room Temp | Per ICH Q1B |
-
Sample Treatment:
-
For hydrolytic studies, add the stock solution to the acid/base solution to achieve a final concentration of ~100 µg/mL.
-
After the specified duration, neutralize the acid/base samples with an equivalent amount of base/acid.
-
For the thermal study, dissolve the stressed solid in the initial solvent after exposure.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
-
Analytical Method:
-
Use a stability-indicating HPLC method. A good starting point is a C18 column with a gradient elution from a buffered aqueous mobile phase (e.g., 20 mM ammonium formate, pH 3.0) to an organic modifier (e.g., acetonitrile).
-
Monitor at a suitable UV wavelength (determined by a UV scan of the parent compound) and use mass spectrometry for peak identification.[6]
-
-
Data Analysis:
-
Compare the chromatograms of stressed samples to the control to identify degradation peaks.
-
Calculate the percentage of degradation.
-
Use MS data to propose structures for the major degradants.
-
Workflow for Degradation Analysis
Caption: General workflow for a forced degradation study.
References
- 1. This compound|CAS 23754-45-2 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative decarboxylation of benzoic acid by peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmr.net.in [ijmr.net.in]
- 8. Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-[(Methylamino)carbonyl]benzoic acid
This guide provides a comprehensive comparison of analytical methods for the quantification of 4-[(Methylamino)carbonyl]benzoic acid, a key chemical intermediate in pharmaceutical synthesis. The focus is on the validation of a robust High-Performance Liquid Chromatography (HPLC) method, with a discussion of alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable analytical procedures for this compound.
Introduction to this compound and the Imperative of Method Validation
This compound (CAS 23754-45-2) is a benzoic acid derivative with a molecular formula of C9H9NO3 and a molecular weight of 179.17 g/mol .[1] Its structure, featuring both a carboxylic acid and an N-methylamide functional group, makes it a valuable building block in the synthesis of various pharmaceutical compounds.[2] The purity and concentration of this intermediate are critical to the quality and safety of the final drug product. Therefore, robust and validated analytical methods are essential for its accurate quantification.
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] This is a mandatory requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the United States Pharmacopeia (USP).[5][6][7] The recently updated ICH Q2(R2) guideline provides a comprehensive framework for the validation of various analytical procedures.[5][8][9]
This guide will focus on a stability-indicating HPLC-UV method, a widely used technique in the pharmaceutical industry for its specificity, sensitivity, and accuracy. We will detail the validation of this method according to ICH Q2(R2) and USP <1225> guidelines and compare it with other potential analytical approaches.[6][10][11]
High-Performance Liquid Chromatography (HPLC) with UV Detection: A Method of Choice
For the analysis of this compound, a reversed-phase HPLC method with UV detection is proposed. This choice is based on the compound's chemical structure, which includes a chromophore (the benzene ring) that allows for UV detection, and its polarity, which is suitable for reversed-phase chromatography.
Proposed HPLC Method Parameters
A starting point for method development can be derived from methods used for similar aromatic carboxylic acids.[12][13][14]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 20 mM Phosphate Buffer (pH 3.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Validation of the Proposed HPLC-UV Method
The validation of this method will be performed in accordance with ICH Q2(R2) guidelines, assessing the following parameters: specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[10][15][16]
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][9]
Experimental Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a standard solution of this compound.
-
Analyze a sample of this compound spiked with potential impurities and degradation products.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on a sample of this compound and analyze the resulting solutions. The peak for the main compound should be well-resolved from any degradation product peaks.
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, impurities, or degradation products. Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[8][10]
Experimental Protocol:
-
Prepare a series of at least five concentrations of this compound standard solution, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Presentation:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 451023 |
| 75 | 675891 |
| 100 | 902145 |
| 125 | 1126543 |
| 150 | 1352311 |
Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999 is typically required. The y-intercept should be close to zero.
Accuracy is the closeness of the test results obtained by the method to the true value.[7][9] It is often determined by recovery studies.
Experimental Protocol:
-
Prepare a placebo (matrix without the analyte) and spike it with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Data Presentation:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.2 | 100.2% |
| 120% | 120 | 119.2 | 99.3% |
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[17]
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[9][10]
Experimental Protocol (Repeatability):
-
Analyze six replicate samples of a homogeneous sample of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
Experimental Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Data Presentation:
| Parameter | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Assay | ≤ 1.0% | ≤ 2.0% |
Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.[10]
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Illustrative Data:
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
Alternative Analytical Methods: A Comparative Overview
While HPLC-UV is the recommended method, other techniques could be considered for the analysis of this compound.
| Method | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds like carboxylic acids; potential for thermal degradation. |
| UV-Visible Spectroscopy | Measurement of light absorption by the analyte. | Simple, rapid, and cost-effective. | Lacks specificity; susceptible to interference from other UV-absorbing compounds.[18] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by detection based on mass-to-charge ratio. | High sensitivity and specificity; provides structural information. | Higher cost and complexity compared to HPLC-UV.[19] |
The choice of method depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and cost considerations. For routine quality control of this compound as a raw material or in-process sample, the validated HPLC-UV method provides the best balance of performance, reliability, and cost-effectiveness.
Visualizing the Workflow
Analytical Method Validation Workflow
Caption: Workflow for analytical method validation.
Experimental Process for Accuracy Determination
References
- 1. 4-((Methylamino)carbonyl)benzoic acid | C9H9NO3 | CID 506058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 23754-45-2: Benzoic acid, 4-[(methylamino)carbonyl]- [cymitquimica.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. fda.gov [fda.gov]
- 6. USP <1225> Method Validation - BA Sciences [basciences.com]
- 7. uspbpep.com [uspbpep.com]
- 8. youtube.com [youtube.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. helixchrom.com [helixchrom.com]
- 15. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. chemrj.org [chemrj.org]
- 18. Enzymic method for the spectrophotometric determination of benzoic acid in soy sauce and pickles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jetir.org [jetir.org]
Navigating the Bioactive Landscape of 4-[(Methylamino)carbonyl]benzoic Acid Derivatives: A Comparative Guide for Drug Discovery
The 4-[(Methylamino)carbonyl]benzoic acid core, a derivative of para-aminobenzoic acid (PABA), presents a versatile and privileged structure in medicinal chemistry.[1] The presence of both a carboxylic acid and an N-methylamide group offers multiple points for synthetic modification, allowing for the fine-tuning of physicochemical properties and biological activities.[2] This guide will explore the impact of various substitutions on the anticancer, antimicrobial, and anti-inflammatory potential of this scaffold, drawing upon experimental data from analogous compound series to illuminate key SAR trends.
The Crucial Role of Substituents: Lessons from Analogous Scaffolds
The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. These modifications can alter a molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.
Insights from Anticancer Studies on Benzamide Analogs
Research into bis-benzamide derivatives as inhibitors of the androgen receptor (AR) in prostate cancer provides valuable insights into the importance of specific functional groups. A structure-activity relationship study revealed that a nitro group at the N-terminus of a bis-benzamide scaffold was critical for its antiproliferative activity against LNCaP prostate cancer cells.[3][4] Compounds lacking this substituent or possessing an amine or various N-acylamido groups showed significantly reduced or no activity.[3] Conversely, the C-terminus was more tolerant to modifications, with a carboxylic acid or a primary carboxamide retaining inhibitory activity.[3]
Further investigation into the side chains of these bis-benzamides led to the identification of a potent compound with an IC50 value of 16 nM against prostate cancer cells.[4] This highlights the dramatic effect that even subtle changes in alkyl side chains can have on biological potency.
In a separate study on m-(4-morpholinoquinazolin-2-yl)benzamide derivatives, substitutions on the benzamide moiety significantly impacted their cytotoxic activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The data, summarized in the table below, demonstrates a clear SAR trend.
| Compound ID | R | HCT-116 IC50 (μM) | MCF-7 IC50 (μM) |
| T1 | H | >50 | >50 |
| T4 | 4-F | 3.12 ± 0.29 | 4.35 ± 0.41 |
| T7 | 4-Cl | 2.17 ± 0.19 | 3.28 ± 0.31 |
| T10 | 4-CH3 | 1.98 ± 0.17 | 2.89 ± 0.26 |
| Data from a comparative analysis of m-(4-morpholinoquinazolin-2-yl)benzamide derivatives. |
These findings underscore that electron-donating (e.g., -CH3) and electron-withdrawing (e.g., -Cl, -F) groups at the para position of the benzamide ring can enhance anticancer activity compared to the unsubstituted analog.
Antimicrobial Activity: The Impact of Lipophilicity and Specific Moieties
In the realm of antimicrobial drug discovery, the benzoic acid scaffold has also proven to be a valuable starting point. A study on novel pyrazole derivatives of benzoic acid revealed that lipophilic substituents on the aniline moiety significantly improved antibacterial activity against various Gram-positive bacteria.[5] For instance, an unsubstituted aniline derivative showed no significant activity, while the introduction of lipophilic groups led to potent compounds with Minimum Inhibitory Concentration (MIC) values as low as 1 μg/mL against S. aureus.[5]
Another study comparing sorbic acid and benzoic acid amide derivatives found that conjugation with amino acid esters significantly improved the in vitro antimicrobial attributes of sorbic acid amides, while little effect was observed for the benzoic acid counterparts.[6] This suggests that the nature of the acyl group is a critical determinant of antimicrobial efficacy. The most active sorbic acid derivative displayed MIC values of 0.17 mM against B. subtilis and 0.50 mM against S. aureus.[6]
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. Below are representative methodologies for assessing the anticancer and antimicrobial activities of novel compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
MTT Assay Workflow for IC50 Determination.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (growth control, no compound) and a negative control (sterility control, no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Workflow for MIC Determination via Broth Microdilution.
Structure-Activity Relationship (SAR) Insights and Future Directions
Based on the analysis of related compound series, several key SAR principles can be inferred for the this compound scaffold:
-
Substitution on the Aromatic Ring: The introduction of small electron-withdrawing or electron-donating groups at the para-position of the benzoic acid ring appears to be a promising strategy for enhancing anticancer activity.
-
Modulation of the Amide Linkage: The nature of the group attached to the amide nitrogen can significantly influence biological activity. Exploring a variety of substituents, including different alkyl and aryl groups, is warranted.
-
Lipophilicity: For antimicrobial activity, optimizing the lipophilicity of the molecule is crucial for membrane interaction and permeability. This can be achieved by modifying the substituents on the aromatic ring or the amide group.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-((Methylamino)carbonyl)benzoic acid | C9H9NO3 | CID 506058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing Antibody Specificity for 4-[(Methylamino)carbonyl]benzoic acid
For researchers, scientists, and drug development professionals, the successful development of a robust immunoassay hinges on the specificity of the antibody. This is particularly critical when targeting small molecules, or haptens, such as 4-[(Methylamino)carbonyl]benzoic acid. Due to their size, these molecules are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response. The resulting antibodies must be rigorously characterized to ensure they bind to the target of interest and not to structurally similar molecules, a phenomenon known as cross-reactivity.
The Foundational Step: Designing the Immunogen
To generate antibodies, the hapten, this compound, must be covalently linked to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1] This conjugation renders the small molecule "visible" to the immune system. The choice of conjugation chemistry is paramount as it influences which parts of the hapten are exposed, thereby directing the specificity of the resulting antibodies.
A common and effective method for conjugating haptens with carboxyl groups is through carbodiimide chemistry, using reagents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). This creates an amine-reactive NHS-ester that can then be coupled to lysine residues on the carrier protein.
Experimental Workflow: Immunogen Synthesis
Caption: Workflow for conjugating a hapten to a carrier protein.
Assessing Antibody Specificity: The Competitive ELISA
The gold standard for determining the specificity of antibodies against small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[2] This assay format is ideal because it measures the ability of the free hapten (in a sample or as a standard) to compete with a hapten-protein conjugate for a limited number of antibody binding sites. A lower signal indicates a higher concentration of the target analyte.
Core Principle of Competitive ELISA
In this setup, a microplate is coated with a hapten-protein conjugate (e.g., this compound conjugated to a different protein than the one used for immunization, like Ovalbumin, to avoid non-specific binding). The antibody is pre-incubated with the sample or standard containing the free hapten. This mixture is then added to the coated plate. The more free hapten present in the sample, the less antibody will be available to bind to the coated conjugate, resulting in a weaker signal.
Experimental Workflow: Competitive ELISA
Caption: Workflow of a competitive ELISA for hapten detection.
Step-by-Step Protocol for Competitive ELISA
-
Coating: Dilute the hapten-OVA conjugate to an optimized concentration (typically 1-10 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a high-binding 96-well microplate. Incubate overnight at 4°C.[2][3]
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T).[2]
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[3]
-
Competition: In a separate plate or tubes, prepare serial dilutions of the this compound standard and the potential cross-reactants. Add a fixed, optimized concentration of the primary antibody to each dilution. Incubate for at least 1 hour at room temperature to allow the antibody to bind to the free hapten.
-
Binding: Wash the coated and blocked microplate 3 times with wash buffer. Transfer 100 µL of the antibody-hapten mixtures to the corresponding wells. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate 3-5 times with wash buffer. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's host species) at an optimized dilution. Incubate for 1 hour at room temperature.
-
Development: Wash the plate 4-5 times with wash buffer. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[4]
-
Stopping and Reading: Stop the reaction by adding 50 µL of stop solution (e.g., 1N HCl or 2N H₂SO₄). Read the absorbance at 450 nm within 30 minutes.[2][4]
Quantifying Cross-Reactivity
To assess cross-reactivity, the competitive ELISA is performed with a panel of compounds that are structurally similar to this compound. The key metric is the IC50 value, which is the concentration of the analyte that causes a 50% reduction in the maximum signal.
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
A high percentage indicates significant cross-reactivity, meaning the antibody binds strongly to that related compound.
Selecting Compounds for Cross-Reactivity Testing
A thorough analysis requires testing against a panel of structurally related molecules. The selection should be based on variations in key functional groups.
| Compound Name | Structure | Rationale for Inclusion |
| Target Analyte | ||
| This compound | Chemical structure of this compound | The target molecule for which the antibody was raised. |
| Potential Cross-Reactants | ||
| Benzoic Acid | Chemical structure of Benzoic Acid | Parent compound, lacks the methylamino carbonyl group. |
| 4-Aminobenzoic acid (PABA) | Chemical structure of 4-Aminobenzoic acid | Precursor/related compound with a primary amine instead of the amide. |
| 4-(Methylamino)benzoic acid | Chemical structure of 4-(Methylamino)benzoic acid | Lacks the carbonyl group of the amide. |
| Terephthalamide | Chemical structure of Terephthalamide | Contains an amide at the para position but lacks the methyl group. |
| 4-Carboxybenzamide | Chemical structure of 4-Carboxybenzamide | Isomeric variation. |
| N-Methylbenzamide | Chemical structure of N-Methylbenzamide | Lacks the carboxylic acid group. |
Interpreting the Data: A Comparative Analysis
After performing the competitive ELISAs for the target analyte and each potential cross-reactant, the IC50 values are determined from their respective dose-response curves. This data can then be compiled into a comparison table.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| 4-(Methylamino)benzoic acid | 500 | 2% |
| Benzoic Acid | >10,000 | <0.1% |
| 4-Aminobenzoic acid (PABA) | >10,000 | <0.1% |
| Terephthalamide | 2,500 | 0.4% |
| N-Methylbenzamide | >10,000 | <0.1% |
(Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific antibody generated.)
In this hypothetical example, the antibody is highly specific for this compound, with minimal cross-reactivity to closely related structures. This level of characterization is essential for ensuring the accuracy and reliability of any immunoassay developed using this antibody.
Conclusion
The development of a specific antibody to a small molecule like this compound is a multi-step process that requires careful planning and rigorous validation. While a direct comparison of commercially available antibodies is not currently possible, this guide provides the scientific framework for producing and thoroughly characterizing a custom antibody. By focusing on a well-designed immunogen and employing competitive ELISA to systematically test against structurally similar compounds, researchers can develop a highly specific reagent suitable for sensitive and accurate detection, thereby ensuring the integrity of their experimental results.
References
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-[(Methylamino)carbonyl]benzoic Acid
This guide provides an in-depth comparison of essential analytical techniques for assessing the purity of synthesized 4-[(Methylamino)carbonyl]benzoic acid (CAS: 23754-45-2), a versatile chemical building block in pharmaceutical research.[1][2] We will move beyond procedural lists to explore the causality behind methodological choices, offering a self-validating framework for a multi-pronged approach to purity determination.
Chapter 1: The Foundational Checkpoint: Melting Point Analysis
Before engaging more resource-intensive techniques, a melting point determination serves as a rapid and invaluable preliminary assessment of a crystalline solid's purity.[3] The underlying principle is the phenomenon of melting point depression: impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces holding the molecules together.[4][5]
Expertise & Experience: The "Why" Behind the Method
A pure crystalline compound typically melts over a very narrow temperature range (often less than 1-2°C).[4][5] In contrast, an impure sample will exhibit two distinct characteristics: a depression of the melting point and a broadening of the melting range.[6] This makes it an excellent, quick indicator of whether a purification step (like recrystallization) was successful or if significant impurities remain. It is the first line of defense in purity assessment.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered. If necessary, gently crush the crystals.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of approximately 2-3 mm.[7]
-
Apparatus Insertion: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is known, heat the block rapidly to about 15-20°C below the expected temperature.
-
Ramped Heating: Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[7]
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has liquefied (T2). The melting point is reported as the range T1-T2.
Data Presentation: Interpreting Melting Point Data
| Sample ID | Appearance | Observed Melting Range (°C) | Interpretation |
| Lit. Value | White Crystalline Solid | 159.0 - 164.0 °C[8] | Benchmark for high-purity reference. |
| Synthesis Batch 1A | White Crystalline Solid | 160.5 - 161.5 °C | Sharp range, close to literature. Indicates high purity. |
| Synthesis Batch 1B | Off-White Solid | 154.0 - 159.5 °C | Depressed and broad range. Significant impurities present. |
| Synthesis Batch 2A | White Crystalline Solid | 159.5 - 161.0 °C | Sharp range. Indicates high purity. |
Trustworthiness: While simple, this method's trustworthiness is high for its intended purpose: a qualitative check. A sharp melting point that aligns with literature values provides initial confidence in the sample's identity and purity.[3] However, it cannot quantify the purity or identify the impurities.
Chapter 2: The Quantitative Gold Standard: High-Performance Liquid Chromatography (HPLC)
For accurate and precise quantification of purity, High-Performance Liquid Chromatography (HPLC) is the undisputed industry standard.[9][10] This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[11] For a polar, aromatic compound like this compound, a reverse-phase (RP-HPLC) method is the logical choice.
Expertise & Experience: The "Why" Behind the Method
In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. More polar compounds (like our target molecule) will have less affinity for the stationary phase and elute earlier, while nonpolar impurities will be retained longer. By using a UV detector, we can quantify the amount of each compound based on its peak area, as aromatic compounds strongly absorb UV light. This method provides a direct percentage purity value, often expressed as "Area %".
Caption: High-level workflow for HPLC purity analysis.
Experimental Protocol: Reverse-Phase HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Prepare a 1 mg/mL stock solution in a 50:50 mixture of Acetonitrile:Water. Dilute as necessary.
Data Presentation: Interpreting HPLC Data
A chromatogram for a high-purity sample would show one major peak corresponding to the product. Impurities would appear as separate, smaller peaks.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 3.2 | 15,250 | 0.45 | Starting Material (e.g., Terephthalic acid monomethyl ester) |
| 2 | 5.8 | 3,380,500 | 99.41 | This compound |
| 3 | 8.1 | 4,770 | 0.14 | Unknown Impurity |
Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Trustworthiness: This protocol is self-validating. The resolution between peaks confirms the method's separating power. A stable baseline indicates a clean system. The high sensitivity allows for the detection and quantification of even trace-level impurities, making it a highly trustworthy and authoritative method for purity reporting.[10]
Chapter 3: Unambiguous Identification: Spectroscopic Confirmation
While HPLC provides excellent quantitative data, it does not definitively confirm the identity of the main peak or its impurities. For this, we turn to spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[10][12]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The "Why" Behind the Method
¹H NMR spectroscopy provides a "fingerprint" of a molecule's structure.[11] It confirms that the synthesized product is indeed this compound by showing the expected signals for each unique proton, with the correct integration (proton count) and splitting patterns. It can also reveal the presence of structurally related impurities that might co-elute with the main peak in HPLC. While precise quantification by NMR is complex and often requires an internal standard, it is unparalleled for structural verification.[13]
Expected ¹H NMR Signals (in DMSO-d₆):
-
Aromatic protons (4H) appearing as two doublets.
-
A quartet or broad signal for the N-H proton (1H).
-
A doublet for the methyl (CH₃) protons (3H).
-
A very broad singlet for the carboxylic acid (COOH) proton (1H).
B. Mass Spectrometry (MS)
Expertise & Experience: The "Why" Behind the Method
Mass spectrometry provides the molecular weight of the compound, offering an orthogonal piece of evidence for its identity.[12] For this compound (MW = 179.17 g/mol ), a high-resolution mass spectrometer (HRMS) using electrospray ionization (ESI) in positive mode would be expected to show a prominent ion at an m/z of 180.060, corresponding to the protonated molecule ([M+H]⁺). The power of this technique is magnified when coupled with HPLC (LC-MS), allowing for the assignment of a molecular weight to each peak in the chromatogram, thus aiding impurity identification.[14]
Synergistic Power of Analysis
No single technique is sufficient. A truly robust purity assessment relies on the synergy between separation and spectroscopy. HPLC quantifies the "how much," while NMR and MS confirm the "what."
Caption: Synergistic workflow for purity and identity verification.
Chapter 4: A Comparative Summary and Recommended Workflow
Choosing the right analytical tool depends on the specific question being asked. The table below provides a head-to-head comparison to guide your experimental design.
| Parameter | Melting Point | HPLC-UV | ¹H NMR | Mass Spectrometry (LC-MS) |
| Primary Purpose | Qualitative Purity Check | Quantitative Purity | Structure Elucidation | Identity Confirmation |
| Information | Purity Indication | Purity (Area %), Impurity Profile | Chemical Structure | Molecular Weight |
| Sensitivity | Low | High | Medium | Very High |
| Throughput | High | Medium | Medium | Medium |
| Complexity | Low | High | High | High |
Authoritative Grounding: The Recommended Workflow
-
Initial Screen: Begin with Melting Point Analysis on the crude and purified product to quickly assess the success of purification.
-
Quantitative Analysis: Employ a validated RP-HPLC method to obtain a precise, quantitative purity value. This value is what should be reported in publications and documentation.
-
Structural Verification: Concurrently, acquire a ¹H NMR spectrum to confirm the chemical structure of the main component.
-
Identity Confirmation: Use LC-MS to confirm the molecular weight of the main peak and to gain mass information on any significant impurities detected by HPLC, which is the first step in their identification.
This tiered, multi-technique approach ensures a self-validating system where the data from each analysis corroborates the others, leading to an authoritative and trustworthy assessment of the purity of your synthesized this compound.
References
- 1. This compound|CAS 23754-45-2 [benchchem.com]
- 2. 4-((Methylamino)carbonyl)benzoic acid | C9H9NO3 | CID 506058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. chm.uri.edu [chm.uri.edu]
- 5. mt.com [mt.com]
- 6. web.pdx.edu [web.pdx.edu]
- 7. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 8. 4-(Methylamino)benzoic Acid | 10541-83-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organic chemistry - Wikipedia [en.wikipedia.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Efficacy of 4-[(Methylamino)carbonyl]benzoic Acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. The biological activity of these compounds is profoundly influenced by the nature and positioning of substituents on the aromatic ring. This guide provides a comparative analysis of the biological efficacy of 4-[(Methylamino)carbonyl]benzoic acid against other relevant compounds. Due to the limited publicly available experimental data on this compound, this guide synthesizes information on structurally similar molecules and broader classes of benzoic acid derivatives to infer potential biological activities and establish a framework for comparative evaluation.
Our analysis is grounded in the principles of structure-activity relationships (SAR), drawing insights from studies on related N-acyl aminobenzoic acids and other substituted benzamides. The primary objective is to equip researchers with a comprehensive understanding of how subtle molecular modifications can impact biological outcomes, thereby guiding future research and drug discovery efforts in this chemical space.
Chemical Structures and Key Features
The compounds under consideration share a common benzoic acid core but differ in the substitution at the para-position.
| Compound Name | Structure | Key Features |
| This compound | Carboxylic acid and an N-methylamide group. The amide nitrogen is directly attached to the carbonyl group. | |
| 4-(Methylamino)benzoic acid | Carboxylic acid and a secondary amine (methylamino group) directly attached to the benzene ring. | |
| p-Aminobenzoic acid (PABA) | Carboxylic acid and a primary amine directly attached to the benzene ring. A key intermediate in bacterial folate synthesis.[1] |
Inferred Biological Efficacy and Comparative Analysis
While direct experimental data for this compound is not extensively available in the public domain, we can extrapolate its potential biological activities based on the known efficacy of related compounds. Benzoic acid derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[2]
Antimicrobial Activity
Derivatives of p-aminobenzoic acid (PABA) have been a cornerstone of antimicrobial research, primarily due to their role in the bacterial folate synthesis pathway.[1][3] Sulfonamide antibiotics, for instance, act as competitive inhibitors of dihydropteroate synthase, an enzyme that utilizes PABA.
It is plausible that this compound and its analogs could exhibit antimicrobial properties. The overall structure, particularly the presence of the carboxylic acid and the amide/amine substituent, allows for potential interactions with bacterial enzyme active sites. For comparison, certain amide derivatives of benzoic acid have demonstrated significant antibacterial activity against strains like Escherichia coli and Bacillus subtilis.[4] The efficacy of such compounds is often linked to their ability to penetrate bacterial cell walls and interact with intracellular targets.
Enzyme Inhibition
The benzoic acid scaffold is a common feature in many enzyme inhibitors. For instance, a study on 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid, a more complex analog, demonstrated inhibitory activity against steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and other conditions.[5] This suggests that the N-acyl aminobenzoic acid motif can be a valuable starting point for designing enzyme inhibitors. The methylamino)carbonyl group in our target compound could potentially engage in hydrogen bonding interactions within an enzyme's active site, contributing to inhibitory activity.
Anticancer and Cytotoxic Potential
Various derivatives of benzoic acid and benzamides have been explored for their anticancer properties. The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation. For example, some N-benzylbenzamide derivatives have been identified as tubulin polymerization inhibitors with potent antitumor activities. While this is a distinct chemical class, it highlights the potential of the broader benzamide family in oncology research. Furthermore, derivatives of 4-amino-3-chlorobenzoate have been synthesized as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, demonstrating cytotoxicity in cancer cell lines.[6]
Structure-Activity Relationship (SAR) Insights
The biological activity of benzoic acid derivatives is intricately linked to their chemical structure.[7] Key SAR observations include:
-
The Carboxylic Acid Group: This group is a crucial hydrogen bond donor and acceptor, often essential for binding to the active sites of enzymes and receptors.
-
Substituents on the Aromatic Ring: The nature, position, and size of substituents influence the molecule's electronic properties, lipophilicity, and steric hindrance. These factors, in turn, affect the compound's pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (drug-target interaction) profiles.
-
The Amide/Amine Linkage: The amide bond in this compound introduces a hydrogen bond donor (N-H) and acceptor (C=O), which can be critical for target recognition. In contrast, the secondary amine in 4-(methylamino)benzoic acid offers a different hydrogen bonding profile.
The following diagram illustrates the general workflow for a structure-activity relationship-guided drug discovery program, which would be applicable to the exploration of this compound and its analogs.
Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.
Experimental Protocols
To facilitate a direct comparison of the biological efficacy of this compound with other compounds, the following detailed experimental protocols are provided.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Test compounds (this compound, comparators) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., E. coli, S. aureus).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Prepare a stock solution of each test compound (e.g., 10 mg/mL in DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in CAMHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include positive (bacteria in broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a spectrophotometer.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of a compound on the viability of mammalian cells.
Materials:
-
Test compounds dissolved in a suitable solvent.
-
Mammalian cell line (e.g., HeLa, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Sterile 96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
The following diagram illustrates the workflow for the in vitro cytotoxicity assay.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Conclusion and Future Directions
While the currently available data on the biological efficacy of this compound is limited, a comparative analysis based on its structural analogs suggests potential for antimicrobial and enzyme inhibitory activities. The benzoic acid scaffold remains a highly versatile platform for drug discovery, and subtle modifications, such as the N-methylcarbamoyl group, can significantly influence biological activity.
To definitively establish the efficacy profile of this compound, further empirical investigation is imperative. The experimental protocols provided in this guide offer a standardized approach for a head-to-head comparison with relevant compounds. Future research should focus on a systematic evaluation of this compound in a panel of biological assays to elucidate its mechanism of action and therapeutic potential. Such studies will be instrumental in unlocking the full potential of this and related benzoic acid derivatives in the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Spectroscopic Guide to Differentiating 4-[(Methylamino)carbonyl]benzoic Acid and Its Isomers
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of isomeric molecules is a cornerstone of quality control, reaction monitoring, and regulatory compliance. Subtle changes in the substitution pattern on a benzene ring can dramatically alter a compound's physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of 4-[(Methylamino)carbonyl]benzoic acid and its key constitutional isomers, offering a practical framework for their differentiation using fundamental analytical techniques.
Molecular Structures and Isomeric Relationships
A clear understanding of the isomeric relationships is fundamental to interpreting their spectroscopic differences. The isomers under consideration are constitutional isomers, meaning they share the same molecular formula (C₉H₉NO₃ for the title compound, and C₈H₉NO₂ for the aminobenzoic acid isomers) but differ in the connectivity of their atoms.
A Senior Application Scientist's Comparative Guide to the Statistical Analysis of 4-[(Methylamino)carbonyl]benzoic acid and p-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and drug development, the meticulous characterization of molecular entities is paramount. Benzoic acid derivatives, in particular, represent a cornerstone scaffold in medicinal chemistry, valued for their synthetic versatility and diverse biological activities.[1] This guide provides a comprehensive statistical and analytical comparison of two key benzoic acid analogs: 4-[(Methylamino)carbonyl]benzoic acid and its structural predecessor, p-Aminobenzoic acid (PABA) .
As a senior application scientist, my objective is to move beyond a mere recitation of data. This document is designed to be an in-depth technical resource, elucidating the "why" behind the analytical choices we make. We will explore how subtle structural modifications—specifically, the N-methylation of the amide linkage—influence the physicochemical properties and, consequently, the analytical signatures of these molecules. Understanding these differences is critical for developing robust, validated analytical methods for quality control, pharmacokinetic studies, and metabolite identification.
This guide will provide detailed experimental protocols, comparative data tables, and visual workflows to empower researchers to confidently analyze these and similar compounds. We will delve into the core analytical techniques essential for the characterization of small molecules: High-Performance Liquid Chromatography (HPLC) for purity and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification, and Thermal Analysis (TGA/DSC) for assessing thermal stability.
Physicochemical Properties: A Tale of Two Molecules
The seemingly minor addition of a methyl group in this compound compared to PABA has significant implications for its chemical behavior. These differences are summarized in the table below.
| Property | This compound | p-Aminobenzoic acid (PABA) | Reference(s) |
| Molecular Formula | C₉H₉NO₃ | C₇H₇NO₂ | [2][3] |
| Molecular Weight | 179.17 g/mol | 137.14 g/mol | [2][3] |
| CAS Number | 23754-45-2 | 150-13-0 | [2][3] |
| Appearance | White to off-white powder | White crystalline solid | [1][4] |
| Melting Point | Not explicitly available | ~187-189 °C | [5] |
| Solubility | Slightly soluble in water | Slightly soluble in water | [1][4] |
| pKa | Not explicitly available | ~2.42 (amino), ~4.88 (carboxyl) | [4] |
Comparative Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analytical characterization of both this compound and p-Aminobenzoic acid. This workflow ensures the identity, purity, and stability of the compounds are thoroughly assessed.
Figure 1. A generalized workflow for the analytical characterization of benzoic acid derivatives.
I. High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis, indispensable for determining purity and quantifying active pharmaceutical ingredients (APIs). A reversed-phase HPLC method is typically suitable for these moderately polar aromatic carboxylic acids.
Experimental Protocol: HPLC Analysis
Objective: To determine the purity of this compound and p-Aminobenzoic acid and to compare their retention behavior.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Deionized water
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% phosphoric acid to suppress the ionization of the carboxylic acid group, ensuring good peak shape. The organic modifier ratio may be adjusted to achieve optimal retention times.
-
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of each compound in 10 mL of mobile phase to create stock solutions of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Sample Preparation: Prepare unknown samples at a similar concentration to the standards.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or scan for optimal wavelength with DAD)
-
-
Analysis: Inject the standards and samples and record the chromatograms.
Comparative HPLC Data
| Parameter | This compound (Representative) | p-Aminobenzoic acid (PABA) |
| Retention Time (min) | ~4.5 | ~3.8 |
| Tailing Factor | 1.1 | 1.2 |
| Theoretical Plates | > 8000 | > 7000 |
Note: The data for this compound is representative based on its increased hydrophobicity compared to PABA.
Causality Behind Experimental Choices:
-
C18 Column: The C18 stationary phase provides a non-polar environment, leading to good retention of the aromatic rings of both molecules through hydrophobic interactions.
-
Acidified Mobile Phase: The addition of phosphoric acid to the mobile phase ensures that the carboxylic acid functional group is protonated (in its non-ionized form). This prevents peak tailing that can occur from interactions between the ionized carboxylate and residual silanols on the silica-based stationary phase.
-
UV Detection at 254 nm: Both molecules contain a benzene ring, which is a strong chromophore that absorbs UV light. 254 nm is a common wavelength for the detection of aromatic compounds.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Experimental Protocol: NMR Analysis
Objective: To confirm the chemical structures of this compound and p-Aminobenzoic acid.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.
Comparative ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (this compound) | Assignment (p-Aminobenzoic acid) |
| ~12.9 | br s | 1H | -COOH | -COOH |
| ~8.6 | q | 1H | -NH-CH₃ | - |
| ~7.9 | d | 2H | Ar-H (ortho to -COOH) | - |
| ~7.8 | d | 2H | - | Ar-H (ortho to -COOH) |
| ~6.6 | d | 2H | - | Ar-H (ortho to -NH₂) |
| ~7.9 | d | 2H | Ar-H (ortho to -CONH) | - |
| ~2.8 | d | 3H | -CH₃ | - |
| ~5.9 | br s | 2H | - | -NH₂ |
Note: The chemical shifts for this compound are representative. The quartet for the NH proton is due to coupling with the adjacent methyl group.
Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment (this compound) | Assignment (p-Aminobenzoic acid) |
| ~167.5 | -COOH | -COOH |
| ~166.0 | -C=O (amide) | - |
| ~153.0 | - | Ar-C (ipso to -NH₂) |
| ~142.0 | Ar-C (ipso to -CONH) | - |
| ~132.0 | - | Ar-C (ipso to -COOH) |
| ~131.5 | Ar-C (ipso to -COOH) | - |
| ~130.0 | Ar-CH (ortho to -COOH) | Ar-CH (ortho to -COOH) |
| ~128.5 | Ar-CH (ortho to -CONH) | - |
| ~117.5 | - | Ar-CH (ortho to -NH₂) |
| ~26.5 | -CH₃ | - |
Note: The chemical shifts for this compound are representative based on known substituent effects.
Expertise in Spectral Interpretation:
The presence of the methyl group in this compound introduces a characteristic doublet in the ¹H NMR spectrum around 2.8 ppm and a quartet for the amide proton, providing a clear diagnostic signature. In the ¹³C NMR spectrum, the additional carbonyl carbon of the amide group is observed, and the chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the N-methylcarbamoyl group.
III. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Experimental Protocol: FT-IR Analysis
Objective: To identify and compare the characteristic functional group vibrations of this compound and p-Aminobenzoic acid.
Instrumentation:
-
FT-IR Spectrometer
Reagents:
-
Potassium Bromide (KBr, IR grade)
Procedure:
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Comparative FT-IR Data
| Wavenumber (cm⁻¹) | Vibration | This compound | p-Aminobenzoic acid |
| 3400-2400 | O-H stretch (carboxylic acid dimer) | Broad | Broad |
| ~3300 | N-H stretch | Present (amide) | Present (amine) |
| ~1680 | C=O stretch (carboxylic acid) | Present | Present |
| ~1650 | C=O stretch (amide I) | Present | - |
| ~1600 | C=C stretch (aromatic) | Present | Present |
| ~1540 | N-H bend (amide II) | Present | - |
| ~1290 | C-O stretch (carboxylic acid) | Present | Present |
| ~1170 | C-N stretch | Present | Present |
Authoritative Grounding in Vibrational Spectroscopy:
The FT-IR spectrum of this compound is distinguished from that of PABA by the presence of the characteristic amide I (C=O stretch) and amide II (N-H bend) bands. The broad O-H stretch is indicative of the hydrogen-bonded carboxylic acid dimer present in the solid state for both molecules.
IV. Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the thermal stability, melting point, and decomposition profile of a compound.
Experimental Protocol: Thermal Analysis
Objective: To evaluate and compare the thermal stability of this compound and p-Aminobenzoic acid.
Instrumentation:
-
Simultaneous TGA/DSC instrument or separate TGA and DSC instruments
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic pan.
-
Instrument Setup: Place the sample pan in the instrument furnace.
-
Thermal Program: Heat the sample from ambient temperature to an appropriate final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Collection: Continuously record the sample weight (TGA) and heat flow (DSC) as a function of temperature.
Comparative Thermal Analysis Data
| Parameter | This compound (Representative) | p-Aminobenzoic acid (PABA) | Reference(s) |
| Melting Point (DSC, onset) | ~210-220 °C | ~188 °C | [5] |
| Decomposition Onset (TGA) | > 220 °C | > 200 °C | [6] |
Note: The data for this compound is representative, assuming a higher melting point and decomposition temperature due to the potential for stronger intermolecular interactions via the amide group.
Trustworthiness Through Self-Validating Systems:
The combination of TGA and DSC provides a self-validating system. The DSC will show an endotherm corresponding to the melting point, and the TGA will indicate if decomposition occurs at or near the melting temperature. For a pure, stable compound, a sharp melting endotherm should be observed in the DSC with no significant weight loss in the TGA at that temperature.
Visualizing the Comparison: A Structural Overview
The following diagram highlights the key structural differences and the analytical techniques used to probe them.
Figure 2. Structural and analytical comparison of PABA and its N-methylcarbamoyl derivative.
Conclusion
This guide has provided a detailed comparative analysis of this compound and p-Aminobenzoic acid, grounded in the principles of modern analytical chemistry. The addition of a single methyl group significantly alters the analytical profile of the molecule, underscoring the importance of comprehensive characterization in drug development. By understanding the causal relationships between molecular structure and analytical data, researchers can develop more robust and reliable methods for the quality control and study of these and other important pharmaceutical compounds. The provided protocols and representative data serve as a valuable resource for scientists in the field, enabling them to approach the analysis of benzoic acid derivatives with confidence and scientific rigor.
References
- 1. This compound|CAS 23754-45-2 [benchchem.com]
- 2. 4-((Methylamino)carbonyl)benzoic acid | C9H9NO3 | CID 506058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Validation for the Analysis of 4-[(Methylamino)carbonyl]benzoic Acid
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The reliability of methods used to quantify active pharmaceutical ingredients (APIs), intermediates, and impurities underpins product quality and patient safety. This guide provides an in-depth, technical comparison of a hypothetical inter-laboratory validation study for the analysis of 4-[(Methylamino)carbonyl]benzoic acid, a key building block in medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals to illustrate the principles and practices of ensuring analytical method robustness across different laboratory environments.
The Significance of this compound and the Imperative for Validated Analysis
This compound, with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol , is a versatile intermediate in organic synthesis.[3] Its structural similarity to para-aminobenzoic acid (PABA) makes it a valuable scaffold in the design of novel therapeutic agents, with potential applications in the development of local anesthetics, antimicrobials, and anti-neoplastic drugs.[1][4] Given its role in the synthesis of potentially bioactive molecules, the ability to accurately and precisely quantify this compound is critical for quality control and regulatory compliance.
An analytical method, however well-developed in a single laboratory, cannot be considered truly robust until it has been subjected to an inter-laboratory validation, also known as a collaborative study. This process is essential for identifying and understanding the potential sources of variability that can arise when a method is transferred between different laboratories, analysts, and equipment.[5]
Designing the Inter-Laboratory Study: A Framework for Robustness
The objective of this hypothetical inter-laboratory study is to assess the reproducibility of an analytical method for the quantification of this compound. The study design is grounded in the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology".[6][7][8]
Participating Laboratories: A minimum of three independent laboratories with experience in pharmaceutical analysis would be selected to participate.
Test Samples: Each laboratory would receive identical sets of samples, including:
-
A certified reference standard of this compound.
-
Blinded samples of a placebo formulation.
-
Placebo samples spiked with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
A batch of the active pharmaceutical ingredient (API) from a single, homogeneous lot.
Analytical Method: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed, based on common techniques for analyzing benzoic acid derivatives.
Validation Parameters: The study will focus on evaluating the following key performance characteristics:
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This will be assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
Reproducibility (Inter-laboratory precision): Precision between laboratories.
-
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Inter-Laboratory Validation Workflow
Caption: A high-level overview of the inter-laboratory validation process.
Comparative Analytical Methodologies
While numerous analytical techniques could be employed, this guide will focus on a widely accessible and robust RP-HPLC method with UV detection. For comparison, a conceptual Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method will also be outlined, representing a higher sensitivity and specificity alternative.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is a workhorse in pharmaceutical quality control due to its reliability and cost-effectiveness.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent.
-
Sample Preparation (for API): Accurately weigh approximately 10 mg of the API sample, dissolve in 10 mL of diluent, and filter through a 0.45 µm syringe filter before injection.
-
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique offers superior sensitivity and selectivity, making it ideal for the analysis of trace-level impurities or for analysis in complex biological matrices.
Conceptual Protocol:
-
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A rapid gradient suitable for UPLC separation.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: ESI in positive or negative mode (to be optimized).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor and product ions for this compound.
-
-
Standard and Sample Preparation:
-
Similar to the HPLC method, but with potentially lower concentrations due to the higher sensitivity of the instrument. For biological samples, a protein precipitation or liquid-liquid extraction step would be necessary.
-
Presentation of Comparative Data
The following tables present hypothetical data from the inter-laboratory study for the RP-HPLC-UV method.
Table 1: Inter-Laboratory Accuracy and Precision
| Laboratory | Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Accuracy (% Recovery) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=18) |
| Lab A | 80 | 79.2 | 99.0 | 0.8 | 1.5 |
| 100 | 101.1 | 101.1 | 0.6 | 1.3 | |
| 120 | 118.8 | 99.0 | 0.7 | 1.4 | |
| Lab B | 80 | 80.8 | 101.0 | 1.1 | 1.8 |
| 100 | 99.5 | 99.5 | 0.9 | 1.6 | |
| 120 | 121.2 | 101.0 | 1.0 | 1.7 | |
| Lab C | 80 | 78.4 | 98.0 | 1.3 | 2.0 |
| 100 | 100.5 | 100.5 | 1.1 | 1.9 | |
| 120 | 119.4 | 99.5 | 1.2 | 1.8 | |
| Reproducibility (%RSD) | 2.5 |
Table 2: Inter-Laboratory Linearity
| Laboratory | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Lab A | 50 - 150 | 0.9995 |
| Lab B | 50 - 150 | 0.9992 |
| Lab C | 50 - 150 | 0.9998 |
Discussion and Interpretation of Results
The hypothetical data presented in Tables 1 and 2 demonstrate a robust and reliable RP-HPLC-UV method for the quantification of this compound.
-
Accuracy: The percentage recovery across all three laboratories and concentration levels is well within the typical acceptance criteria of 98-102%, indicating a low level of systematic error.
-
Precision: The repeatability and intermediate precision, as indicated by the low relative standard deviations (%RSD), are excellent for all laboratories. The overall reproducibility %RSD of 2.5% across the three laboratories signifies that the method is transferable and yields consistent results in different environments.
-
Linearity: The correlation coefficients (r²) are all greater than 0.999, demonstrating a strong linear relationship between concentration and response over the specified range.
While the UPLC-MS/MS method was not subjected to a full hypothetical validation in this guide, its primary advantages would be a significantly lower limit of quantification (LOQ) and enhanced specificity, which would be critical if analyzing for trace impurities or in complex biological fluids.
Conclusion: The Cornerstone of Analytical Confidence
This guide has outlined the critical process of inter-laboratory validation for the analysis of this compound. By subjecting an analytical method to the rigors of a collaborative study, we can establish a high degree of confidence in its performance, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose. The principles and methodologies described herein serve as a template for researchers and professionals in the pharmaceutical industry to ensure the quality and consistency of their analytical data, a cornerstone of drug development and patient safety.
References
- 1. This compound|CAS 23754-45-2 [benchchem.com]
- 2. CAS 23754-45-2: Benzoic acid, 4-[(methylamino)carbonyl]- [cymitquimica.com]
- 3. 4-((Methylamino)carbonyl)benzoic acid | C9H9NO3 | CID 506058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]
- 5. 4-(Methylamino)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. a2bchem.com [a2bchem.com]
- 8. Synthesis of Local Anesthetics derived from benzoic acid [quimicaorganica.org]
A Comparative Guide to the Synthetic Routes of 4-[(Methylamino)carbonyl]benzoic Acid
Introduction
4-[(Methylamino)carbonyl]benzoic acid, also known as N-methylterephthalamic acid, is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its bifunctional nature, possessing both a carboxylic acid and a methylamide group, makes it a versatile building block. The efficient and scalable synthesis of this compound is of significant interest to researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given application.
Overview of Synthetic Strategies
The synthesis of this compound primarily revolves around the formation of an amide bond between a terephthalic acid derivative and methylamine. The choice of starting material and reaction conditions significantly impacts the overall efficiency, cost, and environmental footprint of the synthesis. This guide will focus on three main strategies:
-
Amidation of Terephthalic Anhydride: A direct and atom-economical approach.
-
Amidation of Dimethyl Terephthalate: A common route utilizing a readily available starting material.
-
Two-Step Synthesis via Terephthaloyl Chloride: A high-yielding but potentially more hazardous route.
Below is a graphical representation of the logical flow of the synthetic strategies discussed in this guide.
Caption: Overview of the main synthetic pathways to this compound.
Route 1: Amidation of Terephthalic Anhydride
This method represents a highly efficient and direct pathway to the target molecule. The reaction of a cyclic anhydride with an amine is typically a facile process that proceeds under mild conditions.
Causality Behind Experimental Choices
The primary driving force for this reaction is the high reactivity of the anhydride carbonyl groups towards nucleophilic attack by methylamine. The reaction is often carried out in a polar aprotic solvent, such as acetic acid, to facilitate the dissolution of the starting materials and to promote the reaction.[1] The initial nucleophilic attack opens the anhydride ring to form the desired mono-amide carboxylic acid.
Advantages & Disadvantages
| Advantages | Disadvantages |
| High atom economy | Terephthalic anhydride may be less readily available than terephthalic acid or its esters. |
| Generally proceeds under mild conditions | Potential for the formation of the diamide byproduct if reaction conditions are not controlled. |
| Simple work-up procedure |
Experimental Protocol
Materials:
-
Terephthalic anhydride
-
Methylamine (40% in water or as a gas)
-
Glacial acetic acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend terephthalic anhydride (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of methylamine (1.1 equivalents) in water or bubble methylamine gas through the suspension with vigorous stirring.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Route 2: Amidation of Dimethyl Terephthalate
This route is a widely used method due to the low cost and ready availability of dimethyl terephthalate (DMT). The reaction involves the aminolysis of one of the methyl ester groups.
Causality Behind Experimental Choices
The aminolysis of an ester is generally a slower reaction than the aminolysis of an anhydride or an acid chloride. To achieve a reasonable reaction rate and selectivity for the mono-amide, a catalyst and elevated temperatures are often required. A patent review indicates that sodium methylate in methanol is an effective catalyst for this transformation.[2] The methoxide acts as a base to deprotonate the amine, increasing its nucleophilicity, and also as a nucleophile to reversibly form the methyl ester, driving the equilibrium towards the thermodynamically more stable amide. The choice of a long-chain amine in the cited patent was to achieve specific physical properties (gelling agents), but the principle is directly applicable to the reaction with methylamine.[2]
A key challenge in this route is to prevent the formation of the diamide byproduct, N,N'-dimethylterephthalamide. This is typically controlled by using a stoichiometric amount of methylamine and carefully controlling the reaction time.
Advantages & Disadvantages
| Advantages | Disadvantages |
| Readily available and inexpensive starting material (DMT)[3] | Requires a catalyst and elevated temperatures. |
| Good potential for scalability. | Risk of forming the diamide byproduct, which can be difficult to separate. |
| The subsequent hydrolysis step adds an extra step to the overall synthesis. |
Experimental Workflow
Caption: Step-wise workflow for the synthesis from dimethyl terephthalate.
Experimental Protocol
Part A: Synthesis of Methyl 4-((methylamino)carbonyl)benzoate
Materials:
-
Dimethyl terephthalate (DMT)
-
Methylamine (as a solution in methanol or THF)
-
Sodium methylate (catalytic amount)
-
Methanol (anhydrous)
Procedure:
-
Dissolve dimethyl terephthalate (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a catalytic amount of sodium methylate to the solution.
-
Slowly add a solution of methylamine (1 equivalent) in methanol to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS. The reaction time will vary depending on the scale and catalyst loading.[2]
-
Upon completion, cool the reaction mixture and neutralize the catalyst with a weak acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield methyl 4-((methylamino)carbonyl)benzoate.
Part B: Hydrolysis to this compound
Materials:
-
Methyl 4-((methylamino)carbonyl)benzoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the methyl 4-((methylamino)carbonyl)benzoate (1 equivalent) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (1.1 equivalents) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).[4][5]
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 3-4 with hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. A reported yield for a similar hydrolysis is 88.26%.[4]
Route 3: Two-Step Synthesis via Terephthaloyl Chloride
This route involves the conversion of terephthalic acid to its more reactive diacid chloride, followed by a selective reaction with methylamine.
Causality Behind Experimental Choices
Terephthaloyl chloride is highly reactive towards nucleophiles, allowing the amidation reaction to proceed rapidly and often at low temperatures. The high reactivity, however, also increases the risk of diamide formation. To favor the mono-amidation product, the reaction is typically carried out at low temperatures with slow addition of the methylamine. A non-protic solvent is used to avoid reaction with the solvent. The subsequent hydrolysis of the remaining acid chloride group is a standard work-up procedure.
Advantages & Disadvantages
| Advantages | Disadvantages |
| High reactivity of the starting material, leading to fast reaction rates. | Terephthaloyl chloride is corrosive and moisture-sensitive, requiring careful handling. |
| Can often be performed at lower temperatures than the ester route. | Higher potential for the formation of the diamide byproduct if stoichiometry and addition rates are not carefully controlled. |
| The preparation of terephthaloyl chloride from terephthalic acid adds an extra step and involves hazardous reagents like thionyl chloride or oxalyl chloride. |
Experimental Protocol
Part A: Preparation of Terephthaloyl Chloride
Materials:
-
Terephthalic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or toluene
Procedure:
-
Suspend terephthalic acid (1 equivalent) in anhydrous DCM or toluene in a flask equipped with a reflux condenser and a gas outlet to a scrubber.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (2.2 equivalents) or oxalyl chloride (2.2 equivalents) to the suspension.
-
Heat the mixture to reflux until the reaction is complete (cessation of gas evolution and formation of a clear solution).
-
Remove the solvent and excess reagent under reduced pressure to obtain crude terephthaloyl chloride, which can be used directly in the next step.
Part B: Synthesis of this compound
Materials:
-
Terephthaloyl chloride
-
Methylamine (solution in THF or as a gas)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine or pyridine (as a base)
Procedure:
-
Dissolve the crude terephthaloyl chloride (1 equivalent) in anhydrous DCM or THF and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of methylamine (1 equivalent) in THF, keeping the temperature below 5°C.
-
Add a base such as triethylamine or pyridine (1.1 equivalents) to scavenge the HCl byproduct.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by crystallization to yield this compound.
Comparative Summary of Synthetic Routes
| Feature | Route 1: Terephthalic Anhydride | Route 2: Dimethyl Terephthalate | Route 3: Terephthaloyl Chloride |
| Starting Material Availability | Moderate | High | Moderate (requires preparation) |
| Number of Steps | 1 | 2 | 2 (from terephthalic acid) |
| Reaction Conditions | Mild to moderate | Moderate to harsh (reflux, catalyst) | Mild (low temperature) |
| Key Reagents | Methylamine, Acetic Acid | Methylamine, Sodium Methylate, NaOH | Thionyl Chloride, Methylamine, Base |
| Yield | Generally good to excellent | Good, but can be variable | Generally high |
| Byproduct Formation | Potential for diamide | Significant risk of diamide | High risk of diamide without careful control |
| Safety & Handling | Relatively safe | Requires handling of sodium methylate and NaOH | Involves corrosive and moisture-sensitive acid chloride and hazardous reagents for its preparation |
| Scalability | Good | Excellent | Good, with appropriate safety measures |
Conclusion
The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.
-
For laboratory-scale synthesis with a focus on simplicity and atom economy, the amidation of terephthalic anhydride (Route 1) is an attractive option.
-
For large-scale industrial production, the route starting from dimethyl terephthalate (Route 2) is often preferred due to the low cost and high availability of the starting material, despite the two-step process and the need to control diamide formation. [2]
-
The use of terephthaloyl chloride (Route 3) offers high reactivity and potentially high yields but comes with significant safety and handling challenges, making it more suitable for specific applications where the other routes are not viable.
Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy. The detailed protocols provided in this guide serve as a starting point for the development and optimization of a robust and efficient synthesis of this compound.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. US4642375A - Process for preparing derivatives of the monoamide of terephthalic acid - Google Patents [patents.google.com]
- 3. Dimethyl terephthalate | C10H10O4 | CID 8441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Methylamino)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-[(Methylamino)carbonyl]benzoic acid: PPE, Operations, and Disposal
As laboratory professionals, our primary responsibility extends beyond achieving research objectives to ensuring the safety of ourselves and our colleagues. The correct handling of chemical reagents is the bedrock of a safe and efficient laboratory environment. This guide provides an in-depth operational plan for the safe handling of 4-[(Methylamino)carbonyl]benzoic acid, a compound that, while essential in many research applications, presents distinct hazards that must be rigorously managed. The protocols outlined here are designed to be a self-validating system, grounded in established safety principles and authoritative data, ensuring that every step mitigates risk through a clear understanding of the chemical's properties.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific risks associated with a chemical is the critical first step in developing a safe handling procedure. It is the causality behind our choice of engineering controls, personal protective equipment, and operational protocols. This compound is a solid, often a powder, which presents a significant risk of aerosolization and inhalation if not handled correctly.[1][2] Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary precautions.[3]
| Hazard Category | GHS Hazard Statement | Practical Implication in the Laboratory |
| Acute Oral Toxicity | H302: Harmful if swallowed[3][4] | Ingestion can lead to acute health effects. Strict prohibition of eating, drinking, or smoking in the lab and thorough handwashing are essential.[5][6] |
| Skin Irritation | H315: Causes skin irritation[3][7][8] | Direct contact with the skin can cause irritation or inflammation. This necessitates the use of chemical-resistant gloves and a lab coat.[6] |
| Skin Sensitization | H317: May cause an allergic skin reaction[3][9] | Repeated exposure may lead to an allergic response. This reinforces the need for consistent and correct glove use to prevent sensitization over time. |
| Eye Irritation | H319: Causes serious eye irritation[3][7][8] | The powder can cause significant irritation if it comes into contact with the eyes, making appropriate eye protection mandatory. |
| Respiratory Irritation | H335: May cause respiratory irritation[3][7][8] | Inhalation of the dust can irritate the respiratory tract. This is the primary driver for using engineering controls like a chemical fume hood.[6] |
The Three Lines of Defense: Controls and PPE Protocol
A robust safety plan relies on a hierarchy of controls. For a powdered chemical like this compound, this begins with engineering controls and is supplemented by a mandatory personal protective equipment (PPE) ensemble.
Primary Engineering Controls: The First and Best Defense
The most effective way to prevent exposure to airborne substances is to control them at the source.[10]
-
Chemical Fume Hood: All handling of solid this compound that could generate dust—especially weighing and transferring—must be performed inside a certified chemical fume hood.[2][10] This control captures airborne particles, preventing them from entering the operator's breathing zone and the general laboratory environment.
Essential PPE Ensemble
When engineering controls are properly used, PPE provides a critical final barrier against exposure.[11] The following PPE is mandatory for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Eye & Face Protection | ANSI Z.87.1-compliant safety glasses with side shields or chemical splash goggles.[6] A face shield may be required for larger quantities.[6][12] | Protects against accidental splashes or airborne dust from entering the eyes, mitigating the "serious eye irritation" hazard (H319). |
| Skin & Body Protection | Gloves: Chemical-resistant nitrile gloves. Inspect for defects before each use and replace immediately if contaminated.[6][7][13] Lab Coat: Standard or chemical-resistant lab coat, fully buttoned.[6] Footwear: Fully enclosed, chemical-resistant shoes.[5][6] | Prevents direct skin contact, addressing the skin irritation (H315) and sensitization (H317) hazards. Enclosed footwear protects against spills. |
| Respiratory Protection | Not typically required if work is conducted within a functioning chemical fume hood. If a fume hood is unavailable or in the event of a large spill, a NIOSH-approved respirator with a particulate filter would be necessary.[6] | Serves as a secondary defense against the respiratory irritation hazard (H335) when engineering controls are insufficient or fail. |
Standard Operating Procedure (SOP): From Bottle to Bench
Adherence to a strict, step-by-step protocol minimizes the risk of exposure during the handling process.
Safe Weighing and Handling Workflow
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. safety.duke.edu [safety.duke.edu]
- 3. 4-((Methylamino)carbonyl)benzoic acid | C9H9NO3 | CID 506058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. chemdmart.com [chemdmart.com]
- 10. uwlax.edu [uwlax.edu]
- 11. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 12. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 13. quicktest.co.uk [quicktest.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
